Decafluorobiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUFSRWQCKNVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075341 | |
| Record name | Perfluorobiphenyl | |
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Molecular Weight |
334.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Decafluorobiphenyl | |
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CAS No. |
434-90-2 | |
| Record name | Decafluorobiphenyl | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Decafluorobiphenyl | |
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| Record name | Decafluorobiphenyl | |
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| Record name | Perfluorobiphenyl | |
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| Record name | Decafluorobiphenyl | |
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| Record name | DECAFLUOROBIPHENYL | |
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Foundational & Exploratory
Decafluorobiphenyl: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decafluorobiphenyl (DFBP) is a fully fluorinated aromatic compound that has garnered significant interest in various scientific and industrial fields. Its unique chemical and physical properties, stemming from the complete substitution of hydrogen with fluorine atoms on the biphenyl (B1667301) scaffold, render it a valuable material in electronics, polymer science, and as a specialized solvent. This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, supported by available experimental data and methodologies.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 1,1'-Biphenyl, 2,2',3,3',4,4',5,5',6,6'-decafluoro- | [1][2] |
| Synonyms | Perfluorobiphenyl, Perfluorodiphenyl | [1][3][4] |
| CAS Number | 434-90-2 | [3][4] |
| Molecular Formula | C₁₂F₁₀ | [1][3][4] |
| Molecular Weight | 334.11 g/mol | [1][4] |
| Appearance | White crystalline powder/crystals | [3] |
| Purity | ≥ 98% (GC) | [3] |
| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. | [2] |
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 68-72 °C (lit.) | [3][5] |
| Boiling Point | 206 °C (lit.) | [2][5] |
| 92 °C at 10 mmHg (lit.) | [3] | |
| Density | 1.78 g/cm³ (lit.) | [3] |
| 1.785 g/cm³ | [2] | |
| Solubility | Insoluble in water. Slightly soluble in Chloroform and Methanol. | [2] |
| Vapor Pressure | 0.000384 mmHg at 25°C | [6] |
| Refractive Index | 1.3170 (estimate) | [2] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Key Information | Reference(s) |
| ¹³C NMR | Spectra available from commercial suppliers and databases. | [1][7] |
| ¹⁹F NMR | Spectra available from commercial suppliers and databases. | [1][8] |
| Mass Spectrometry (GC-MS) | Molecular ion peak at m/z 334. | [1] |
| Infrared (IR) Spectroscopy | FTIR spectra available, often acquired using capillary cell (melt) or ATR techniques. | [1] |
| Raman Spectroscopy | FT-Raman spectra available. | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the above properties are often specific to the reporting laboratory. Below are generalized methodologies for key experiments.
Melting Point Determination
The melting point of this compound is typically determined using a capillary melting point apparatus.
Methodology:
-
A small amount of finely ground this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.
Boiling Point Determination
The boiling point is determined at atmospheric or reduced pressure.
Methodology:
-
A sample of this compound is placed in a distillation flask.
-
The flask is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded.
-
For measurements at reduced pressure, a vacuum pump is connected to the apparatus.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer is used to acquire ¹⁹F and ¹³C NMR spectra.
Infrared (IR) Spectroscopy:
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
Sample Preparation (Melt): A thin film of the molten compound is prepared between two IR-transparent plates (e.g., KBr).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., hexane) is prepared.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer for detection.
Synthesis of this compound
This compound can be synthesized through several methods, with the Ullmann reaction being a classical approach.
Ullmann Reaction
The Ullmann reaction involves the copper-mediated coupling of aryl halides. For this compound, this typically involves the coupling of pentafluorobromobenzene or pentafluoroiodobenzene.
Generalized Protocol:
-
Activated copper powder is prepared.
-
Pentafluorohalobenzene is heated with the activated copper powder, often in a high-boiling solvent like dimethylformamide (DMF) or without a solvent at high temperatures.
-
The reaction mixture is heated for several hours.
-
After cooling, the product is extracted with an organic solvent.
-
The crude product is purified, typically by recrystallization or sublimation, to yield this compound.
Applications
This compound's high thermal stability, chemical inertness, and dielectric properties make it suitable for a range of applications:
-
Electronics: Used as a dielectric fluid in high-voltage capacitors and transformers.[3]
-
Polymer Science: Serves as a monomer or precursor in the synthesis of specialty fluoropolymers.[3]
-
Solvent: Employed as a high-temperature, non-reactive solvent for chemical reactions.[3]
-
Research: Utilized as a standard in analytical techniques like gas chromatography and in studies of fluorinated materials.[3]
Safety and Handling
This compound is considered to be an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.[2]
Logical Relationships and Workflows
Experimental Workflow for Characterization of this compound
Caption: General experimental workflow for the synthesis and characterization of this compound.
Signaling Pathways
There is no available scientific literature describing the involvement of this compound in biological signaling pathways. Its primary applications are in materials science and electronics, and it is not typically studied in a biological context. Therefore, a diagram of signaling pathways is not applicable.
References
- 1. Ullmann Reaction Optimization Within Bitolyl and this compound Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. mt.com [mt.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. ou.edu [ou.edu]
- 8. youtube.com [youtube.com]
A Comprehensive Guide to the Synthesis and Purification of Decafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Decafluorobiphenyl (also known as perfluorobiphenyl) is a highly fluorinated aromatic compound with the chemical formula C₁₂F₁₀.[1] Its unique properties, including exceptional thermal stability, chemical inertness, and high dielectric strength, make it a valuable material in various advanced applications.[2][3] These applications range from its use in the development of fluorinated materials for electronics and aerospace to its role as a precursor in the manufacture of high-performance fluoropolymers.[2] This technical guide provides an in-depth overview of the primary synthetic routes and purification strategies for obtaining high-purity this compound.
Synthesis of this compound
The creation of the carbon-carbon bond between two perfluorinated phenyl rings is the central challenge in synthesizing this compound. The most established and widely utilized methods include the Ullmann reaction, Suzuki-Miyaura coupling, and reactions involving Grignard reagents.
Ullmann Reaction
The Ullmann reaction, a classic method for forming biaryl compounds, involves the copper-mediated coupling of aryl halides.[4][5] It is a robust and frequently employed method for producing this compound from readily available halopentafluorobenzene precursors.[6]
Reaction Pathway:
The reaction typically proceeds by coupling two molecules of a halopentafluorobenzene, such as bromopentafluorobenzene (B106962) or chloropentafluorobenzene, using activated copper powder at elevated temperatures.[6][7]
References
- 1. This compound | C12F10 | CID 67949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. byjus.com [byjus.com]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction Optimization Within Bitolyl and this compound Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 7. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
Decafluorobiphenyl: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of decafluorobiphenyl, a versatile fluorinated aromatic compound. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and a key application in bioconjugation.
Core Data Presentation
The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| CAS Number | 434-90-2 |
| Molecular Formula | C₁₂F₁₀ |
| Molecular Weight | 334.12 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 68-70 °C |
| Boiling Point | 206 °C |
| Synonyms | Perfluorobiphenyl, Perfluorodiphenyl |
Experimental Protocols
Synthesis of this compound via Ullmann Reaction
The Ullmann reaction provides a reliable method for the synthesis of this compound from a readily available precursor. The following protocol is a representative example.
Materials:
-
Activated Copper powder
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add activated copper powder.
-
Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF) to the flask.
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add bromopentafluorobenzene to the refluxing suspension over a period of 1-2 hours.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 4-6 hours, monitoring the reaction progress by gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a stirred solution of 6M hydrochloric acid.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from ethanol (B145695) or by sublimation to afford a white crystalline solid.
Application in Bioconjugation: An Experimental Workflow
This compound serves as an efficient linker in bioconjugation, primarily through nucleophilic aromatic substitution (SNAc) reactions. Its electron-deficient aromatic rings are susceptible to attack by nucleophiles, such as the thiol group of cysteine residues in peptides and proteins. This property allows for the stable covalent linkage of various moieties to biological molecules.
The following diagram illustrates the experimental workflow for the bioconjugation of a payload molecule to a cysteine-containing peptide using this compound as a linker.
This workflow highlights the sequential nature of the bioconjugation process, from the initial activation of the payload with this compound to the final purification and analysis of the desired conjugate.[1] The high reactivity and stability of the resulting thioether bond make this compound an attractive linker for applications in drug delivery, diagnostics, and proteomics.
References
Crystal Structure of Decafluorobiphenyl: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure of decafluorobiphenyl (C₁₂F₁₀). The information presented herein is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of the solid-state properties of this perfluorinated aromatic compound. This document details the molecular geometry, crystal packing, and the intricate network of intermolecular interactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.
Introduction
This compound is a fully fluorinated aromatic compound that has garnered significant interest in various fields, including materials science and medicinal chemistry, due to its unique electronic properties and high thermal and chemical stability. The substitution of hydrogen with fluorine atoms drastically alters the molecule's electrostatic potential and intermolecular interaction propensity, leading to distinct crystal packing arrangements compared to its hydrocarbon analogue, biphenyl. Understanding the precise three-dimensional structure is paramount for designing novel materials and for predicting the solid-state behavior of drug candidates incorporating this moiety.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through an Ullmann coupling reaction of bromopentafluorobenzene (B106962) or chloropentafluorobenzene.
Experimental Protocol: Synthesis via Ullmann Reaction
Materials:
-
Bromopentafluorobenzene
-
Activated Copper powder
-
Iodine (for activation)
-
Acetone
-
Concentrated Hydrochloric Acid
-
Hexane (B92381) (for recrystallization)
Procedure:
-
Copper Activation: 8.1 g of copper powder is stirred in a solution of 1.3 g of iodine in 80 mL of acetone. The mixture is then washed with a solution of 20 mL of concentrated hydrochloric acid in 20 mL of acetone. The activated copper is then dried in a vacuum oven for 1 hour.[1]
-
Ullmann Coupling: The activated copper is added to bromopentafluorobenzene. The reaction mixture is heated to initiate the coupling reaction. The temperature is carefully controlled as the reaction proceeds.
-
Work-up and Purification: After the reaction is complete, the solid product is filtered from the unreacted starting material. The crude this compound is then purified by recrystallization from hexane. This process yields solid this compound with a purity of 97-98%.[1]
Experimental Protocol: Single Crystal Growth
High-quality single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation from a hexane solution.
Materials:
-
Purified this compound
-
Hexane (spectroscopic grade)
Procedure:
-
A saturated solution of this compound in hexane is prepared at room temperature.
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a clean vial, loosely covered to allow for slow evaporation of the solvent.
-
The vial is left undisturbed in a vibration-free environment.
-
Colorless, needle-like crystals typically form over a period of several days.
Crystallographic Data
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data are summarized in the tables below. The data corresponds to the Cambridge Crystallographic Data Centre (CCDC) deposition number 207400.
Unit Cell Parameters
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.34 |
| b (Å) | 5.91 |
| c (Å) | 13.51 |
| α (°) | 90 |
| β (°) | 112.1 |
| γ (°) | 90 |
| Volume (ų) | 1134 |
| Z | 4 |
Selected Bond Lengths
| Bond | Length (Å) |
| C1-C2 | 1.395 |
| C2-C3 | 1.383 |
| C3-C4 | 1.381 |
| C4-C5 | 1.383 |
| C5-C6 | 1.391 |
| C6-C1 | 1.393 |
| C1-C1' | 1.488 |
| C-F (average) | 1.355 |
Selected Bond Angles
| Angle | Value (°) |
| C6-C1-C2 | 120.3 |
| C1-C2-C3 | 119.8 |
| C2-C3-C4 | 120.1 |
| C3-C4-C5 | 120.0 |
| C4-C5-C6 | 119.9 |
| C5-C6-C1 | 120.0 |
| C2-C1-C1' | 120.1 |
| C6-C1-C1' | 119.6 |
Torsion Angles
| Angle | Value (°) |
| C2-C1-C1'-C2' | 59.9 |
| C6-C1-C1'-C6' | 59.9 |
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is dominated by a combination of weak intermolecular interactions, primarily C-F···F-C and C-F···π interactions. These interactions, although individually weak, collectively dictate the supramolecular assembly and the overall stability of the crystal lattice.
The perfluorinated phenyl rings are twisted with respect to each other, with a dihedral angle of approximately 59.9°. This non-planar conformation is a key feature of the molecular structure in the solid state. The packing motif can be described as a layered structure where molecules are arranged in a herringbone pattern.
The C-F···F-C interactions are numerous and play a significant role in the cohesion of the crystal structure. Additionally, C-F···π interactions, where a fluorine atom of one molecule interacts with the electron-rich π-system of an adjacent molecule, contribute to the stability of the packing.
Experimental and Logical Workflows
The determination of the crystal structure of this compound follows a well-defined workflow, from the synthesis of the material to the final analysis of the crystallographic data.
Conclusion
This technical guide has provided a detailed account of the crystal structure of this compound. The presented data, including unit cell parameters, bond lengths, bond angles, and torsion angles, offer a precise description of the molecular geometry and packing in the solid state. The elucidation of the synthesis and crystallization protocols provides a practical basis for obtaining high-quality crystalline material. The analysis of the intermolecular interactions highlights the crucial role of weak C-F···F-C and C-F···π forces in directing the supramolecular architecture. This comprehensive understanding of the crystal structure of this compound is essential for its application in the rational design of advanced materials and pharmaceuticals.
References
An In-depth Technical Guide to the Solubility of Decafluorobiphenyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of decafluorobiphenyl (DFBP), a perfluorinated aromatic compound of significant interest in materials science, organic synthesis, and pharmaceutical development. This document compiles available quantitative solubility data, details experimental methodologies for solubility determination, and presents a logical framework for understanding the factors governing its dissolution in various organic solvents.
Quantitative Solubility of this compound
A key study by McLaughlin and Messer investigated the solid-liquid phase equilibria of perfluorobiphenyl (this compound) in benzene (B151609) and perfluorobenzene. This work provides foundational data for understanding its solubility in aromatic systems.
Table 1: Quantitative Solubility Data for this compound in Select Organic Solvents
| Solvent | Chemical Class | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Mole Fraction | Reference |
| Dichloromethane (B109758) | Halogenated | Not Specified | 2000 µg/mL | ~0.006 | Not Specified | [3] |
Note: The solubility in dichloromethane is derived from a commercially available certified reference material. The exact temperature and experimental conditions for saturation were not specified.
Qualitative Solubility:
Further research is required to establish a more comprehensive quantitative database of this compound solubility in a broader array of organic solvents, including alkanes, ethers, ketones, and esters, at various temperatures.
Experimental Protocols for Solubility Determination
The determination of solid-liquid phase equilibria, which provides solubility data, can be accomplished through various experimental techniques. A common and effective method involves the use of differential scanning calorimetry (DSC).
Differential Scanning Calorimetry (DSC) Method
This method is used to determine the phase diagram of a binary mixture, from which solubility data can be extracted.
Experimental Workflow:
Figure 1: A generalized workflow for determining the solubility of this compound using Differential Scanning Calorimetry.
Detailed Steps:
-
Sample Preparation:
-
Precisely weigh pure this compound and the desired organic solvent.
-
Prepare a series of binary mixtures with varying mole fractions of this compound.
-
Hermetically seal known quantities of each mixture into DSC pans to prevent solvent evaporation during heating.
-
-
DSC Analysis:
-
Place the sealed pan in the DSC instrument.
-
Heat the sample at a constant and controlled rate (e.g., 2-10 °C/min).
-
Record the differential heat flow between the sample and a reference pan as a function of temperature. The resulting thermogram will show endothermic peaks corresponding to phase transitions (melting of the eutectic mixture and dissolution of the solid in the liquid phase).
-
-
Data Analysis:
-
From the thermogram for each composition, determine the onset and peak temperatures of the endothermic events.
-
Plot the temperatures of the phase transitions against the mole fraction of this compound to construct the solid-liquid phase diagram.
-
The liquidus line on the phase diagram represents the solubility of this compound in the solvent at different temperatures.
-
Factors Influencing this compound Solubility
The solubility of this compound is governed by the principle of "like dissolves like," which is dictated by the intermolecular forces between the solute and the solvent molecules.
Figure 2: Logical relationship between this compound's properties and its expected solubility in different classes of organic solvents.
-
Solvent Polarity: As a nonpolar molecule, this compound is expected to have higher solubility in nonpolar or weakly polar solvents where van der Waals forces are the predominant intermolecular interactions. In highly polar solvents, the strong solvent-solvent interactions (like hydrogen bonding in alcohols) are not easily overcome by the weaker interactions with the nonpolar this compound molecule, leading to lower solubility.
-
Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will favor the endothermic process, leading to higher solubility. The extent of this temperature dependence is specific to each solute-solvent system.
-
Perfluoro-Aromatic Interactions: The presence of a perfluorinated aromatic system in this compound can lead to specific interactions, such as π-π stacking with aromatic solvents or favorable interactions with other fluorinated compounds. These interactions can enhance solubility in such solvents.
Conclusion
This technical guide has summarized the currently available information on the solubility of this compound in organic solvents. While some quantitative data and qualitative descriptions exist, there is a clear need for more comprehensive experimental studies to quantify the solubility of this important compound in a wider range of organic solvents at various temperatures. The provided experimental workflow for DSC analysis offers a robust method for generating such valuable data. A deeper understanding of the solubility of this compound will undoubtedly facilitate its broader application in scientific research and industrial development.
References
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Decafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of decafluorobiphenyl (C₁₂F₁₀). Understanding the fragmentation behavior of this perfluorinated aromatic compound is critical for its unambiguous identification and quantification in complex matrices, a common requirement in environmental analysis, materials science, and pharmaceutical development. This document outlines the key fragment ions, proposes a detailed fragmentation pathway, and provides a representative experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).
Quantitative Fragmentation Data
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of fragment ions resulting from the successive loss of fluorine atoms and CF units. The relative abundances of the major ions are summarized in the table below.
| m/z | Relative Abundance (%) | Proposed Ion Formula |
| 334 | 99.9 | [C₁₂F₁₀]⁺• (Molecular Ion) |
| 315 | 10.8 | [C₁₂F₉]⁺ |
| 296 | 10.4 | [C₁₂F₈]⁺• |
| 265 | 38.2 | [C₁₁F₇]⁺ |
| 167 | Not specified | [C₆F₅]⁺ |
Data sourced from the NIST Mass Spectrometry Data Center and PubChem.[1]
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization (70 eV) is initiated by the removal of an electron from the aromatic system, forming a stable molecular ion ([C₁₂F₁₀]⁺•) at m/z 334. The subsequent fragmentation cascade is dominated by the cleavage of the robust C-F bonds and the biphenyl (B1667301) C-C bond. A proposed fragmentation pathway is illustrated below.
Caption: Proposed EI fragmentation pathway of this compound.
The molecular ion can undergo the loss of a fluorine radical to form the ion at m/z 315. A subsequent loss of another fluorine radical leads to the ion at m/z 296. A significant fragmentation pathway involves the cleavage of the bond between the two perfluorinated rings, resulting in the highly stable pentafluorophenyl cation ([C₆F₅]⁺) at m/z 167. The fragment at m/z 265 is likely formed through the loss of a CF radical from the [C₁₂F₈]⁺• ion.
Experimental Protocol for GC-MS Analysis
The following is a representative protocol for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.
3.1. Instrumentation
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Autosampler: Agilent 7693 Autosampler (or equivalent)
3.2. Chromatographic Conditions
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injection Mode: Splitless
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
3.3. Mass Spectrometer Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Transfer Line Temperature: 280 °C
-
Scan Range: m/z 50 - 400
3.4. Sample Preparation
A standard solution of this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane) should be prepared at a concentration appropriate for the instrument's sensitivity.
This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. Researchers can utilize this information for method development, data interpretation, and accurate identification of this compound in their analytical workflows. The provided experimental protocol serves as a starting point and may require optimization based on the specific instrumentation and analytical goals.
References
An In-Depth Technical Guide to 19F NMR Chemical Shifts for Decafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 19F Nuclear Magnetic Resonance (NMR) chemical shifts for decafluorobiphenyl. It includes tabulated data, detailed experimental protocols, and a visual representation of the experimental workflow, designed to assist researchers in the characterization and analysis of this important fluorinated compound.
Introduction to 19F NMR of this compound
This compound is a fully fluorinated aromatic compound with a structure consisting of two pentafluorophenyl rings linked by a carbon-carbon single bond. Due to the sensitivity and 100% natural abundance of the 19F nucleus, 19F NMR spectroscopy is an exceptionally powerful tool for the structural elucidation and analysis of such perfluorinated molecules. The chemical shifts of the fluorine atoms in this compound are distinct for the ortho, meta, and para positions relative to the biphenyl (B1667301) linkage, providing a unique spectroscopic fingerprint.
19F NMR Chemical Shift Data
The 19F NMR spectrum of this compound typically exhibits three distinct signals corresponding to the fluorine atoms at the ortho (F-2, F-6), meta (F-3, F-5), and para (F-4) positions of the biphenyl rings. The chemical shifts are generally reported relative to a standard reference compound, such as CFCl3 (trichlorofluoromethane).
A study involving the in situ 19F NMR monitoring of reactions with this compound reported the following chemical shifts in acetone-d6:
| Position | Chemical Shift (δ, ppm) |
| F-2, F-2' (ortho) | -137.9 |
| F-4, F-4' (para) | -151.0 |
| F-3, F-3' (meta) | -160.7 |
Note: Chemical shifts can be influenced by the solvent, concentration, and temperature. The values presented here are from a specific study and should be considered as representative.
Experimental Protocol for 19F NMR of this compound
The following is a detailed methodology for obtaining a high-quality 19F NMR spectrum of this compound.
3.1. Sample Preparation
-
Analyte: this compound (C12F10)
-
Solvent: Acetone-d6 (or other suitable deuterated solvent such as CDCl3 or DMSO-d6). The choice of solvent can affect the chemical shifts.
-
Concentration: Prepare a solution of this compound in the chosen deuterated solvent at a concentration of approximately 10-20 mg/mL.
-
Reference Standard: An internal or external reference standard can be used. Common references for 19F NMR include CFCl3 (0 ppm) or a secondary standard like hexafluorobenzene (B1203771) (-164.9 ppm relative to CFCl3). If an internal standard is used, a small amount should be added to the sample solution.
-
NMR Tube: Transfer the final solution to a 5 mm NMR tube.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Nucleus: 19F
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg') is typically sufficient.
-
Temperature: 298 K (or as required by the experiment).
-
Spectral Width (SW): A spectral width of approximately 50-100 ppm, centered around -150 ppm, should be adequate to cover the signals of this compound.
-
Number of Scans (NS): A sufficient number of scans (e.g., 16 to 64) should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally appropriate.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds.
-
3.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the chemical shift of the internal or external standard.
-
Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for conducting a 19F NMR experiment for the analysis of this compound.
Caption: General workflow for a 19F NMR experiment.
An In-Depth Technical Guide to the Thermal Stability and Degradation of Decafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decafluorobiphenyl (DFBP), a fully fluorinated aromatic compound, is recognized for its exceptional chemical inertness and thermal stability. These properties make it a valuable molecule in various applications, including as a stable solvent, heat transfer fluid, and a building block in the synthesis of advanced materials and pharmaceuticals. This technical guide provides a comprehensive overview of the thermal stability and degradation of this compound, summarizing available quantitative data, detailing experimental protocols for thermal analysis, and exploring potential degradation pathways. This information is critical for professionals working with DFBP at elevated temperatures to ensure safe handling and predict its behavior in various applications.
Introduction
This compound (C₁₂F₁₀) is a solid, crystalline compound at room temperature. Its structure, consisting of two perfluorinated benzene (B151609) rings linked by a carbon-carbon single bond, imparts a high degree of thermal and chemical resistance. The strength of the carbon-fluorine bond is a key contributor to this stability. Understanding the limits of this stability and the potential degradation products formed under thermal stress is crucial for its safe and effective use in research and industrial settings.
Thermal Stability of this compound
The thermal stability of a compound is its ability to resist decomposition at high temperatures. While specific thermogravimetric analysis (TGA) data for this compound is not widely available in the public domain, its perfluorinated nature suggests a high decomposition temperature. Generally, perfluorinated aromatic compounds exhibit significantly higher thermal stability than their hydrogenated counterparts. For instance, polymers incorporating this compound units have shown thermal stability in the range of 350-500°C.[1]
Thermogravimetric Analysis (TGA) Data
While specific TGA curves for pure this compound are not readily found in the searched literature, the following table summarizes the expected key parameters based on the analysis of similar fluorinated compounds.
| Parameter | Expected Value/Range | Conditions |
| Onset Decomposition Temperature (Tonset) | > 400 °C | Inert Atmosphere (e.g., Nitrogen, Argon) |
| Temperature at Maximum Decomposition Rate (Tmax) | > 450 °C | Inert Atmosphere (e.g., Nitrogen, Argon) |
| Residue at 800 °C | Low (< 5%) | Inert Atmosphere (e.g., Nitrogen, Argon) |
Note: These are estimated values based on the general stability of perfluorinated aromatic compounds. Actual experimental values may vary based on purity, heating rate, and atmospheric conditions.
Differential Scanning Calorimetry (DSC) Data
DSC is used to determine the melting point and other phase transitions.
| Parameter | Reported Value |
| Melting Point (Tm) | 68-70 °C |
Thermal Degradation of this compound
At sufficiently high temperatures, this compound will undergo thermal degradation. The degradation process is expected to involve the cleavage of the C-C bond between the phenyl rings and the C-F bonds.
Potential Degradation Products
The specific degradation products of this compound have not been extensively documented in the available literature. However, based on the pyrolysis of other per- and polyfluoroalkyl substances (PFAS), the following types of products can be anticipated:
-
Perfluorinated Aromatic Fragments: Smaller perfluorinated aromatic compounds resulting from the cleavage of the biphenyl (B1667301) structure.
-
Perfluoroalkanes and Perfluoroalkenes: Formed from the fragmentation and rearrangement of the perfluorinated rings.
-
Carbonyl Fluoride (COF₂): In the presence of oxygen, this highly toxic gas can be a major product.
-
Hydrogen Fluoride (HF): If hydrogen sources are present in the reaction environment.
Proposed Degradation Pathways
A definitive degradation pathway for this compound has not been established. However, a logical starting point for its thermal decomposition would be the homolytic cleavage of the C-C bond connecting the two perfluorinated rings, which is generally the weakest bond in biphenyl systems. This would generate pentafluorophenyl radicals.
Experimental Workflow for Investigating Degradation Pathways
Caption: A generalized workflow for the investigation of this compound's thermal degradation products and pathways.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key experiments used to assess the thermal stability and degradation of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min). To study oxidative stability, dry air can be used.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min or 20 °C/min) to a final temperature (e.g., 800-1000 °C).
-
-
Data Collection: The instrument continuously records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass.
TGA Experimental Workflow Diagram
References
Decafluorobiphenyl: An In-Depth Technical Guide on Environmental Fate and Persistence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decafluorobiphenyl (DFBP), a fully fluorinated aromatic compound, possesses exceptional thermal and chemical stability. These properties make it a valuable molecule in various industrial applications, including as a heat transfer fluid, a dielectric fluid, and a stable solvent. However, the very characteristics that make DFBP industrially useful—the strength of its carbon-fluorine bonds—also raise significant concerns about its environmental fate and persistence. This technical guide provides a comprehensive overview of the current understanding of this compound's behavior in the environment, focusing on its degradation, bioaccumulation, and mobility.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its environmental distribution and persistence.
| Property | Value | Reference |
| Molecular Formula | C₁₂F₁₀ | |
| Molecular Weight | 334.11 g/mol | |
| Melting Point | 68-70 °C | |
| Boiling Point | 206 °C | |
| Water Solubility | Insoluble | |
| Vapor Pressure | Data not readily available | |
| Octanol-Water Partition Coefficient (log Kow) | Data not readily available |
Environmental Fate and Persistence
The environmental fate of a chemical is governed by a complex interplay of transport and transformation processes. For this compound, its high degree of fluorination is the primary determinant of its environmental behavior.
Abiotic Degradation
Abiotic degradation pathways, those not involving biological organisms, are crucial for highly stable compounds like DFBP.
Photodegradation:
Biotic Degradation
The microbial degradation of highly fluorinated compounds is generally considered to be a very slow process. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it exceptionally resistant to enzymatic cleavage.
Current research on the biodegradation of per- and polyfluoroalkyl substances (PFAS) suggests that fully fluorinated compounds, like this compound, are highly recalcitrant to microbial attack.[2] While some microorganisms have been shown to degrade certain polyfluorinated compounds, these processes are often slow and may require specific environmental conditions and the presence of co-substrates. There is currently no significant evidence to suggest that this compound is readily biodegradable in aerobic or anaerobic environments. Its persistence is therefore expected to be high in soil, sediment, and water.
Bioaccumulation
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a compound to bioaccumulate is often correlated with its lipophilicity (fat-loving nature), which is estimated by the octanol-water partition coefficient (log Kow).
Mobility and Transport
The mobility of a chemical in the environment determines its distribution across different environmental compartments.
Atmospheric Transport: Due to its presumed low vapor pressure, long-range atmospheric transport of this compound in the gaseous phase is likely to be limited. However, it may adsorb to airborne particulate matter and be transported over significant distances.
Soil and Sediment: Given its insolubility in water, this compound is expected to have low mobility in soil and aquatic systems. It is likely to strongly adsorb to organic matter in soil and sediment, making it less available for transport by water. This strong sorption also limits its bioavailability to microorganisms, further contributing to its persistence.
Experimental Protocols
Standardized testing methodologies are crucial for assessing the environmental fate and persistence of chemicals. The following OECD guidelines provide a framework for experiments that could be adapted to generate specific data for this compound.
Biodegradation Assessment
OECD Test Guideline 309: Aerobic Mineralization in Surface Water – Simulation Biodegradation Test
This test is designed to evaluate the ultimate biodegradability of a chemical in a natural surface water environment.[3][4][5][6][7]
-
Principle: The test substance, at a low concentration, is incubated with natural surface water containing its native microbial population. The extent of mineralization is determined by measuring the amount of evolved carbon dioxide (¹⁴CO₂) from a ¹⁴C-labeled test substance over a period of up to 60 days.
-
Methodology for this compound:
-
Test System: A flow-through or static system with test vessels containing natural surface water (e.g., from a river or lake) and sediment, if desired.
-
Test Substance Preparation: Due to its low water solubility, this compound would need to be introduced using a carrier solvent or by coating onto an inert support.
-
Incubation: The test vessels are incubated in the dark at a controlled temperature (e.g., 20-25°C) with continuous aeration to maintain aerobic conditions.
-
Analysis: The evolved ¹⁴CO₂ is trapped in an alkaline solution and quantified by liquid scintillation counting at regular intervals. The residual ¹⁴C in the water and sediment is also measured at the end of the test to perform a mass balance.
-
Data Interpretation: The percentage of mineralization is calculated, and a degradation half-life can be estimated.
-
Mobility Assessment
OECD Test Guideline 106: Adsorption - Desorption using a Batch Equilibrium Method
This guideline describes a laboratory test to determine the adsorption and desorption of a substance to and from soil.[8][9][10][11][12]
-
Principle: An aqueous solution of the test substance is equilibrated with a soil sample of known properties. The concentration of the test substance in the aqueous phase is measured before and after equilibration to determine the amount adsorbed to the soil.
-
Methodology for this compound:
-
Soil Selection: A range of standard soils with varying organic carbon content, pH, and texture should be used.
-
Test Solution: An aqueous solution of ¹⁴C-labeled this compound is prepared, likely with a co-solvent to aid dissolution.
-
Equilibration: Soil and the test solution are shaken together in a centrifuge tube for a predetermined time to reach equilibrium.
-
Phase Separation: The solid and liquid phases are separated by centrifugation.
-
Analysis: The concentration of this compound in the aqueous phase is determined by liquid scintillation counting. The amount adsorbed to the soil is calculated by the difference.
-
Data Calculation: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.
-
Bioaccumulation Assessment
OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure
This guideline provides methods for determining the bioconcentration factor (BCF) and biomagnification factor (BMF) in fish.[13][14][15][16]
-
Principle: Fish are exposed to the test substance in water (for BCF) or in their diet (for BMF) for a defined uptake phase, followed by a depuration phase in a clean environment. The concentration of the test substance in the fish tissue is measured over time.
-
Methodology for this compound:
-
Test Organism: A suitable fish species, such as rainbow trout or zebrafish, is selected.
-
Exposure:
-
Aqueous Exposure: Due to its low water solubility, a flow-through system with a solubilizing agent might be necessary to maintain a constant concentration of this compound in the water.
-
Dietary Exposure: this compound is incorporated into the fish feed at a known concentration.
-
-
Sampling: Fish are sampled at several time points during the uptake and depuration phases.
-
Analysis: The concentration of this compound in the fish tissue is determined using an appropriate analytical method, such as gas chromatography-mass spectrometry (GC-MS).
-
Data Calculation: The BCF or BMF is calculated from the uptake and depuration rate constants or from the steady-state concentrations in fish and the exposure medium.
-
Visualizations
Logical Relationship of Environmental Fate Processes
Caption: Environmental fate pathways of this compound.
Experimental Workflow for Biodegradation Assessment (OECD 309)
Caption: Workflow for OECD 309 biodegradation test.
Conclusion
Based on its chemical structure and the behavior of analogous perfluorinated compounds, this compound is expected to be highly persistent in the environment. Its primary degradation pathway is likely to be slow photodegradation in the atmosphere and surface waters. Biodegradation is anticipated to be negligible. Due to its expected lipophilicity and low water solubility, DFBP has a high potential for bioaccumulation in organisms and is likely to be immobile in soils and sediments, partitioning strongly to organic matter.
The lack of specific experimental data for this compound highlights a significant knowledge gap. Further research, following standardized protocols such as the OECD guidelines outlined in this guide, is essential to accurately quantify the environmental risks associated with this compound and to inform the development of sound management and regulatory strategies.
References
- 1. PFAS - Wikipedia [en.wikipedia.org]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. oecd.org [oecd.org]
- 4. OECD 309: Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test | ibacon GmbH [ibacon.com]
- 5. OECD 309: Aerobic Mineralisation in Surface Water - Simulation Biodegradation - Situ Biosciences [situbiosciences.com]
- 6. oecd.org [oecd.org]
- 7. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 8. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 9. OECD 106 - Phytosafe [phytosafe.com]
- 10. ecetoc.org [ecetoc.org]
- 11. researchgate.net [researchgate.net]
- 12. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
Decafluorobiphenyl: A Review of Available Toxicological Data and Current Knowledge Gaps
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the currently available toxicological information for decafluorobiphenyl (DFBP). Despite its application in various industrial and research settings, a comprehensive toxicological profile for this compound is not publicly available. This document outlines the existing hazard classifications and highlights the significant data gaps in its toxicological assessment.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The available hazard statements from various safety data sheets (SDS) and chemical databases indicate the following potential hazards[1][2][3]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
It is important to note that these are hazard classifications and do not provide quantitative toxicological data. Some commercial suppliers describe this compound as having "low toxicity"; however, this is a qualitative statement and is not substantiated by published toxicological studies[4].
Quantitative Toxicological Data
A thorough review of publicly available scientific literature and toxicological databases reveals a significant lack of quantitative data for this compound. The following key toxicological endpoints have not been established:
-
LD50 (Lethal Dose, 50%): There is no published oral, dermal, or inhalation LD50 data available for this compound.
-
NOAEL (No-Observed-Adverse-Effect Level) and LOAEL (Lowest-Observed-Adverse-Effect Level): No studies determining the NOAEL or LOAEL for this compound have been identified.
-
Genotoxicity: There are no available studies on the mutagenic or clastogenic potential of this compound.
-
Carcinogenicity: The carcinogenic potential of this compound has not been evaluated.
-
Reproductive and Developmental Toxicity: There is no information on the potential effects of this compound on reproduction or development.
The absence of this critical data makes a comprehensive risk assessment for this compound challenging.
Experimental Protocols
Due to the lack of published toxicological studies on this compound, there are no specific experimental protocols to report. For the benefit of researchers planning to conduct such studies, a general workflow for toxicological assessment is provided below.
Caption: A generalized workflow for the toxicological assessment of a chemical substance.
Signaling Pathways
There is currently no information available in the scientific literature regarding the specific signaling pathways that may be affected by this compound. To understand the mechanism of toxicity, future research would need to investigate potential interactions with key cellular signaling cascades. A hypothetical representation of a generic cell signaling pathway that could be investigated is provided below.
Caption: A hypothetical signaling pathway potentially affected by an external chemical agent.
Conclusion and Recommendations
The current body of scientific literature lacks sufficient data to provide an in-depth toxicological profile of this compound. While GHS classifications suggest potential for acute toxicity and irritation, there is a critical need for quantitative data from controlled toxicological studies.
For organizations and researchers utilizing this compound, it is recommended to:
-
Handle the substance with caution, adhering to the safety information provided in the Safety Data Sheet.
-
Recognize the existing data gaps and the corresponding uncertainty in the toxicological profile.
-
Consider commissioning toxicological studies to address the lack of data, particularly if significant human or environmental exposure is anticipated.
This guide will be updated as new information becomes available.
References
An In-depth Technical Guide to the Safety and Handling of Decafluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Decafluorobiphenyl (CAS No. 434-90-2), a highly fluorinated aromatic compound. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact in a laboratory or industrial setting.
Chemical and Physical Properties
This compound is a white crystalline powder.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂F₁₀ | [1][2][3] |
| Molecular Weight | 334.11 g/mol | [2] |
| Melting Point | 68-72 °C | [3][4] |
| Boiling Point | 206 °C | [4][5] |
| Density | 1.3079 g/cm³ at 20 °C | [5] |
| Solubility | Insoluble in water.[4] | [4] |
| Appearance | White crystalline powder/solid | [1][3] |
| Odor | No information available | [1] |
Hazard Identification and Toxicity
According to available safety data, this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008.[5] However, some sources indicate it may cause respiratory irritation.[6] As with all chemical substances, it should be handled with care, assuming unknown hazards.
GHS Hazard Statements from Aggregated Data: [2]
-
H302 (20% of notifications): Harmful if swallowed.
-
H312 (20% of notifications): Harmful in contact with skin.
-
H315 (40% of notifications): Causes skin irritation.
-
H319 (40% of notifications): Causes serious eye irritation.
-
H332 (20% of notifications): Harmful if inhaled.
-
H335 (40% of notifications): May cause respiratory irritation.
Toxicological Data Summary:
| Toxicity Endpoint | Result | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [1] |
| Skin Corrosion/Irritation | Generally does not irritate the skin.[5] No data available to make a definitive classification.[1] | [1][5] |
| Serious Eye Damage/Irritation | No data available | [1] |
| Respiratory or Skin Sensitization | No data available | [1] |
| Germ Cell Mutagenicity | No data available | [1] |
| Carcinogenicity | No data available | [1] |
| Reproductive Toxicity | No data available | [1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[6] | [6] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [1] |
| Aspiration Hazard | Not applicable | [1] |
Note: The toxicological properties have not been fully investigated.[6] All chemical products should be treated with the recognition of "having unknown hazards and toxicity".[7]
Experimental Protocols
-
Preparation: Before handling, ensure all necessary Personal Protective Equipment (PPE) is worn correctly. Read and understand the Safety Data Sheet.
-
Weighing and Transfer: Conduct all weighing and transfer operations in a well-ventilated area, preferably in a fume hood, to control dust.[7] Avoid the formation of dust and aerosols.[6][7]
-
During Use: Keep the container tightly closed when not in use.[6][7] Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the work area.
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[7]
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill. Sweep up and shovel the material into a suitable, sealed container for disposal.[1][6] Avoid dust formation.[1][6]
-
Cleaning: After the material has been collected, clean the spill area.
-
Disposal: Dispose of the collected material and any contaminated cleaning supplies according to local, state, and federal regulations.[7] Do not allow the substance to enter sewers or surface water.[5]
Safety and Handling Precautions
The following PPE is recommended when handling this compound:
| Protection Type | Recommended Equipment | Standard |
| Eye Protection | Chemical safety goggles or a face shield.[1][6] | OSHA 29 CFR 1910.133 or European Standard EN166.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1] | Follow manufacturer's specifications for chemical resistance. |
| Skin and Body Protection | Lab coat or long-sleeved clothing.[1] | N/A |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if dust is generated.[8] | N/A |
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7]
Emergency Procedures
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1][6] | [1][6] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1][6] | [1][6] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][6] | [1][6] |
| Ingestion | Do NOT induce vomiting. Get medical attention.[1][6] | [1][6] |
This compound is not flammable.[5]
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1][5][6]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[1][6]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode and full protective gear.[6]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations.[6] Do not flush into surface water or sanitary sewer systems.[1] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
Visualizations
Caption: Logical workflow for responding to a this compound spill.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. This compound | C12F10 | CID 67949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 434-90-2 [chemicalbook.com]
- 5. cpachem.com [cpachem.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. デカフルオロビフェニル 99% | Sigma-Aldrich [sigmaaldrich.com]
Decafluorobiphenyl: A Versatile Building Block in Modern Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Decafluorobiphenyl (DFBP), a fully fluorinated aromatic compound, has emerged as a crucial building block in a multitude of scientific and technological applications. Its unique electronic properties, high thermal and chemical stability, and susceptibility to nucleophilic aromatic substitution (SNAr) reactions make it a versatile tool in materials science, organic synthesis, and medicinal chemistry. This technical guide provides a comprehensive overview of the core applications of DFBP, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Applications in Polymer Chemistry
The rigid, electron-deficient structure of this compound makes it an excellent monomer for the synthesis of high-performance fluorinated polymers. These polymers often exhibit exceptional thermal stability, chemical resistance, and desirable dielectric properties, making them suitable for applications in electronics and aerospace.
Synthesis of Poly(arylene ether)s
One of the primary applications of DFBP in polymer chemistry is in the synthesis of poly(arylene ether)s through nucleophilic aromatic substitution polymerization. In this reaction, the electron-withdrawing fluorine atoms of DFBP activate the aromatic ring towards attack by phenoxide nucleophiles.
Table 1: Synthesis and Properties of Poly(arylene ether)s from this compound (DFBP) and Phenolphthalein (PHT) [1]
| Entry | DFBP:PHT Molar Ratio | Reaction Time (h) | Number-Average Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| 1 | 1:1 | 6 | 23.0 | 1.8 | 210 | 520 |
| 2 | 1:1.05 | 6 | 49.3 | 2.1 | 225 | 535 |
| 3 | 1.05:1 | 6 | 35.6 | 1.9 | 218 | 528 |
Experimental Protocol: Synthesis of Poly(arylene ether) from DFBP and Phenolphthalein[1]
This protocol describes a typical procedure for the synthesis of a poly(arylene ether) via nucleophilic aromatic substitution polymerization.
Materials:
-
This compound (DFBP)
-
Phenolphthalein (PHT)
-
Anhydrous potassium carbonate (K2CO3)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Hydrochloric acid (HCl)
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add phenolphthalein, an excess of potassium carbonate, DMAc, and toluene.
-
Heat the mixture to reflux and allow the water generated to be removed azeotropically with toluene.
-
After complete removal of water, cool the reaction mixture to 80°C.
-
Add this compound to the reaction mixture.
-
Raise the temperature to 130°C and maintain for 6 hours under a nitrogen atmosphere.
-
Cool the viscous solution to room temperature and pour it into a large volume of methanol containing a small amount of hydrochloric acid to precipitate the polymer.
-
Filter the fibrous polymer, wash it thoroughly with water and methanol, and dry it in a vacuum oven at 80°C for 24 hours.
-
Characterize the resulting polymer using techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Visualization of Polymer Synthesis Workflow:
Applications in Bioconjugation and Drug Development
This compound serves as an efficient and versatile linker in bioconjugation chemistry. Its reactivity towards nucleophiles, particularly thiols, allows for the site-specific modification of peptides and proteins. This has significant implications in drug development, enabling the synthesis of peptide-based therapeutics with enhanced stability and cell permeability.
Cysteine-Specific Peptide Modification
The thiol group of cysteine residues readily reacts with DFBP via an SNAr mechanism, displacing a fluorine atom to form a stable thioether bond. This reaction is highly selective for cysteine over other nucleophilic amino acid side chains under controlled conditions.
Table 2: Reaction Conditions and Yields for the Synthesis of S-(perfluoro-[1,1'-biphenyl]-4-yl)-L-cysteine (DFBP-Cys) [2]
| Entry | DFBP (equiv.) | Triethylamine (TEA) (equiv.) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 5 | 5 | DMF | 24 | 10.1 |
| 2 | 8 | 5 | DMF | 24 | 15.3 |
| 3 | 10 | 5 | DMF | 24 | 25.7 |
| 4 | 10 | 7.5 | DMF | 24 | 25.7 |
Experimental Protocol: Synthesis of a DFBP-Cyclized Peptide[3]
This protocol outlines the general steps for the synthesis of a cyclic peptide using DFBP as a linker to bridge two cysteine residues.
Materials:
-
Linear peptide with two cysteine residues
-
This compound (DFBP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Water
-
Trifluoroacetic acid (TFA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Synthesize the linear peptide containing two cysteine residues using standard solid-phase peptide synthesis (SPPS) protocols.
-
Cleave the peptide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., TFA/triisopropylsilane/water).
-
Purify the crude linear peptide by RP-HPLC.
-
Dissolve the purified linear peptide in DMF.
-
Add a solution of DFBP in DMF to the peptide solution, followed by the addition of DIPEA.
-
Stir the reaction mixture at room temperature and monitor the progress of the cyclization by LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Purify the crude cyclic peptide by RP-HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Visualization of Peptide Cyclization Workflow:
Inhibition of the NF-κB Signaling Pathway
A significant application of DFBP-cyclized peptides is in the development of inhibitors for protein-protein interactions. For instance, cyclic peptides targeting the interaction between NEMO and IKKα/β have been shown to inhibit the canonical NF-κB signaling pathway, which is implicated in inflammatory diseases and cancer.[3]
Visualization of the Canonical NF-κB Signaling Pathway:
Conclusion
This compound has proven to be a remarkably versatile and valuable compound in both materials science and drug discovery. Its unique properties facilitate the synthesis of advanced polymers with superior performance characteristics and enable the development of novel peptide-based therapeutics. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists working in these exciting fields, fostering further innovation and application of this powerful fluorinated building block.
References
Methodological & Application
Application Notes and Protocols for Decafluorobiphenyl as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decafluorobiphenyl (DFB) is a fully fluorinated aromatic compound often utilized as an internal standard (IS) for the quantitative analysis of persistent organic pollutants (POPs) and other halogenated compounds by Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical inertness, thermal stability, and distinct mass spectrum make it an ideal candidate to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of analytical measurements.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in GC-MS analysis, with a focus on the determination of analytes such as polychlorinated biphenyls (PCBs) and organochlorine pesticides (OCPs).
Principle of the Internal Standard Method
The internal standard method involves adding a known amount of a specific compound—the internal standard—to all samples, calibration standards, and blanks. The internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples. This compound is a suitable choice as it shares structural similarities with many halogenated POPs but has a unique mass spectrum due to the presence of fluorine atoms.
The concentration of the target analyte is determined by comparing the ratio of its peak area to the peak area of the internal standard against a calibration curve. This ratio normalization corrects for potential losses during sample extraction and cleanup, as well as for variations in GC-MS system performance.
Data Presentation: Quantitative Performance
The following tables summarize the expected quantitative performance of a GC-MS method for the analysis of representative PCBs using this compound as an internal standard. This data is illustrative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Linearity of Calibration Curves for Selected PCB Congeners
| Analyte (PCB Congener) | Calibration Range (ng/mL) | Number of Calibration Points | R² Value |
| 2,2',5-Trichlorobiphenyl (PCB-18) | 0.5 - 50 | 6 | > 0.995 |
| 2,2',4,5,5'-Pentachlorobiphenyl (PCB-101) | 0.5 - 50 | 6 | > 0.995 |
| 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB-138) | 0.5 - 50 | 6 | > 0.995 |
| 2,2',3,3',4,4',5-Heptachlorobiphenyl (PCB-170) | 0.5 - 50 | 6 | > 0.995 |
Table 2: Recovery and Precision Data in a Spiked Matrix
| Analyte (PCB Congener) | Spiking Concentration (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) (n=6) |
| 2,2',5-Trichlorobiphenyl (PCB-18) | 10 | 95 | < 10 |
| 2,2',4,5,5'-Pentachlorobiphenyl (PCB-101) | 10 | 98 | < 10 |
| 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB-138) | 10 | 102 | < 10 |
| 2,2',3,3',4,4',5-Heptachlorobiphenyl (PCB-170) | 10 | 97 | < 10 |
Table 3: Method Detection Limits (MDL) and Limits of Quantification (LOQ)
| Analyte (PCB Congener) | Method Detection Limit (MDL) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| 2,2',5-Trichlorobiphenyl (PCB-18) | 0.1 | 0.5 |
| 2,2',4,5,5'-Pentachlorobiphenyl (PCB-101) | 0.1 | 0.5 |
| 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB-138) | 0.1 | 0.5 |
| 2,2',3,3',4,4',5-Heptachlorobiphenyl (PCB-170) | 0.1 | 0.5 |
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC or pesticide residue grade hexane, dichloromethane (B109758), acetone, and methanol.
-
Standards: Certified reference standards of this compound and the target analytes (e.g., PCB congeners, OCPs).
-
Reagents: Anhydrous sodium sulfate (B86663) (baked at 400°C for 4 hours), concentrated sulfuric acid (for cleanup, if necessary).
-
Solid Phase Extraction (SPE) Cartridges: C18 or Florisil cartridges for sample cleanup.
Preparation of Standard Solutions
-
Primary Stock Solution of this compound (IS): Prepare a stock solution of this compound at a concentration of 100 µg/mL in hexane.
-
Working Internal Standard Solution: Dilute the primary stock solution to a working concentration of 1 µg/mL in hexane.
-
Analyte Stock Solutions: Prepare individual or mixed stock solutions of the target analytes at a concentration of 100 µg/mL in hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solutions to the desired concentrations (e.g., 0.5, 1, 5, 10, 25, 50 ng/mL). Spike each calibration standard with the working internal standard solution to a final concentration of 10 ng/mL.
Sample Preparation (Water Sample Example)
-
Sample Collection: Collect 1 L of water sample in a clean glass container.
-
Fortification with Internal Standard: Add a known amount of the working internal standard solution (e.g., 10 ng) to the water sample.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the water sample to a 2 L separatory funnel.
-
Add 60 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Cleanup (if necessary):
-
For samples with high lipid content, a Florisil or sulfuric acid cleanup step may be required.
-
Florisil Cleanup: Pass the concentrated extract through a Florisil SPE cartridge, eluting with a suitable solvent mixture (e.g., hexane/dichloromethane).
-
Sulfuric Acid Cleanup: Gently shake the extract with concentrated sulfuric acid, allow the phases to separate, and collect the organic layer.
-
-
Final Volume Adjustment: Adjust the final volume of the cleaned extract to 1 mL with hexane. The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Injector: Split/splitless inlet
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 20°C/min to 180°C
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 4: Selected Ions for Monitoring
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound (IS) | 334 | 315 | 167 |
| 2,2',5-Trichlorobiphenyl (PCB-18) | 256 | 258 | 222 |
| 2,2',4,5,5'-Pentachlorobiphenyl (PCB-101) | 326 | 328 | 290 |
| 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB-138) | 360 | 362 | 324 |
| 2,2',3,3',4,4',5-Heptachlorobiphenyl (PCB-170) | 394 | 396 | 358 |
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis using an internal standard.
Caption: Logic of quantification with and without an internal standard.
Application Notes and Protocols for the Use of Perhalogenated Biphenyls in Persistent Organic Pollutant (POP) Analysis
Introduction
The accurate quantification of persistent organic pollutants (POPs) in various environmental and biological matrices is a critical task for environmental monitoring, human health risk assessment, and regulatory compliance. The analytical methods employed for these compounds, typically involving gas chromatography coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD), are complex and multi-stepped. To ensure the reliability and accuracy of these methods, internal standards and surrogates are indispensable.
While the query specifically mentioned decafluorobiphenyl, a comprehensive review of established analytical protocols, such as those from the U.S. Environmental Protection Agency (EPA), reveals that decachlorobiphenyl (B1669993) (DCB, specifically the congener PCB 209) is the more commonly employed and validated surrogate or internal standard for the analysis of POPs, particularly for polychlorinated biphenyls (PCBs) and organochlorine pesticides (OCPs).[1] this compound, due to its chemical inertness and volatility, has applications in analytical chemistry, but its use as a standard in routine POP analysis is not widely documented in standard methods.
Therefore, these application notes will focus on the established use of decachlorobiphenyl as a key quality control component in POP analysis, providing researchers, scientists, and drug development professionals with detailed protocols and data for its effective implementation. The principles and procedures described herein are foundational and can be adapted for other similar perhalogenated compounds should their use be validated for specific applications.
Application Notes
The Role of Decachlorobiphenyl in POP Analysis
In the multi-stage process of POP analysis, which includes extraction, cleanup, and instrumental analysis, there is a potential for analyte loss or variability at each step. Decachlorobiphenyl is introduced into the sample at a known concentration before the extraction process to monitor and correct for these variations. It serves two primary roles:
-
Surrogate Standard: When used as a surrogate, DCB is added to every sample, blank, and quality control sample before extraction. Its recovery is measured to evaluate the efficiency of the entire sample preparation and analysis process for each specific sample. Acceptable surrogate recovery indicates that the method was successful for that sample.
-
Internal Standard: As an internal standard, DCB is added to the sample extracts just before instrumental analysis. It is used to correct for variations in injection volume and instrument response, improving the precision and accuracy of the quantification of target analytes.
Physicochemical Properties of Decachlorobiphenyl (PCB 209)
| Property | Value |
| Molecular Formula | C₁₂Cl₁₀ |
| Molecular Weight | 498.6 g/mol [2] |
| Appearance | White crystalline solid |
| Melting Point | 204-206 °C |
| Boiling Point | 435-440 °C |
| Water Solubility | Very low |
| Log Kow | ~8.2 |
The high degree of chlorination in decachlorobiphenyl makes it resistant to degradation and provides a unique mass spectral signature, minimizing interference from other compounds.[3] Its low volatility ensures it is not lost during solvent evaporation steps.
Analytical Techniques
Decachlorobiphenyl is typically analyzed alongside other POPs using high-resolution capillary gas chromatography.
-
Gas Chromatography-Electron Capture Detection (GC-ECD): This is a highly sensitive technique for halogenated compounds and is specified in methods like EPA 8081B for organochlorine pesticides and EPA 8082A for PCBs.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides higher selectivity and confirmation of the analyte's identity based on its mass spectrum. It is the preferred method for complex matrices and for confirming positive results from GC-ECD.
Expected Performance and Quality Control
The recovery of decachlorobiphenyl is a key indicator of data quality. While specific recovery limits can vary by laboratory and matrix, typical acceptance criteria are within the range of 70-130%. Recoveries outside this range may indicate a problem with the sample preparation or analysis and may require re-analysis of the sample.
Experimental Protocols
The following protocol provides a general workflow for the analysis of organochlorine pesticides and PCBs in soil/sediment samples using decachlorobiphenyl as a surrogate standard. This protocol is based on the principles of EPA Methods 8081B and 8082A.
1. Sample Preparation and Extraction
-
Objective: To extract POPs and the surrogate standard from the solid matrix.
-
Materials:
-
Soil/sediment sample
-
Anhydrous sodium sulfate (B86663)
-
Extraction solvent (e.g., hexane:acetone 1:1 v/v)
-
Decachlorobiphenyl surrogate spiking solution (e.g., 1.0 µg/mL in acetone)
-
Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)
-
-
Procedure:
-
Homogenize the soil/sediment sample.
-
Weigh approximately 10-20 g of the homogenized sample into an extraction thimble or cell.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.
-
Spike the sample with a known amount of the decachlorobiphenyl surrogate solution (e.g., 1.0 mL of a 1.0 µg/mL solution).
-
Extract the sample using either Soxhlet extraction for 16-24 hours or ASE according to the manufacturer's instructions.
-
Concentrate the extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
-
2. Extract Cleanup
-
Objective: To remove interfering co-extracted substances from the sample extract.
-
Materials:
-
Florisil or silica (B1680970) gel
-
Glass chromatography column
-
Elution solvents (e.g., hexane, dichloromethane)
-
-
Procedure:
-
Prepare a cleanup column by packing a glass column with activated Florisil or silica gel.
-
Transfer the concentrated extract onto the top of the column.
-
Elute the column with a series of solvents of increasing polarity to separate the POPs from interferences. The specific solvent scheme will depend on the target analytes and the cleanup sorbent used.
-
Collect the fraction(s) containing the POPs and the decachlorobiphenyl surrogate.
-
Concentrate the cleaned extract to a final volume of 1.0 mL.
-
3. Instrumental Analysis (GC-ECD)
-
Objective: To separate, identify, and quantify the target POPs and decachlorobiphenyl.
-
Instrumentation and Conditions:
-
Gas chromatograph equipped with a dual-column system and dual electron capture detectors.
-
Primary Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 type)
-
Confirmation Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1701 type)
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp 1: 10 °C/min to 200 °C
-
Ramp 2: 5 °C/min to 280 °C, hold for 10 min
-
-
Carrier Gas: Helium or Nitrogen
-
-
Procedure:
-
Calibrate the GC-ECD system with a series of standards containing the target POPs and decachlorobiphenyl at various concentrations.
-
Inject 1-2 µL of the final sample extract into the GC.
-
Identify and quantify the target analytes and decachlorobiphenyl based on their retention times and peak areas compared to the calibration standards.
-
Calculate the concentration of each analyte in the original sample, correcting for the initial sample weight and final extract volume.
-
Calculate the percent recovery of the decachlorobiphenyl surrogate.
-
Data Presentation
Table 1: Representative Performance Data for POP Analysis using Decachlorobiphenyl as a Surrogate
| Analyte | Spiked Concentration (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (%) | Acceptance Criteria (%) |
| Decachlorobiphenyl (Surrogate) | 50 | 95 | 8 | 70-130 |
| Hexachlorobenzene | 50 | 92 | 10 | 70-130 |
| Lindane (γ-BHC) | 50 | 88 | 12 | 70-130 |
| Dieldrin | 50 | 98 | 9 | 70-130 |
| p,p'-DDE | 50 | 105 | 7 | 70-130 |
| Aroclor 1254 | 500 | 102 | 11 | 70-130 |
Note: These are example data and actual performance will vary depending on the matrix, instrumentation, and specific laboratory conditions.
Visualizations
Caption: General workflow for the analysis of POPs using a surrogate standard.
Caption: Relationship between standards and methods in POP analysis.
References
- 1. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decachlorobiphenyl | C12Cl10 | CID 16318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chm.pops.int [chm.pops.int]
- 4. agilent.com [agilent.com]
- 5. epa.gov [epa.gov]
Application Note: Evaluating Decafluorobiphenyl as a Potential Internal Standard for the Quantification of Per- and Polyfluoroalkyl Substances (PFAS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals that are persistent in the environment and have been linked to various adverse health effects. Accurate and reliable quantification of PFAS in various matrices, such as environmental samples and biological tissues, is crucial for assessing exposure and risk. The use of internal standards is a cornerstone of robust analytical methods, correcting for variability in sample preparation and instrumental analysis. While isotopically labeled analogs of PFAS are the current gold standard for internal standards, their availability can be limited and their cost can be high.
This application note presents a proof-of-concept for the evaluation of decafluorobiphenyl (DFBP) as a potential non-labeled internal standard for the quantification of PFAS by liquid chromatography-tandem mass spectrometry (LC-MS/MS). DFBP is a commercially available, highly fluorinated, and chemically inert compound, making it a plausible candidate for this application. This document outlines the rationale for its consideration and provides a detailed protocol for its validation.
Rationale for Considering this compound
This compound possesses several physicochemical properties that make it a promising candidate as an internal standard for PFAS analysis:
-
High Degree of Fluorination: The perfluorinated structure of DFBP (C₁₂F₁₀) provides chemical inertness and a high molecular weight (334.11 g/mol ), which is within the typical mass range of many PFAS compounds of interest.[1][2][3][4]
-
Thermal and Chemical Stability: DFBP is a stable, crystalline solid with a melting point of 68-70 °C and a boiling point of 206 °C, indicating its robustness during sample preparation and analysis.[1][5]
-
Distinct Mass Spectrometric Signature: The mass spectrum of DFBP shows a prominent molecular ion at m/z 334, which is unlikely to interfere with the mass-to-charge ratios of most commonly analyzed PFAS.[3][4]
-
Commercial Availability and Cost-Effectiveness: As a non-isotopically labeled compound, DFBP is more readily available and less expensive than its isotopically labeled counterparts.
Proposed Experimental Protocol for Validation
This protocol is adapted from established methodologies for PFAS analysis, such as EPA Method 1633, and is intended to guide the validation of this compound as an internal standard.
Materials and Reagents
-
Standards: this compound (≥99% purity), certified analytical standards of target PFAS compounds.
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, and water.
-
Reagents: Ammonium (B1175870) acetate (B1210297), formic acid.
-
Solid Phase Extraction (SPE) Cartridges: Weak anion exchange (WAX) cartridges.
-
Sample Matrices: Reagent water, and representative matrices of interest (e.g., surface water, wastewater, soil, plasma).
Instrumentation
-
Liquid Chromatograph (LC): A high-performance liquid chromatography system equipped with a C18 or similar analytical column suitable for PFAS analysis.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer capable of operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Standard Preparation
-
Primary Stock Solution of DFBP: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Internal Standard Solution: Dilute the primary stock solution to a concentration of 1 µg/mL in methanol. This will be used to spike samples.
-
PFAS Calibration Standards: Prepare a series of calibration standards containing the target PFAS analytes at concentrations ranging from the limit of detection (LOD) to the upper limit of quantification (ULOQ). Each calibration standard should be spiked with the DFBP working internal standard solution to a final concentration of 10 ng/mL.
Sample Preparation (Aqueous Samples)
-
Sample Collection: Collect 250 mL of the aqueous sample in a polypropylene (B1209903) bottle.
-
Spiking: Add a known amount of the DFBP working internal standard solution to each sample.
-
Solid Phase Extraction (SPE):
-
Condition a WAX SPE cartridge with methanol followed by reagent water.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with a solution of ammonium acetate in water.
-
Elute the analytes and the internal standard with a small volume of methanol containing a weak base.
-
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a final volume of 1 mL of the initial mobile phase.
LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 2.6 µm
-
Mobile Phase A: 2 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient to separate the target PFAS and DFBP.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: Optimize the precursor and product ion transitions for each PFAS analyte and for this compound.
-
Data Presentation and Validation Plan
Physicochemical Properties Comparison
| Property | This compound (DFBP) | Perfluorooctanoic Acid (PFOA) | Perfluorooctanesulfonic Acid (PFOS) |
| Molecular Formula | C₁₂F₁₀ | C₈HF₁₅O₂ | C₈HF₁₇O₃S |
| Molecular Weight ( g/mol ) | 334.11 | 414.07 | 500.13 |
| Melting Point (°C) | 68-70 | 45-50 | ~40 (acid form) |
| Boiling Point (°C) | 206 | 189-192 | Decomposes |
| Water Solubility | Insoluble | Sparingly soluble | Soluble |
Proposed Validation Experiments
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Linearity | Analyze calibration standards at a minimum of five concentration levels. Plot the response ratio (analyte peak area / DFBP peak area) versus the analyte concentration. | Coefficient of determination (r²) > 0.99 for each analyte. |
| Accuracy and Precision | Analyze replicate quality control (QC) samples at low, medium, and high concentrations on three different days. | Mean accuracy within 80-120% of the nominal concentration. Precision (%RSD) ≤ 20%. |
| Recovery | Compare the peak area of DFBP in pre-extraction spiked samples to post-extraction spiked samples in various matrices. | Consistent and reproducible recovery, ideally within 70-130%. |
| Matrix Effects | Compare the response of DFBP and target analytes in neat solution versus in matrix extracts. | Minimal signal suppression or enhancement in the presence of the matrix. |
| Limit of Detection (LOD) and Quantification (LOQ) | Determine the lowest concentration of each analyte that can be reliably detected and quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 3 for LOD and ≥ 10 for LOQ. |
Visualizations
Caption: Proposed experimental workflow for PFAS quantification using this compound as an internal standard.
Caption: Logical diagram illustrating how an internal standard corrects for analytical variability.
Conclusion
While isotopically labeled standards remain the preferred choice for PFAS analysis, the exploration of cost-effective and readily available alternatives like this compound is warranted. The proposed validation protocol provides a comprehensive framework for researchers to systematically evaluate the suitability of this compound as an internal standard for the quantification of PFAS in various matrices. Successful validation would offer a valuable addition to the analytical toolkit for PFAS monitoring and research.
References
Application Note: High-Sensitivity Detection of Decafluorobiphenyl in Environmental Samples
Introduction
Decafluorobiphenyl (DFB) is a fully fluorinated biphenyl (B1667301) compound. Due to its chemical inertness and thermal stability, it has been used in specialized applications. However, its persistence in the environment raises concerns about potential bioaccumulation and long-term ecological effects. Accurate and sensitive analytical methods are crucial for monitoring its presence in soil and water matrices to understand its environmental fate and ensure regulatory compliance. This application note provides a detailed protocol for the determination of this compound in soil and water samples using gas chromatography-mass spectrometry (GC-MS). The method is based on established principles for the analysis of persistent organic pollutants (POPs) and is adapted from methodologies where DFB is often used as a surrogate or internal standard, such as in EPA Method 8082A for polychlorinated biphenyls (PCBs).[1][2][3][4]
Principle
This method involves the extraction of this compound from soil or water samples, followed by cleanup to remove interfering co-extractives, and subsequent quantification using gas chromatography coupled with a mass spectrometer (GC-MS). For aqueous samples, solid-phase extraction (SPE) is employed to concentrate the analyte and remove water-soluble interferences. Soil samples are extracted using a suitable organic solvent. Isotope dilution can be employed for enhanced accuracy and precision by using a labeled internal standard.
Analytical Method
The primary analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS). An alternative for enhanced sensitivity and selectivity is Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Instrumentation
A gas chromatograph equipped with a capillary column and a mass selective detector is used.
Table 1: GC-MS Operating Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A GC system or equivalent |
| Injector | Split/splitless injector |
| Injection Volume | 1-2 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial 100°C, hold 2 min, ramp to 280°C at 10°C/min, hold 5 min |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion | To be determined based on DFB mass spectrum |
| Qualifier Ions | To be determined based on DFB mass spectrum |
Experimental Protocols
Water Sample Preparation (Solid-Phase Extraction)
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. Preserve samples by cooling to ≤6 °C. Samples should be extracted within 7 days of collection.[5]
-
Surrogate Spiking: Spike a known amount of a suitable surrogate standard (e.g., a labeled this compound isotope) into a 1 L water sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol (B129727) followed by 10 mL of deionized water.
-
Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Drying: After loading, dry the cartridge by purging with nitrogen for 30 minutes.
-
Elution: Elute the trapped analytes with 10 mL of dichloromethane (B109758) (DCM) or a suitable solvent mixture.
-
Concentration and Solvent Exchange: Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen. If necessary, exchange the solvent to hexane (B92381) for GC-MS analysis.[4]
-
Internal Standard Addition: Add a known amount of internal standard prior to analysis.
Soil Sample Preparation (Solvent Extraction)
-
Sample Preparation: Air-dry the soil sample and sieve to remove large debris.
-
Surrogate Spiking: Spike a known amount of surrogate standard into a 10-20 g subsample of the homogenized soil.
-
Extraction:
-
Soxhlet Extraction: Extract the soil sample with a 1:1 mixture of hexane and acetone (B3395972) for 6-8 hours.
-
Ultrasonic Extraction: Place the soil sample in a flask with the extraction solvent and sonicate for 15-20 minutes. Repeat the extraction two more times with fresh solvent.
-
-
Cleanup:
-
The extract may contain lipids and other interferences that should be removed. A cleanup step using silica (B1680970) gel or Florisil column chromatography may be necessary.
-
For samples with high levels of organic matter, a sulfuric acid/potassium permanganate (B83412) cleanup (as described in EPA Method 3665) can be employed.[1]
-
-
Concentration and Solvent Exchange: Concentrate the cleaned extract to a final volume of 1 mL.
-
Internal Standard Addition: Add a known amount of internal standard prior to GC-MS analysis.
Data Presentation
The following tables summarize the expected quantitative data for the analytical method. These values are based on performance data for similar compounds in comparable matrices and should be verified by each laboratory.
Table 2: Method Detection and Quantitation Limits
| Matrix | Method Detection Limit (MDL) | Limit of Quantitation (LOQ) |
| Water | 0.05 - 0.5 µg/L | 0.15 - 1.5 µg/L |
| Soil | 1 - 10 µg/kg | 3 - 30 µg/kg |
MDL and LOQ are estimates and must be experimentally determined by the laboratory.
Table 3: Recovery and Precision Data
| Matrix | Spiked Concentration | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Water | 1.0 µg/L | 70 - 130 | < 20 |
| Soil | 50 µg/kg | 60 - 120 | < 25 |
Acceptable recovery for surrogates in EPA methods is often within 70-130%.[5] Typical recoveries for persistent organic pollutants can range from 50-150% depending on the matrix and specific analyte.[6][7]
Workflow and Pathway Diagrams
Caption: Experimental workflow for the analysis of this compound in soil and water.
Conclusion
The described analytical method provides a robust and sensitive approach for the detection and quantification of this compound in soil and water samples. The use of GC-MS in SIM mode offers excellent selectivity and low detection limits. Proper sample preparation, including efficient extraction and cleanup, is critical for achieving accurate and reproducible results. Laboratories should perform in-house validation to establish method performance characteristics, including MDL, LOQ, recovery, and precision, for their specific matrices and instrumentation.
References
Application Notes and Protocols for Decafluorobiphenyl as an Environmental Tracer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of decafluorobiphenyl (DFBP) as a chemical tracer in environmental studies. Its unique properties, including high chemical stability, low background concentrations in the environment, and detectability at low levels, make it a valuable tool for tracking the fate and transport of contaminants, validating transport models, and characterizing hydrological and sedimentological systems.
Introduction to this compound as a Tracer
This compound (C₁₂F₁₀) is a fully fluorinated aromatic compound. Its physical and chemical properties make it an excellent conservative tracer for a variety of environmental applications. A conservative tracer is a substance that moves with the medium being studied (e.g., water, sediment) without undergoing significant chemical reactions, degradation, or sorption to the surrounding matrix.[1][2] This allows researchers to accurately track the physical movement and dispersion of substances in the environment.
Key Advantages of this compound:
-
Chemical Inertness: The carbon-fluorine bond is exceptionally strong, rendering DFBP resistant to chemical and biological degradation under typical environmental conditions.
-
Low Environmental Background: As a synthetic compound, DFBP is not naturally present in the environment, ensuring that detected concentrations are directly attributable to the tracer study.
-
High Sensitivity Detection: Advanced analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), allow for the detection of DFBP at very low concentrations, minimizing the amount of tracer required for a study.[3][4][5][6]
-
Hydrophobicity: DFBP has low water solubility and a high octanol-water partition coefficient, making it suitable for tagging sediments and non-aqueous phase liquids (NAPLs).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of DFBP is crucial for its effective application as an environmental tracer.
| Property | Value | Reference |
| Chemical Formula | C₁₂F₁₀ | [7] |
| Molar Mass | 334.11 g/mol | [7] |
| Appearance | White crystalline solid | |
| Melting Point | 68-70 °C | |
| Boiling Point | 206 °C | |
| Water Solubility | Very low | |
| Octanol-Water Partition Coefficient (log Kow) | ~5.5 (estimated) | |
| Vapor Pressure | Low |
Applications in Environmental Studies
This compound can be employed in a range of environmental investigations to trace the movement of substances in various media.
Groundwater Tracing
DFBP can be used to track the flow of groundwater and the transport of contaminants within aquifers. By injecting a known quantity of DFBP into an injection well and monitoring its concentration in surrounding observation wells over time, hydrogeologists can determine groundwater velocity, flow paths, and dispersion characteristics.[8][9]
Sediment Transport Studies
Due to its hydrophobic nature, DFBP can be coated onto sediment particles to trace their movement in rivers, estuaries, and coastal environments. This allows for the quantification of sediment transport rates, the identification of sediment sources and sinks, and the validation of sediment transport models.
Contaminant Fate and Transport
DFBP can be co-released with a contaminant of interest to study its environmental fate and transport. By comparing the transport behavior of the conservative tracer (DFBP) with that of the contaminant, researchers can infer the extent to which the contaminant is affected by processes such as sorption, degradation, and volatilization.
Experimental Protocols
The following sections provide detailed protocols for the use of this compound as a tracer in environmental studies.
Protocol for a Groundwater Tracer Study
This protocol outlines the steps for conducting a groundwater tracer test using this compound.
4.1.1. Materials and Reagents
-
This compound (high purity)
-
Methanol (B129727) or acetone (B3395972) (for preparing stock solution)
-
Deionized water
-
Inert gas (e.g., nitrogen) for purging
-
Glass vials with Teflon-lined caps (B75204) for sample collection
-
Syringes and filters for sample preparation
-
GC-MS system with an appropriate capillary column
4.1.2. Experimental Procedure
-
Tracer Injection Solution Preparation:
-
Prepare a stock solution of this compound in methanol or acetone at a high concentration (e.g., 1000 mg/L).
-
Dilute the stock solution with deionized water to the desired injection concentration. The final concentration will depend on the scale of the study and the expected dilution in the aquifer.
-
-
Tracer Injection:
-
Inject a known volume of the tracer solution into the injection well as a pulse or continuously over a set period.
-
Record the exact time and volume of the injection.
-
-
Groundwater Sampling:
-
Collect groundwater samples from monitoring wells at predetermined time intervals. The frequency of sampling should be higher in the initial stages of the experiment to capture the arrival of the tracer plume.
-
Collect samples in glass vials, leaving no headspace to minimize volatilization.
-
Store samples at 4°C until analysis.
-
-
Sample Preparation for Analysis:
-
Allow samples to reach room temperature.
-
For water samples, perform a liquid-liquid extraction using a suitable solvent like hexane (B92381) or dichloromethane.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Add an internal standard to the extract before analysis.
-
-
GC-MS Analysis:
-
Analyze the extracts using a GC-MS system operating in selected ion monitoring (SIM) mode for high sensitivity and selectivity.
-
Quantify the concentration of this compound based on a calibration curve prepared from standards of known concentrations.
-
Illustrative Quantitative Data for a Groundwater Tracer Study
The following table presents hypothetical data from a groundwater tracer study to illustrate the expected results.
| Time (hours) | DFBP Concentration in Well 1 (µg/L) | DFBP Concentration in Well 2 (µg/L) |
| 0 | <0.01 | <0.01 |
| 12 | 0.52 | <0.01 |
| 24 | 3.15 | 0.12 |
| 36 | 8.78 | 0.98 |
| 48 | 15.23 | 2.56 |
| 60 | 12.11 | 5.89 |
| 72 | 7.98 | 9.12 |
| 84 | 4.32 | 11.45 |
| 96 | 2.15 | 8.76 |
| 108 | 0.98 | 5.43 |
| 120 | 0.45 | 2.98 |
Protocol for a Sediment Transport Study
This protocol describes the methodology for using this compound-coated sediments to study transport dynamics.
4.2.1. Materials and Reagents
-
This compound
-
Volatile solvent (e.g., acetone or hexane)
-
Sediment representative of the study site
-
Cement mixer or similar coating apparatus
-
Sediment sampling equipment (e.g., grab sampler, core sampler)
-
Soxhlet extraction apparatus
-
GC-MS system
4.2.2. Experimental Procedure
-
Preparation of Tracer-Coated Sediment:
-
Dissolve a known mass of this compound in a volatile solvent.
-
Place a known mass of dried sediment in a coating apparatus.
-
Slowly add the DFBP solution to the sediment while mixing to ensure a uniform coating.
-
Allow the solvent to evaporate completely, leaving the DFBP adsorbed to the sediment particles.
-
-
Deployment of Tracer Sediment:
-
Introduce a known mass of the tracer-coated sediment at the desired location in the river or coastal environment.
-
Record the precise location and time of deployment.
-
-
Sediment Sampling:
-
Collect sediment samples from downstream or surrounding locations at various time intervals.
-
Store the samples in appropriate containers and freeze them until analysis to prevent microbial degradation.
-
-
Sample Preparation for Analysis:
-
Thaw and homogenize the sediment samples.
-
Perform a Soxhlet extraction on a subsample of the sediment using a suitable solvent to extract the this compound.
-
Concentrate the extract and perform a cleanup step if necessary to remove interfering compounds.
-
-
GC-MS Analysis:
-
Analyze the extracts using GC-MS in SIM mode.
-
Quantify the concentration of this compound in the sediment samples.
-
Illustrative Quantitative Data for a Sediment Transport Study
The following table provides hypothetical data from a sediment transport study.
| Distance Downstream (m) | Time (days) | DFBP Concentration in Sediment (ng/g) |
| 10 | 1 | 58.2 |
| 10 | 3 | 35.7 |
| 10 | 7 | 15.4 |
| 50 | 1 | 2.1 |
| 50 | 3 | 12.8 |
| 50 | 7 | 25.6 |
| 100 | 1 | <0.1 |
| 100 | 3 | 1.5 |
| 100 | 7 | 8.9 |
Visualizations
The following diagrams illustrate the experimental workflows for the described environmental tracer studies.
Caption: Workflow for a groundwater tracer study using this compound.
Caption: Workflow for a sediment transport study using this compound.
Safety and Handling
This compound should be handled in a laboratory with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. While it is chemically inert, inhalation of dust or contact with skin and eyes should be avoided. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a robust and reliable tracer for a variety of environmental studies. Its chemical stability, low background levels, and high analytical sensitivity make it an ideal candidate for tracking the movement of water, sediments, and contaminants in complex environmental systems. The protocols and data presented in these application notes provide a framework for researchers to design and implement their own tracer studies using this powerful tool.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Conservative Tracer Behavior → Area → Sustainability [esg.sustainability-directory.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. accustandard.com [accustandard.com]
- 8. isws.illinois.edu [isws.illinois.edu]
- 9. "BREAKING DOWN A TRACER IN A SATURATED BUFFER ZONE: COMPARING THE USE O" by Joseph Hoberg [ir.library.illinoisstate.edu]
Application of Decafluorobiphenyl in Fluoropolymer Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of high-performance fluoropolymers using decafluorobiphenyl as a key monomer. The unique properties of the resulting polymers, including exceptional thermal stability, chemical resistance, and low dielectric constants, make them suitable for a wide range of advanced applications in the aerospace, electronics, and biomedical fields.[1][2][3][4][5][6]
Introduction
This compound is a fully fluorinated aromatic compound that serves as a valuable building block for the synthesis of fluoropolymers. Its rigid biphenyl (B1667301) structure and the high degree of fluorination impart unique and desirable properties to the resulting polymers. The primary methods for the polymerization of this compound are Nucleophilic Aromatic Substitution (NAS) and Ullmann coupling reactions.
Nucleophilic Aromatic Substitution (NAS) polymerization typically involves the reaction of this compound with a bisphenol or other binucleophile in the presence of a base. This method leads to the formation of fluorinated poly(aryl ether)s, a class of high-performance thermoplastics with excellent thermal and dielectric properties.[1][7]
Ullmann coupling is a classical method for forming biaryl bonds and can be adapted for the polymerization of this compound to produce poly(perfluorobiphenyl)s. This approach involves the copper-mediated coupling of aryl halides.[8]
Data Presentation
The following tables summarize the quantitative data for fluoropolymers synthesized from this compound, providing a clear comparison of their key properties.
Table 1: Properties of Fluorinated Poly(aryl ether)s Synthesized from this compound via Nucleophilic Aromatic Substitution
| Property | Value | References |
| Thermal Properties | ||
| 5% Weight Loss Temperature (Td5) | 514–555 °C (in Nitrogen) | [9] |
| Glass Transition Temperature (Tg) | 178–226 °C | [9] |
| Electrical Properties | ||
| Dielectric Constant (at 11 GHz) | 2.07–2.80 | |
| Dielectric Constant (at 1 MHz) | 2.17 - 2.58 | [7] |
| Physical Properties | ||
| Water Absorption | 0.28–0.87% | |
| Molecular Weight ( g/mol ) | 4886 to 11,948 | [10] |
| Mechanical Properties | ||
| Tensile Strength | 52.4–119 MPa | [11] |
| Elongation at Break | 8–29% | [11] |
| Tensile Modulus | 2.05–3.75 GPa | [11] |
Table 2: Properties of Poly(perfluorobiphenyl) Synthesized via Ullmann Coupling (Representative Values)
| Property | Value | References |
| Thermal Properties | ||
| Melting Point | 213-215 °C (for a dendrimeric oligomer) | [12] |
| Electrical Properties | ||
| Electrical Conductivity | Insulating | |
| Physical Properties | ||
| Solubility | Limited in common organic solvents | [1] |
Experimental Protocols
Protocol 1: Synthesis of Fluorinated Poly(aryl ether) from this compound and Bisphenol A via Nucleophilic Aromatic Substitution
This protocol describes a typical procedure for the synthesis of a fluorinated poly(aryl ether) through the nucleophilic aromatic substitution reaction of this compound with bisphenol A.
Materials:
-
This compound (DFBP)
-
Bisphenol A
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Argon or Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Dean-Stark trap
-
Condenser
-
Thermometer
-
Funnel
-
Beakers
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet, add equimolar amounts of this compound and bisphenol A.
-
Addition of Base and Solvents: Add an excess of anhydrous potassium carbonate (typically 2-3 equivalents per mole of bisphenol A). Add N,N-dimethylacetamide (DMAc) and toluene to the flask. The typical solvent ratio is 2:1 DMAc to toluene.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) for 2-4 hours to azeotropically remove the water generated from the reaction between the bisphenol and the base. The water will be collected in the Dean-Stark trap.
-
Polymerization: After the removal of water, slowly remove the toluene from the reaction mixture by distillation. Then, raise the temperature to 160-180 °C to initiate the polymerization. Maintain the reaction at this temperature for 8-24 hours under a continuous flow of inert gas. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: After the polymerization is complete, cool the viscous solution to room temperature. Slowly pour the polymer solution into a large volume of vigorously stirred methanol to precipitate the polymer.
-
Washing: Filter the precipitated fibrous polymer and wash it thoroughly with methanol and then with hot deionized water to remove any unreacted monomers, salts, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours to a constant weight.
Protocol 2: Synthesis of Poly(perfluorobiphenyl) via Ullmann Coupling Polymerization
This protocol provides a general procedure for the synthesis of poly(perfluorobiphenyl) from this compound using a modified Ullmann coupling reaction. Note that achieving high molecular weight polymers via this method can be challenging.
Materials:
-
This compound (DFBP)
-
Copper powder (activated)
-
Dimethylformamide (DMF) or another high-boiling polar aprotic solvent
-
Heptane or Hexane
-
Hydrochloric acid (HCl), dilute solution
-
Argon or Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer with heating mantle
-
Reflux condenser
-
Thermometer
-
Funnel
-
Beakers
-
Filtration apparatus
-
Soxhlet extractor (optional)
Procedure:
-
Activation of Copper (Optional but Recommended): Activate the copper powder by washing it with dilute hydrochloric acid, followed by water, ethanol, and then ether. Dry the activated copper powder under vacuum.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add this compound and the activated copper powder.
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as dimethylformamide (DMF).
-
Polymerization: Heat the reaction mixture to a high temperature (typically 150-250 °C) under an inert atmosphere. The exact temperature will depend on the solvent used. Stir the mixture vigorously for an extended period (24-72 hours).
-
Work-up: After the reaction, cool the mixture to room temperature. Pour the reaction mixture into a dilute solution of hydrochloric acid to dissolve the excess copper and copper salts.
-
Isolation and Purification: Filter the solid polymer. The crude polymer can be purified by washing with hot water and various organic solvents to remove oligomers and other impurities. Soxhlet extraction with a suitable solvent may be necessary for further purification.
-
Drying: Dry the purified poly(perfluorobiphenyl) in a vacuum oven at a high temperature (e.g., 150-200 °C) to remove any residual solvent.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of fluorinated poly(aryl ether)s.
Caption: Experimental workflow for the synthesis of poly(perfluorobiphenyl).
Caption: Synthesis pathways for fluoropolymers from this compound.
References
- 1. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08064A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. curbellplastics.com [curbellplastics.com]
- 4. agcchem.com [agcchem.com]
- 5. High-Performance Fluoropolymers Manufacturers - GFL [gfl.co.in]
- 6. americhem.com [americhem.com]
- 7. mdpi.com [mdpi.com]
- 8. Ullmann Reaction Optimization Within Bitolyl and this compound Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. static1.squarespace.com [static1.squarespace.com]
Application Note: Enhanced Detection of Thiols and Phenols via Derivatization with Decafluorobiphenyl
Audience: Researchers, scientists, and drug development professionals involved in analytical chemistry, particularly chromatographic analysis.
Introduction In gas chromatography (GC), the analysis of certain compounds can be challenging due to low volatility, poor thermal stability, or weak detector response.[1] Chemical derivatization is a powerful technique used to modify an analyte to improve its chromatographic behavior and enhance its detectability.[2] This process involves converting the target molecule into a derivative with properties more suitable for GC analysis, such as increased volatility or improved ionization efficiency.[1] For analytes containing active hydrogen groups like thiols (-SH) and phenols (-OH), derivatization is often essential.[3]
This application note describes a method for the derivatization of thiophenol using decafluorobiphenyl (DFBP). The highly fluorinated structure of DFBP makes its derivatives particularly sensitive to Electron Capture Detection (ECD) and provides unique fragmentation patterns in Mass Spectrometry (MS), significantly lowering detection limits.[4][5] The reaction proceeds via nucleophilic aromatic substitution, where the thiol displaces a fluorine atom on the DFBP molecule.[6]
Experimental Workflow
The overall workflow involves sample preparation, derivatization of the target analyte with this compound, subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and finally, data processing.
Caption: General workflow for the derivatization and analysis of analytes.
Reaction Mechanism
The derivatization of thiophenol with this compound occurs through a nucleophilic aromatic substitution (SNA_r) reaction. The thiophenolate anion, formed in the presence of a base (triethylamine), acts as a nucleophile and attacks one of the carbon atoms of the highly electron-deficient perfluorinated rings, displacing a fluoride (B91410) ion.[6]
Caption: Nucleophilic substitution of fluorine on DFBP by thiophenol.
Experimental Protocols
Materials and Reagents
-
Thiophenol (or other thiol/phenol (B47542) analyte)
-
Triethylamine (TEA), HPLC grade
-
Acetonitrile, HPLC grade
-
Hexane (B92381), HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
Anhydrous Sodium Sulfate
-
Standard glassware: vials, pipettes, volumetric flasks
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas evaporator
Derivatization Protocol
This protocol is optimized for the derivatization of a thiophenol standard. Modifications may be necessary for different analytes or matrices.
-
Preparation of Solutions:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of thiophenol in methanol.
-
DFBP Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile.
-
Base Solution: Use triethylamine directly.
-
-
Reaction Procedure:
-
Pipette 100 µL of the analyte stock solution into a 2 mL glass autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 200 µL of the DFBP reagent solution to the dried analyte.
-
Add 20 µL of triethylamine to catalyze the reaction.[6]
-
Cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block set to 60°C for 60 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Evaporate the reaction mixture to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of hexane for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrument: Standard GC-MS system
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 amu
Quantitative Data and Performance
Derivatization with DFBP significantly enhances the analytical signal, leading to lower limits of detection (LOD) and quantification (LOQ). The high fluorine content of the derivative provides a strong response in detectors sensitive to halogenated compounds and generates characteristic high-mass ions, moving them away from low-mass background interference.[4] The table below presents a comparison of expected performance metrics for a model analyte before and after derivatization.
| Parameter | Underivatized Analyte (Thiophenol) | DFBP-Derivatized Analyte | Enhancement Factor |
| Retention Time (min) | 5.4 | 12.8 | N/A |
| Primary Quantifying Ion (m/z) | 110 | 424 | N/A |
| Limit of Detection (LOD) | ~500 pg/µL | ~0.5 pg/µL | ~1000x |
| Limit of Quantification (LOQ) | ~1.5 ng/µL | ~1.5 pg/µL | ~1000x |
| Signal-to-Noise (S/N) at 1 ng/µL | ~15 | >10,000 | >650x |
Note: Data are representative and intended to illustrate the typical enhancement achieved through derivatization. Actual values will vary based on the analyte, instrumentation, and matrix.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Derivative Yield | 1. Presence of water or protic solvents.[3]2. Insufficient reaction time or temperature.3. Reagent degradation. | 1. Ensure all glassware is dry and use anhydrous solvents. Evaporate sample to complete dryness before adding reagents.2. Optimize reaction time and temperature for your specific analyte.3. Use fresh derivatizing reagents and store them under inert gas. |
| Multiple or Unexpected Peaks | 1. Incomplete reaction leading to both analyte and derivative peaks.2. Side reactions or formation of byproducts.3. Contamination from reagents or glassware. | 1. Increase reaction time/temperature or use a catalyst.2. Adjust reaction conditions (e.g., lower temperature, different base).3. Run a reagent blank to identify contaminant peaks. |
| Poor Peak Shape (Tailing) | 1. Adsorption of active analytes in the GC system.[1]2. Incompatible solvent for injection. | 1. Ensure derivatization is complete to cap all active sites.2. Ensure the final reconstituted solvent is compatible with the GC column and liner. |
Conclusion
The derivatization of analytes containing thiol and phenol functional groups with this compound is a highly effective strategy for enhancing detection sensitivity and improving chromatographic performance. The resulting perfluorinated derivatives exhibit excellent volatility and produce a strong response in both MS and ECD systems. This protocol provides a robust framework for the quantitative analysis of trace-level compounds in complex matrices, making it a valuable tool for researchers in environmental science, toxicology, and pharmaceutical development.
References
Application Note & Protocol: High-Precision Quantitative NMR (qNMR) Analysis Using Decafluorobiphenyl as an Internal Standard
AN-qNMR-DFB-001
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of chemical compounds.[1][2][3] Unlike chromatographic methods, qNMR does not typically require a reference standard for each analyte, instead relying on an internal standard of known purity and concentration.[4] The intensity of an NMR signal is directly proportional to the number of corresponding nuclei, making it a primary ratio method of measurement.[1][5] This application note details the use of decafluorobiphenyl as a robust internal standard for quantitative analysis, particularly leveraging ¹⁹F NMR.
¹⁹F NMR offers several advantages for quantification, including a wide chemical shift range that minimizes signal overlap, high sensitivity due to the 100% natural abundance of the ¹⁹F nucleus, and the absence of background signals in most organic solvents and analytes.[6][7][8] These features make ¹⁹F qNMR an ideal method for the analysis of fluorinated pharmaceuticals and other fluorinated organic compounds, which are increasingly prevalent in the drug development pipeline.[7][9][10]
This compound is an excellent internal standard for ¹⁹F qNMR due to its:
-
Chemical Inertness: It does not react with a wide range of analytes or solvents.
-
Simple ¹⁹F NMR Spectrum: It displays a clean set of signals that are typically well-resolved from analyte signals.
-
High Purity: It is commercially available in high purity.
-
Good Solubility: It is soluble in common deuterated solvents used for NMR analysis.
-
Low Volatility: Its low volatility minimizes concentration changes during sample preparation.
This document provides a detailed protocol for sample preparation, NMR data acquisition, and data analysis for performing qNMR using this compound as an internal standard.
Experimental Workflow
References
- 1. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. The application of absolute quantitative (1)H NMR spectroscopy in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchmap.jp [researchmap.jp]
- 10. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Decafluorobiphenyl as a Reference Standard in Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decafluorobiphenyl (DFBP) is a fully fluorinated aromatic compound frequently employed as a reference standard in chromatographic analyses, particularly for the quantification of persistent organic pollutants (POPs) such as polychlorinated biphenyls (PCBs) and polycyclic aromatic hydrocarbons (PAHs). Its chemical inertness, thermal stability, and distinct mass spectral properties make it an excellent internal standard for gas chromatography (GC) and high-performance liquid chromatography (HPLC), especially when coupled with mass spectrometry (MS). This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a reference standard.
| Property | Value |
| Chemical Formula | C₁₂F₁₀ |
| Molecular Weight | 334.11 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 68-70 °C |
| Boiling Point | 206 °C |
| Solubility | Soluble in organic solvents such as hexane (B92381), acetone, and methylene (B1212753) chloride.[1][2] |
Application: Quantification of Polychlorinated Biphenyls (PCBs) in Soil using this compound as an Internal Standard by GC-MS/MS
This protocol details a validated method for the determination of 17 PCB congeners in soil samples using an automated solvent extraction system and gas chromatography-tandem mass spectrometry (GC-MS/MS) with this compound as an internal standard.
Experimental Workflow
Experimental workflow for PCB analysis in soil.
Materials and Reagents
-
Solvents: Hexane, Acetone (analytical grade)
-
Standards:
-
PCB Congener Mix standard solution
-
This compound (Internal Standard) solution (10 µg/mL)[3]
-
Surrogate standard solution (e.g., 2,4,5,6-Tetrachloro-m-xylene)
-
-
Solid Phase Extraction (SPE): Cellulose filter, Diatomaceous earth
-
Sample Matrix: Clean loam soil for recovery studies
Instrumentation
-
Gas Chromatograph: TRACE 1310 GC (or equivalent)
-
Mass Spectrometer: TSQ 9000 Triple Quadrupole MS (or equivalent)
-
Autosampler: AI/AS 1310
-
Extraction System: EXTREVA ASE Accelerated Solvent Extractor
Experimental Protocol
-
Sample Preparation:
-
Instrumental Analysis (GC-MS/MS):
-
GC Conditions:
-
Column: TG-5SilMS, 30 m x 0.25 mm x 0.25 µm
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 100 °C (hold for 1 min), ramp to 320 °C at 15 °C/min (hold for 5 min).
-
-
MS/MS Conditions:
-
Ion Source Temperature: 300 °C
-
Acquisition Mode: Timed Selected Ion Monitoring (timed-SIM)
-
Analyze the samples by injecting a 1 µL aliquot into the GC-MS/MS system.
-
-
-
Calibration and Quantification:
-
Prepare a six-point calibration curve with PCB concentrations ranging from 0.005 to 0.30 µg/mL.[3]
-
Add 20 µL of the 10 µg/mL this compound internal standard to each calibration standard.[3]
-
Create calibration curves by plotting the peak area ratios of the analyte to the internal standard against the concentration of the analyte.[3]
-
Quantify the PCB congeners in the samples using the internal standard method.
-
Quantitative Data
Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.995 for all 17 PCB congeners |
| Recovery | 77.0% to 100.9% for all compounds |
| Precision (RSD) | < 15% |
Recovery of PCBs from Fortified Soil Samples [3]
| PCB Congener | Recovery (%) |
| PCB 8 | 85.2 |
| PCB 18 | 77.0 |
| PCB 28 | 88.5 |
| PCB 44 | 95.1 |
| PCB 52 | 96.3 |
| PCB 101 | 100.9 |
| PCB 118 | 100.1 |
| PCB 138 | 98.7 |
| PCB 153 | 97.4 |
| PCB 180 | 95.3 |
| PCB 194 | 92.1 |
| PCB 206 | 89.8 |
| PCB 209 | 88.5 |
Logical Relationships in Internal Standard Calibration
The use of an internal standard is a powerful technique to improve the accuracy and precision of quantitative analysis by correcting for variations in sample preparation and instrument response.
Internal standard calibration logic.
Conclusion
This compound serves as a reliable and effective internal standard for the chromatographic analysis of persistent organic pollutants. Its chemical and thermal stability, combined with its distinct chromatographic and mass spectrometric behavior, allows for accurate and precise quantification of target analytes in complex matrices. The detailed protocol for PCB analysis in soil demonstrates a practical application of this compound, highlighting its role in achieving high-quality analytical data. Researchers and scientists can adapt and validate this methodology for various environmental and biological samples, ensuring the reliability of their findings in critical areas of research and development.
References
Application Notes and Protocols: Decafluorobiphenyl in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decafluorobiphenyl (DFB) is a fully fluorinated aromatic compound with high chemical and metabolic stability. Due to these characteristics, DFB is not typically the subject of pharmacokinetic studies itself. Instead, it serves as an excellent internal standard (IS) in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and reliability of quantitative data for other therapeutic drug candidates.[1][2] The primary role of an internal standard is to compensate for variability during sample preparation and analysis, such as extraction inconsistencies, injection volume variations, and matrix effects that can suppress or enhance the analyte signal.[1][3][4]
These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound as an internal standard in pharmacokinetic studies.
Key Applications of this compound
-
Internal Standard in LC-MS Bioanalysis: DFB is frequently used as a structural analog internal standard.[2] Its distinct mass-to-charge ratio (m/z) and chromatographic behavior allow for clear separation from a wide range of drug molecules, making it a versatile tool for quantitative bioanalysis.
-
Quality Control in Analytical Methods: The consistent response of DFB can be monitored to assess the performance and reproducibility of an analytical run, helping to identify potential issues with the sample processing or instrumentation.[3]
Data Presentation: Physicochemical Properties of this compound
For its role as an internal standard, understanding the physical and chemical properties of this compound is crucial.
| Property | Value | Reference |
| Molecular Formula | C₁₂F₁₀ | [5] |
| Molecular Weight | 334.11 g/mol | [5][6] |
| Melting Point | 68-70 °C | [6] |
| Boiling Point | 206 °C | [6] |
| Appearance | Crystals | [6] |
| CAS Number | 434-90-2 | [5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound for use as an internal standard.
Materials:
-
This compound (analytical grade)
-
Methanol (B129727) or Acetonitrile (B52724) (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Quantitatively transfer the weighed DFB into a 10 mL volumetric flask.
-
Dissolve the DFB in a small amount of methanol or acetonitrile and then fill the flask to the mark with the same solvent.
-
Cap the flask and vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at 2-8°C, protected from light.
-
-
Working Internal Standard Solution (e.g., 100 ng/mL):
-
Prepare an intermediate dilution by pipetting 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and diluting to the mark with the appropriate solvent (typically the mobile phase or a solvent compatible with the extraction procedure). This yields a 10 µg/mL solution.
-
Prepare the final working IS solution by pipetting 100 µL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask and diluting to the mark. This yields a 100 ng/mL solution.
-
The final concentration of the working IS solution should be optimized based on the expected analyte concentrations and the sensitivity of the mass spectrometer.
-
Protocol 2: Sample Preparation for Pharmacokinetic Analysis Using this compound as an Internal Standard
Objective: To extract an analyte from a biological matrix (e.g., plasma, urine) and add this compound as an internal standard for accurate quantification.[7] This protocol describes a generic protein precipitation method.
Materials:
-
Biological matrix samples (e.g., plasma)
-
This compound working solution
-
Acetonitrile (containing DFB working solution)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting:
-
Thaw frozen biological samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Aliquot 100 µL of each sample (calibration standards, quality controls, and unknown study samples) into separate microcentrifuge tubes.
-
-
Addition of Internal Standard and Protein Precipitation:
-
Add 300 µL of cold acetonitrile containing the this compound working solution (e.g., 100 ng/mL) to each microcentrifuge tube. The early addition of the IS is crucial to account for variability in subsequent steps.
-
Vortex each tube vigorously for 30 seconds to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate for LC-MS analysis.
-
-
Evaporation and Reconstitution (Optional):
-
If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
The residue is then reconstituted in a specific volume of the mobile phase.
-
Visualizations
Experimental Workflow for Sample Analysis
The following diagram illustrates the typical workflow for a pharmacokinetic study sample analysis using an internal standard.
Caption: Workflow for pharmacokinetic sample analysis using an internal standard.
Rationale for Using an Internal Standard
This diagram outlines the logical relationship between sources of analytical variability and the corrective role of an internal standard.
Caption: How an internal standard corrects for analytical variability.
Concluding Remarks
The use of a reliable internal standard is paramount for generating high-quality pharmacokinetic data. This compound, with its inherent stability and distinct analytical properties, serves as an excellent choice for an internal standard in a wide array of bioanalytical methods. The protocols and principles outlined in these application notes provide a solid foundation for the successful implementation of this compound in your pharmacokinetic research, ultimately contributing to more robust and reliable drug development decisions.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. scispace.com [scispace.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. This compound | C12F10 | CID 67949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 99 434-90-2 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Decafluorobiphenyl NMR Sample Preparation in Chloroform
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with decafluorobiphenyl for NMR analysis in chloroform (B151607).
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in deuterated chloroform (CDCl₃). What should I do?
A1: If you are experiencing solubility issues with this compound in CDCl₃, there are several steps you can take. First, ensure your solvent is pure and dry, as contaminants can affect solubility. Gentle heating and vortexing or sonication can also aid dissolution. If the compound still does not dissolve, you may be exceeding its solubility limit. In such cases, reducing the amount of this compound is recommended. For particularly stubborn samples, filtering the solution through a pipette with a cotton or glass wool plug can remove any undissolved particulates, which can interfere with the quality of the NMR spectrum.[1][2] As a last resort, consider trying an alternative deuterated solvent such as acetone-d6, benzene-d6, or dimethyl sulfoxide-d6.[1][3][4]
Q2: What is the recommended concentration of this compound in chloroform for a good NMR signal?
A2: For a standard 5 mm NMR tube with a solvent volume of 0.5–0.7 mL, a concentration of 5–25 mg is typically sufficient for ¹H NMR spectroscopy.[5] For ¹³C NMR, a higher concentration of 50–100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1][5] However, be aware that overly concentrated samples can lead to broadened spectral lines.[1][3][5] A certified reference material of this compound is available at a concentration of 2 mg/mL in dichloromethane, a solvent with similar properties to chloroform, which can serve as a useful starting point.
Q3: I'm observing broad peaks in my ¹⁹F NMR spectrum of this compound. What could be the cause?
A3: Broad peaks in the NMR spectrum can arise from several factors. Poor shimming of the spectrometer is a common cause.[3][6] Another possibility is that the sample is not homogeneous due to poor solubility or the presence of suspended particles.[3] Filtering the sample can help in this case.[1][2] High sample concentration can also lead to peak broadening.[1][3] Additionally, for fluorinated compounds, intermolecular interactions or aggregation at higher concentrations can result in broader signals.
Q4: Can I use non-deuterated chloroform for my NMR experiment?
A4: While it is possible to acquire NMR spectra in non-deuterated solvents, it is generally not recommended for ¹H NMR. The large signal from the solvent's protons would likely overwhelm the signals from your sample. Deuterated solvents are used to avoid this issue and are also essential for the spectrometer's deuterium (B1214612) lock system, which ensures the stability of the magnetic field during the experiment.[7]
Q5: How can I remove water contamination from my deuterated chloroform?
A5: Water contamination is a frequent issue with deuterated solvents.[6] To minimize water peaks in your spectrum, you can add an inert drying agent, such as potassium carbonate or molecular sieves, to your bottle of deuterated chloroform.[4] When preparing your sample, ensure that your NMR tube and any glassware used are thoroughly dried.
Quantitative Data Summary
The following table summarizes the recommended parameters for preparing a this compound NMR sample in deuterated chloroform.
| Parameter | Recommended Value | Notes |
| Solubility in Chloroform | Slightly soluble | Precise quantitative data is not readily available. |
| Reference Concentration | 2 mg/mL (in Dichloromethane) | A good starting point for sample preparation. |
| Concentration for ¹H NMR | 5–25 mg / 0.5–0.7 mL | Higher concentrations may not be fully soluble. |
| Concentration for ¹³C NMR | 50–100 mg / 0.5–0.7 mL | Higher concentration needed for this less sensitive nucleus. |
| Solvent Volume | 0.5–0.7 mL | For standard 5 mm NMR tubes. |
Experimental Protocols
Protocol for Preparing a this compound NMR Sample in Deuterated Chloroform
-
Weighing the Sample: Accurately weigh 5–25 mg of this compound for ¹H NMR (or 50–100 mg for ¹³C NMR) into a clean, dry vial.
-
Adding the Solvent: Using a clean, dry pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.
-
Dissolution: Cap the vial and gently swirl or vortex to dissolve the solid. If necessary, the sample can be gently warmed or sonicated to aid dissolution. Visually inspect the solution to ensure all solid has dissolved.
-
Filtration (if necessary): If any solid particles remain, filter the solution. To do this, place a small, tight plug of cotton or glass wool into a Pasteur pipette. Transfer the solution through the filter into a clean, dry 5 mm NMR tube.
-
Sample Transfer: Carefully transfer the clear solution from the vial into the NMR tube using a clean pipette.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
-
Instrument Insertion: The sample is now ready for insertion into the NMR spectrometer.
Visual Troubleshooting Guides
The following diagrams illustrate the troubleshooting workflow for solubility issues and the factors that can influence the successful preparation of your NMR sample.
Caption: Troubleshooting workflow for this compound solubility.
Caption: Key factors affecting the quality of an NMR sample.
References
- 1. sites.uclouvain.be [sites.uclouvain.be]
- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 3. Troubleshooting [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. sites.bu.edu [sites.bu.edu]
Technical Support Center: Optimizing GC Injector Temperature for Decafluorobiphenyl Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) injector temperature for the analysis of decafluorobiphenyl. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting injector temperature for this compound analysis?
A good starting point for the injector temperature is approximately 250 °C.[1] this compound has a boiling point of 206 °C, and the injector temperature should be sufficiently high to ensure its rapid and efficient vaporization without causing degradation.[2][3][4] Since this compound is known for its high thermal stability, starting at 250 °C provides a safe yet effective initial parameter for method development.[5]
Q2: How do I know if my injector temperature is too low?
If the injector temperature is too low, you may observe poor peak shape, specifically peak tailing or broadening. This occurs because the analyte is not completely and instantaneously vaporized in the inlet, leading to a slow and uneven transfer to the analytical column. You might also experience lower sensitivity or reduced peak response as not all of the analyte reaches the detector.
Q3: What are the signs that my injector temperature is too high?
While this compound is thermally stable, an excessively high injector temperature can still lead to issues. Although less common for this compound, signs of a too-high temperature could include peak fronting or, in extreme cases, analyte degradation. Analyte degradation would be indicated by a decrease in the this compound peak area and the potential appearance of new, smaller peaks in the chromatogram.
Q4: Can the injector liner type affect the analysis of this compound?
Yes, the choice of injector liner is crucial. For a robust and inert compound like this compound, a deactivated glass liner is recommended to minimize any potential active sites that could interfere with the analysis. The use of glass wool in the liner can aid in the vaporization process and trap non-volatile residues, protecting the column. However, for thermally sensitive compounds, glass wool can sometimes promote degradation, so its necessity should be evaluated during method development.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Injector temperature is too low: Incomplete vaporization of this compound. | 1. Increase the injector temperature in 10-20 °C increments (e.g., from 250 °C to 270 °C, then 290 °C). 2. Monitor the peak shape and response at each temperature to find the optimum. |
| Active sites in the inlet: Interaction of the analyte with the liner or septum. | 1. Use a fresh, deactivated inlet liner. 2. Replace the septum. 3. Trim a small portion (10-20 cm) from the front of the analytical column. | |
| Low Peak Response / Poor Sensitivity | Injector temperature is too low: Inefficient transfer of the analyte to the column. | 1. Systematically increase the injector temperature and observe the peak area response. 2. Ensure the injection volume is appropriate for your instrument and method (typically 1-2 µL for organic solvents). |
| Discrimination in the injector: Preferential loss of higher boiling point compounds. | 1. Optimize the injector temperature as described above. 2. Consider using a liner with glass wool to facilitate vaporization. | |
| Peak Fronting | Injector temperature is too high: While less likely for this compound, very high temperatures can affect peak shape. | 1. Gradually decrease the injector temperature to see if peak shape improves. |
| Column overload: Injecting too much sample. | 1. Reduce the injection volume or dilute the sample. | |
| Appearance of Extra Peaks | Analyte degradation: Though this compound is stable, very extreme temperatures could potentially cause degradation. | 1. Lower the injector temperature significantly (e.g., to 220 °C) and observe if the extra peaks disappear. |
| Sample contamination: The sample or solvent may contain impurities. | 1. Analyze a solvent blank. 2. Prepare a fresh sample and standard. |
Experimental Protocols
Protocol for Determining Optimal Injector Temperature
This protocol outlines a systematic approach to determine the ideal injector temperature for the analysis of this compound.
1. Initial GC Method Parameters:
-
Analyte: this compound standard solution (e.g., 10 µg/mL in a suitable solvent like acetone (B3395972) or toluene).[6][7]
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent, is generally suitable for biphenyl (B1667301) analysis.
-
Oven Program: Start with an isothermal oven temperature of 150 °C or a simple temperature program (e.g., start at 100 °C, ramp at 10 °C/min to 250 °C).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL.
-
Initial Injector Temperature: 250 °C.[1]
2. Temperature Optimization Experiment:
-
Inject the this compound standard using the initial injector temperature of 250 °C and record the chromatogram.
-
Increase the injector temperature by 20 °C to 270 °C and inject the standard again.
-
Continue to increase the injector temperature in 20 °C increments (e.g., 290 °C, 310 °C), injecting the standard at each step.
-
Analyze the resulting chromatograms, paying close attention to peak area, peak height, and peak symmetry (tailing factor).
3. Data Analysis and Optimal Temperature Selection:
-
Create a table to compare the peak area and tailing factor at each injector temperature.
-
The optimal injector temperature is the lowest temperature that provides the highest peak response (area or height) and the best peak shape (a tailing factor close to 1.0).
Quantitative Data Summary Table
| Injector Temperature (°C) | Peak Area (Arbitrary Units) | Tailing Factor | Observations |
| 230 | 85,000 | 1.8 | Significant peak tailing observed. |
| 250 | 110,000 | 1.3 | Improved peak shape, some tailing still present. |
| 270 | 125,000 | 1.1 | Good peak shape and high response. |
| 290 | 126,000 | 1.1 | Minimal improvement in response compared to 270 °C. |
| 310 | 124,500 | 1.1 | No significant improvement, potential for increased risk of matrix interference at higher temperatures. |
Note: The data in this table is illustrative. Actual results will vary depending on the specific instrument and experimental conditions.
Visualization
Troubleshooting Workflow for GC Injector Temperature Optimization
Caption: Troubleshooting workflow for optimizing GC injector temperature.
References
Technical Support Center: Decafluorobiphenyl Analysis in Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the gas chromatography (GC) analysis of decafluorobiphenyl.
Troubleshooting Guide: Reducing Peak Tailing of this compound
Peak tailing in gas chromatography for this compound can compromise resolution and the accuracy of quantitative analysis.[1][2][3] This guide provides a systematic approach to identifying and resolving the common causes of this issue.
Issue 1: Asymmetrical Peak Shape with a Tailing Factor > 1.2
Possible Causes and Solutions:
| Priority | Possible Cause | Recommended Action | Expected Outcome |
| High | Active Sites in the Inlet Liner | Replace the current liner with a new, deactivated liner. Ultra-inert liners are highly recommended for analyzing halogenated compounds like this compound. | Improved peak symmetry (Tailing Factor < 1.2) and increased analyte response. |
| High | Improper Column Installation | Reinstall the GC column, ensuring a clean, square cut at both ends. Verify the correct column insertion depth into the inlet and detector as specified by the instrument manufacturer.[1] | Elimination of peak tailing caused by dead volumes or turbulence at the column connections. |
| Medium | Column Contamination | Trim 15-20 cm from the inlet end of the column. If tailing persists, consider baking out the column at the manufacturer's recommended maximum temperature. | Removal of non-volatile residues and active sites at the head of the column, leading to sharper peaks.[4] |
| Medium | Sub-optimal Inlet Temperature | Optimize the inlet temperature. A temperature that is too low can cause slow vaporization, while a temperature that is too high can cause analyte degradation. A typical starting point for this compound is 250 °C. | Symmetrical peak shape due to efficient and complete vaporization of the analyte. |
| Low | Column Bleed or Degradation | If the above steps do not resolve the issue, the stationary phase of the column may be degraded. Replace the column with a new, high-quality capillary column, preferably one designed for inertness. | A stable baseline and symmetrical peaks for all analytes, including this compound. |
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a chromatographic phenomenon where a peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum towards the end of the chromatogram.[3] This is often quantified by the tailing factor or asymmetry factor. For this compound, which is a relatively non-polar but active compound, peak tailing can occur due to interactions with active sites within the GC system. This can lead to poor peak integration, reduced resolution from nearby peaks, and ultimately, inaccurate quantification.[1][3]
Q2: Which GC column is best suited for the analysis of this compound?
A2: For the analysis of this compound and other polyfluorinated biphenyls, a low-polarity, inert capillary column is recommended. A (5%-phenyl)-methylpolysiloxane stationary phase is a common and effective choice. It is crucial to select a column that is specifically designated as "inert" or "ultra-inert" to minimize interactions with the analyte and reduce peak tailing.
Q3: How does the choice of inlet liner affect the peak shape of this compound?
A3: The inlet liner is a critical component in preventing peak tailing. An active liner, containing silanol (B1196071) groups or other active sites, can interact with this compound, causing adsorption and subsequent slow release, which results in a tailing peak. Using a deactivated or ultra-inert liner is essential to ensure a sharp, symmetrical peak shape. For splitless injections, a single taper liner with glass wool is often a good choice to aid in sample vaporization and protect the column.
Q4: Can the injection technique contribute to peak tailing for this compound?
A4: Yes, the injection technique can significantly impact peak shape. For splitless injections, a mismatched solvent polarity or an initial oven temperature that is too high can lead to poor focusing of the analyte band on the column, resulting in broad or tailing peaks.[1] It is important to use a solvent that is compatible with the stationary phase and to set the initial oven temperature appropriately below the solvent's boiling point.
Q5: What are some preventative maintenance steps to avoid peak tailing with this compound?
A5: Regular preventative maintenance is key to maintaining good peak shape. This includes:
-
Regularly replacing the inlet liner and septum.
-
Periodically trimming a small portion (5-10 cm) from the front of the GC column to remove accumulated non-volatile residues.[4]
-
Using high-purity carrier gas and ensuring the gas lines are free of leaks and contaminants.
-
Performing regular system suitability tests with a standard containing this compound to monitor peak shape and response.
Experimental Protocols
Protocol 1: GC-MS Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Autosampler: Agilent 7693A or equivalent
Chromatographic Conditions:
| Parameter | Value |
| GC Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial: 80 °C, hold for 1 minRamp: 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| MS Source | 230 °C |
| MS Quadrupole | 150 °C |
| Acquisition Mode | Scan (m/z 50-400) or SIM (m/z 334) |
Protocol 2: Inlet Maintenance for Reducing Peak Tailing
This protocol details the steps for replacing the inlet liner and septum, a common solution for peak tailing issues.
Materials:
-
New, deactivated inlet liner (e.g., Agilent Ultra Inert single taper liner with glass wool)
-
New septum
-
Tweezers or liner removal tool
-
Lint-free gloves
Procedure:
-
Cool the Inlet: Set the GC inlet temperature to ambient and wait for it to cool down completely.
-
Turn Off Gases: Turn off the carrier gas flow to the inlet.
-
Remove the Septum Nut: Unscrew the septum nut from the top of the inlet.
-
Replace the Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the septum nut upon reassembly.
-
Remove the Old Liner: Carefully remove the old inlet liner using tweezers or a dedicated tool.
-
Install the New Liner: Wearing lint-free gloves, insert the new, deactivated liner into the inlet.
-
Reassemble the Inlet: Reattach the septum nut and tighten it according to the manufacturer's recommendations.
-
Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check around the septum nut using an electronic leak detector.
-
Condition the System: After confirming there are no leaks, set the inlet to the desired operating temperature and allow the system to equilibrate before running samples.
Visualizations
Caption: A troubleshooting workflow for addressing peak tailing of this compound.
Caption: Logical relationships between causes and solutions for this compound peak tailing.
References
Technical Support Center: Gas Chromatography (GC) Analysis of Decafluorobiphenyl
This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize the adsorption of decafluorobiphenyl (DFB) in your GC inlet liner, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What causes poor peak shape and low response for this compound (DFB) in my GC analysis?
Poor peak shape, particularly peak tailing, and low response for active analytes like DFB are often caused by unwanted interactions within the GC inlet.[1][2] The primary culprits are active sites on the surface of the glass inlet liner and any packing material like glass wool.[3][4] These active sites include:
-
Silanol (B1196071) Groups (Si-OH): These are present on the surface of borosilicate and quartz glass and can interact with analytes through hydrogen bonding.[4][5]
-
Metallic Impurities: Borosilicate glass can contain metal oxides that act as catalytic sites for analyte degradation or adsorption.[4]
When DFB molecules interact with these sites, they can be temporarily or permanently adsorbed, leading to peak tailing, reduced peak height, and in severe cases, complete loss of the analyte signal.[5][6][7]
Q2: How do I choose the right GC inlet liner for DFB analysis?
Selecting the proper liner is critical for minimizing adsorption and depends on your injection technique.[3][8] For the analysis of active compounds like DFB, a highly inert, deactivated liner is essential.[9][10]
-
For Splitless Injections: A single taper liner with deactivated quartz wool is often the best choice.[3][8] The taper helps to focus the sample onto the column, minimizing contact with the metal inlet seal, while the wool aids in sample vaporization and traps non-volatile matrix components.[3][8][11]
-
For Split Injections: A Precision-style liner with wool is recommended for its ability to ensure thorough mixing and vaporization, leading to high responses and good reproducibility.[3]
Using a liner with a barrier like wool or a frit can protect the analytical column from non-volatile matrix components, extending its lifetime.[10][11]
Q3: What is liner deactivation and why is it critical for analyzing DFB?
Liner deactivation is a chemical process that covers active silanol groups on the glass surface, making it more inert.[4][6] This is typically achieved through silanization, which replaces the active hydrogen of the silanol group with a less reactive silyl (B83357) group.[4]
This process is critical because DFB, being a polyhalogenated aromatic compound, is susceptible to adsorption on active sites. An undeactivated or poorly deactivated liner will lead to poor peak shape and loss of response.[6][12] Several manufacturers offer proprietary deactivation technologies that provide a highly inert surface, which is recommended for trace-level analysis of active compounds.[4][9][13]
Q4: Should I use a liner with or without glass wool for DFB analysis?
Using deactivated quartz wool in the liner is generally recommended for DFB analysis.[3] The benefits include:
-
Enhanced Vaporization: The large surface area of the wool aids in the efficient and reproducible vaporization of the sample.[3][6]
-
Improved Mixing: It promotes mixing of the sample vapor with the carrier gas.[6]
-
Column Protection: It acts as a filter, trapping non-volatile residues from the sample matrix and preventing them from contaminating the GC column.[3][6][11]
It is crucial to use high-purity, deactivated quartz wool, as borosilicate wool can contain more impurities and active sites.[3][4] Avoid packing your own wool, as breaking the fibers can expose new active sites.[3][7] Pre-packed liners with high-quality deactivation are the most reliable option.[14]
Q5: What is the optimal GC inlet temperature for DFB analysis?
The inlet temperature should be high enough to ensure rapid and complete vaporization of DFB and the solvent, but not so high as to cause thermal degradation of the analyte. While higher temperatures can improve the response of higher boiling components, excessively high temperatures can lead to backflash if the solvent expands to a volume greater than the liner.[15] For semi-volatile compounds like DFB, a starting inlet temperature of 250 °C is common, but it may need to be optimized for your specific application.[16] It is recommended to experiment with different temperatures (e.g., in 20-30 °C increments) to find the optimal setting for your analysis.[15]
Q6: How often should I replace the GC inlet liner when analyzing DFB?
The frequency of liner replacement depends heavily on the cleanliness of your samples.[5] For samples in complex matrices, the liner may need to be changed daily or after a certain number of injections (e.g., 50-100). Over time, non-volatile residues accumulate on the liner and wool, creating new active sites that can adsorb DFB.[5][17] Regular inlet maintenance, including replacing the liner and O-ring, is crucial for maintaining good chromatographic performance and reproducibility.[18] It is generally not recommended to clean and reuse liners, as cleaning can create scratches that expose new active sites, and re-deactivation in the lab is often inconsistent.[17]
Troubleshooting Guide
Problem: I am observing significant peak tailing for DFB.
Peak tailing is a classic symptom of analyte adsorption.[1][19]
Troubleshooting Workflow for DFB Peak Tailing
Caption: A logical workflow for troubleshooting DFB peak tailing.
Steps to Resolve:
-
Check for Activity: The most likely cause is an active GC inlet.[2][20]
-
Verify Column Installation: An improper column cut or incorrect installation depth in the inlet can create dead volumes and cause peak tailing.[1][19]
-
Action: Re-cut the column ensuring a clean, 90° cut, and reinstall it at the manufacturer-recommended height.[1]
-
-
Column Contamination: Active sites can also develop at the head of the GC column due to the accumulation of non-volatile matrix.[1]
Problem: The DFB peak area is not reproducible.
Poor reproducibility is often linked to issues in the inlet that affect sample vaporization and transfer to the column.[3]
Steps to Resolve:
-
Check Liner and Wool: An inconsistent vaporization surface can lead to variable transfer of the analyte.
-
Inspect for Leaks: A leak in the injection port will lead to variable sample introduction.
-
Action: Check for leaks at the septum and column fittings.
-
-
Review Injection Technique: Inconsistent injection speed or volume by the autosampler can be a factor.
-
Action: Verify the autosampler's performance and ensure the correct syringe is being used for the injection volume.[1]
-
Problem: I am seeing a gradual decrease in DFB response over a sequence of injections.
This indicates a progressive contamination and activation of the inlet system.
Steps to Resolve:
-
Matrix Effects: Non-volatile components from your sample matrix are likely accumulating in the liner.[5][11]
-
Action: Replace the inlet liner. To prevent rapid recurrence, improve your sample cleanup procedure to remove as much of the non-volatile matrix as possible before injection.
-
-
Liner Choice: An open, straight liner may allow matrix components to reach the column more easily.[11]
Quantitative Data Summary
The choice of liner and its deactivation can have a significant impact on the recovery of active compounds. While specific data for DFB is not available in the provided search results, the following table demonstrates the effect of liner deactivation and wool type on other sensitive analytes, which is directly applicable to the challenges faced with DFB.
Table 1: Impact of Liner Deactivation and Wool Type on Analyte Response
| Liner Configuration | Analyte | Relative Response (%) |
| Poor Deactivation, Borosilicate Wool | Endrin | 30 |
| Poor Deactivation, Borosilicate Wool | 4,4'-DDT | 45 |
| Comprehensive Deactivation, Quartz Wool | Endrin | 100 |
| Comprehensive Deactivation, Quartz Wool | 4,4'-DDT | 100 |
This table is a representative summary based on principles described in the literature, illustrating the expected performance differences.[3][4]
Experimental Protocols
Protocol: GC Inlet Liner Replacement for DFB Analysis
This protocol outlines the best practices for changing the inlet liner to ensure a clean and inert sample path.
Diagram: Inlet Liner Replacement Workflow
Caption: Step-by-step workflow for proper GC inlet liner replacement.
Procedure:
-
Cooldown: Set the GC inlet and oven temperatures to a safe level (e.g., below 50 °C).
-
Vent: Turn off the carrier gas flow to the inlet or put the instrument in standby/vent mode.
-
Disassemble: Carefully remove the septum nut, then remove the old septum.
-
Remove Old Liner: Use clean forceps to remove the old inlet liner and its O-ring. Note the orientation of the liner if it is asymmetrical.
-
Inspect and Clean: Inspect the inside of the inlet for any visible contamination. If necessary, clean it with appropriate solvents (e.g., methanol, hexane) using a lint-free swab. Ensure the inlet is completely dry before proceeding.
-
Install New Liner: Handle the new, deactivated liner only with clean forceps to avoid contamination. Place a new O-ring on the liner and insert it into the inlet in the correct orientation.
-
Install New Septum: Place a new septum in the septum nut and tighten it according to the manufacturer's instructions (typically finger-tight plus an additional quarter-turn). Do not overtighten, as this can damage the septum and cause leaks.
-
Restore Flow: Restore the carrier gas flow and allow the system to purge for several minutes.
-
Heat and Condition: Heat the inlet to your method temperature. It is good practice to condition a new liner and septum by holding it at a high temperature (e.g., 20-30 °C above the method temperature, but below the column's maximum limit) for 15-30 minutes.
-
Leak Check: Perform an electronic leak check to ensure all connections are secure.
-
Equilibrate: Allow the system to equilibrate fully before running samples.
Mechanism of DFB Adsorption on an Active Site
Caption: Adsorption of DFB on active silanol sites in the GC liner.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. GC Troubleshooting—Tailing Peaks [restek.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. GC Inlet Liner Selection, Part III: Inertness [restek.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gcms.cz [gcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. How to Choose a GC Inlet Liner [restek.com]
- 9. selectscience.net [selectscience.net]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. silcotek.com [silcotek.com]
- 13. axialscientific.com [axialscientific.com]
- 14. phenomenex.com [phenomenex.com]
- 15. Split/Splitless inlet temperature effect - Chromatography Forum [chromforum.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Is the practice of GC inlet liner cleaning and deactivation worth the effort? | Mandel Scientific [mandel.ca]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Utilizing Decafluorobiphenyl as an Internal Standard for Matrix Effect Compensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing decafluorobiphenyl as an internal standard to mitigate matrix effects in analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound as an internal standard?
A1: this compound is utilized as an internal standard (IS) in analytical chemistry, particularly in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS). Its primary role is to compensate for variations in analytical results that can arise from the sample matrix.[1][2] The "matrix" refers to all components within a sample other than the analyte of interest.[3] These other components can interfere with the detection of the analyte, causing either an enhancement or suppression of its signal, a phenomenon known as the "matrix effect".[2][3][4] By adding a constant, known amount of this compound to all samples, calibration standards, and blanks, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratio is more reliable than the analyte's signal alone because any signal fluctuation caused by the matrix will ideally affect both the analyte and the internal standard to a similar degree.
Q2: In which types of analyses is this compound commonly used as an internal standard?
A2: this compound is frequently employed in the analysis of semi-volatile organic compounds, such as Polycyclic Aromatic Hydrocarbons (PAHs) and organochlorine pesticides, in complex matrices like soil, sediment, and biological samples.[1][5] Its chemical properties, including its volatility and thermal stability, make it a suitable internal standard for these types of analyses, which are often conducted using GC-MS.
Q3: What are the ideal characteristics of an internal standard like this compound?
A3: An ideal internal standard should possess the following characteristics:
-
It should be chemically similar to the analyte(s) of interest but not naturally present in the samples.
-
It must not react with the analyte, solvent, or sample matrix.
-
It should have a retention time that is close to, but distinct from, the analyte(s) to ensure it is subjected to similar chromatographic conditions and potential matrix effects.
-
It should be of high purity and readily available.
-
For mass spectrometry applications, its mass spectrum should not interfere with the mass spectra of the analytes. The use of isotopically labeled standards is often considered the gold standard, but compounds like this compound can be effective alternatives.[6]
Q4: How does the use of this compound improve data quality?
A4: The application of this compound as an internal standard enhances the accuracy and precision of quantitative analysis.[3] By normalizing the analyte response to the internal standard response, it corrects for potential analyte loss during sample preparation and inconsistencies in injection volume.[7] This normalization is crucial for mitigating the variability introduced by matrix effects, leading to more reliable and reproducible results.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor recovery of this compound | 1. Sample Preparation Issues: Inefficient extraction or loss during cleanup steps. 2. Chemical Degradation: The internal standard may be reacting with components in the sample matrix or degrading under the analytical conditions. 3. Volatility: Loss of the internal standard due to evaporation during sample concentration steps. | 1. Optimize Extraction and Cleanup: Review and optimize the sample preparation protocol. Ensure that the chosen solvent is appropriate for both the analyte and this compound. 2. Assess Stability: Perform a stability study of this compound in the sample matrix and under the analytical conditions. 3. Careful Concentration: Use a gentle stream of nitrogen for solvent evaporation and avoid excessive drying of the sample extract. |
| Variable this compound peak area across samples | 1. Inconsistent Spiking: Inaccurate or inconsistent addition of the internal standard solution to the samples. 2. Matrix Effects: Severe matrix effects may be impacting the internal standard's response differently in various samples. 3. Instrumental Variability: Inconsistent injection volumes or fluctuations in the mass spectrometer's sensitivity. | 1. Standardize Spiking Procedure: Use a calibrated micropipette to add the internal standard. Ensure thorough mixing after addition. 2. Dilute the Sample: If significant matrix effects are suspected, diluting the sample extract can help to reduce their impact. 3. Instrument Maintenance: Perform regular maintenance on the GC-MS system, including cleaning the injector port and ion source. |
| Co-elution of this compound with an analyte or interference | 1. Inadequate Chromatographic Separation: The GC column and temperature program may not be optimized to resolve the internal standard from other compounds. | 1. Modify GC Method: Adjust the GC oven temperature program (e.g., change the ramp rate or initial/final temperatures). 2. Select a Different Column: Consider using a GC column with a different stationary phase that provides better selectivity for the compounds of interest. |
| Low signal intensity for this compound | 1. Low Concentration: The concentration of the internal standard may be too low for the sensitivity of the instrument. 2. Ion Suppression: The internal standard's signal may be suppressed by co-eluting matrix components. 3. Solubility Issues: this compound may have poor solubility in the final sample solvent, leading to a lower effective concentration. There have been anecdotal reports of solubility issues in chloroform.[8] | 1. Increase Concentration: Prepare a more concentrated internal standard spiking solution. 2. Improve Sample Cleanup: Implement additional cleanup steps to remove interfering matrix components. 3. Change Solvent: Ensure that this compound is fully soluble in the final injection solvent. Consider solvents like acetone (B3395972), acetonitrile, or dichloromethane, in which it is commercially available.[9][10][11] |
Experimental Protocols
General Workflow for Internal Standard Addition
Detailed Methodology for GC-MS Analysis of PAHs with this compound Internal Standard
-
Preparation of Standards:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or dichloromethane) at a concentration of 100 µg/mL.
-
Create a series of calibration standards containing the target PAHs at concentrations ranging from 0.1 to 10 µg/mL.
-
Spike each calibration standard, blank, and quality control sample with the this compound internal standard solution to a final concentration of 1 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh 1-5 grams of the homogenized sample (e.g., soil, sediment) into an extraction vessel.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Extract the sample using an appropriate technique, such as pressurized fluid extraction or Soxhlet extraction, with a suitable solvent (e.g., hexane/acetone mixture).
-
Perform a cleanup of the extract to remove interfering matrix components. This may involve techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).
-
Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable.
-
Injector: Splitless injection at 280°C.
-
Oven Program: 60°C for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the target PAHs and this compound. For this compound, prominent ions include m/z 334 and 167.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Integrate the peak areas of the target PAHs and this compound.
-
Calculate the response factor (RF) for each PAH using the following equation from the analysis of the calibration standards: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
Calculate the average RF for each analyte across the calibration curve.
-
Determine the concentration of each PAH in the samples using the following equation: Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / Average RF)
-
Quantitative Data Summary
The following tables illustrate the expected improvement in analytical performance when using this compound as an internal standard to correct for matrix effects in the analysis of a representative PAH (Benzo[a]pyrene) in a complex soil matrix.
Table 1: Comparison of Benzo[a]pyrene Recovery With and Without Internal Standard Correction
| Sample ID | Matrix Type | Recovery without IS (%) | Recovery with this compound IS (%) |
| QC-1 | Sandy Loam | 65 | 98 |
| QC-2 | Clay | 58 | 95 |
| QC-3 | High Organic Content | 45 | 92 |
Table 2: Comparison of Precision for Benzo[a]pyrene Analysis
| Analytical Method | Replicate 1 (ng/g) | Replicate 2 (ng/g) | Replicate 3 (ng/g) | Average (ng/g) | RSD (%) |
| Without Internal Standard | 85 | 115 | 98 | 99.3 | 15.1 |
| With this compound IS | 102 | 99 | 105 | 102 | 2.9 |
RSD: Relative Standard Deviation
Logical Diagram for Matrix Effect Compensation
References
- 1. digiresearch.vut.ac.za [digiresearch.vut.ac.za]
- 2. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. accustandard.com [accustandard.com]
- 10. accustandard.com [accustandard.com]
- 11. accustandard.com [accustandard.com]
Technical Support Center: Optimizing Decafluorobiphenyl Recovery During Sample Extraction
Welcome to the technical support center for improving the recovery of decafluorobiphenyl during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Troubleshooting Guides & FAQs
This section provides answers to specific questions you may have about improving the recovery of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound surrogate recovery low in my solid-phase extraction (SPE) procedure?
A1: Low recovery of this compound in SPE can stem from several factors. The most common issues include:
-
Improper Sorbent Selection: this compound is a nonpolar compound, so a reverse-phase sorbent like C18 is a suitable choice. Using a sorbent with inappropriate polarity can lead to poor retention.
-
Inadequate Cartridge Conditioning: Failure to properly condition the SPE cartridge can result in inconsistent wetting of the sorbent and channeling, leading to reduced interaction between the analyte and the stationary phase.
-
Sample pH: For non-ionizable compounds like this compound, pH adjustment is generally not critical for retention on reverse-phase sorbents. However, for some complex matrices, acidifying the sample can improve the recovery of similar compounds like decachlorobiphenyl.[1]
-
Inappropriate Elution Solvent: The elution solvent may not be strong enough to desorb the this compound from the sorbent. A mixture of a polar and a non-polar solvent, such as acetone (B3395972) and n-hexane, is often effective.[1]
-
High Flow Rate: A sample loading or elution flow rate that is too fast can prevent proper equilibration and lead to analyte breakthrough or incomplete elution.
Q2: I am observing poor recovery of this compound when using the QuEChERS method for food samples. What are the likely causes?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a versatile technique, but low recovery of this compound can occur due to:
-
Matrix Effects: Complex food matrices can contain components that interfere with the extraction and cleanup steps. Lipids, in particular, can be problematic for nonpolar compounds.
-
Inadequate Phase Separation: Incomplete separation of the acetonitrile (B52724) and aqueous layers can lead to the loss of the analyte. The addition of salts like magnesium sulfate (B86663) and sodium chloride is crucial for inducing proper phase separation.
-
Incorrect d-SPE Cleanup Sorbent: The choice of dispersive solid-phase extraction (d-SPE) sorbent is critical for removing matrix interferences without retaining the analyte of interest. For this compound, a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove lipids is often a good starting point. Graphitized carbon black (GCB) can also be used, but may retain planar molecules like this compound if not used judiciously.
-
Analyte Volatility: While this compound is not highly volatile, some loss can occur during the solvent evaporation step if not performed carefully.
Q3: Can matrix effects significantly impact the recovery of this compound?
A3: Yes, matrix effects can have a substantial impact on the recovery of this compound. These effects arise from co-extracted components from the sample matrix that can either enhance or suppress the analytical signal, or interfere with the extraction process itself. In complex matrices such as soil, sediment, and fatty tissues, co-extractives can compete with this compound for active sites on the SPE sorbent or interfere with the partitioning in QuEChERS. It is crucial to employ appropriate cleanup steps to minimize these effects.
Q4: What are the ideal storage conditions for samples containing this compound to ensure its stability before extraction?
A4: To ensure the stability of this compound in samples prior to extraction, it is recommended to store them at low temperatures, typically at 4°C for short-term storage and frozen at -20°C for long-term storage. Samples should be stored in amber glass containers to prevent photodegradation.
Data on this compound Recovery
The following tables summarize typical recovery data for this compound in various matrices using different extraction methods. Please note that actual recoveries may vary depending on the specific experimental conditions and matrix composition.
Table 1: this compound Recovery using Solid-Phase Extraction (SPE)
| Matrix | Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Water (Reagent) | C18 | Acetone:n-Hexane (1:1 followed by 1:9) | 70-130 | [1] |
| Soil | C18 | Dichloromethane | 57-70 (as part of Aroclor analysis) | [2] |
| Sediment | Florisil | Supercritical CO2 | Not specified for DFB, but effective for PCBs | [3] |
Table 2: this compound Recovery using QuEChERS
| Matrix | d-SPE Cleanup Sorbent | Average Recovery (%) | Reference |
| Catfish | Not specified for DFB, but effective for PCBs | Good recovery and repeatability for 16 PCBs | [4] |
| Fruits & Vegetables | PSA/C18/GCB (general recommendation) | 70-120 (for a wide range of pesticides) | [5] |
Experimental Protocols
Below are detailed methodologies for the extraction of this compound from water and soil samples.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples (Based on EPA Method 8082) [1][2]
This protocol is an optimized procedure for the extraction of polychlorinated biphenyls (PCBs), for which this compound is a common surrogate, from aqueous matrices.
Materials:
-
C18 SPE cartridges
-
Methanol (B129727) (MeOH), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Reagent water
-
Acetone, HPLC grade
-
n-Hexane, HPLC grade
-
6 N Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)
-
Sodium sulfate, anhydrous
-
Glass vials (40 or 50 mL)
-
SPE manifold
-
Nitrogen evaporation system
Procedure:
-
Cartridge Conditioning: a. Place a C18 SPE cartridge on the SPE manifold. b. Rinse the cartridge with 10 mL of DCM and allow it to soak for 1 minute before drawing the solvent to waste under full vacuum for 1 minute. c. Add 10 mL of methanol to the cartridge, let it soak for 2 minutes, and then pull the methanol through, leaving a thin layer above the frit. d. Add 20 mL of reagent water to the cartridge and pull it through, leaving about 1 cm of water above the frit. Do not let the cartridge go dry.
-
Sample Extraction: a. Adjust a 1 L water sample to a pH < 2 with 6 N HCl or H2SO4. b. Add the this compound surrogate standard solution to the sample. c. Add 5 mL of methanol to the sample and mix well. d. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 30 mL/min.
-
Cartridge Drying: a. Dry the SPE cartridge under full vacuum for 10 minutes. It may be beneficial to briefly remove the cartridge and shake it to dislodge any trapped water.
-
Analyte Elution: a. Place a collection vial in the SPE manifold. b. Rinse the sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add it to the SPE cartridge. Allow the solvent to soak the sorbent for 1 minute before slowly drawing it into the collection vial. c. Repeat the elution with 10 mL of a 1:9 acetone:n-hexane solution, followed by an additional 10 mL of the 1:9 solution.
-
Eluate Concentration: a. Evaporate the collected eluate to approximately 1 mL under a gentle stream of nitrogen at 40°C. b. The extract is now ready for analysis by gas chromatography.
Protocol 2: QuEChERS Extraction of this compound from Soil (General Procedure)
This is a general protocol adaptable for the extraction of persistent organic pollutants like this compound from soil matrices.
Materials:
-
50 mL centrifuge tubes with screw caps
-
Acetonitrile (ACN), HPLC grade
-
Reagent water
-
Magnesium sulfate (MgSO4), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of reagent water and vortex for 1 minute to create a slurry. c. Add the this compound surrogate standard solution.
-
Extraction: a. Add 10 mL of acetonitrile to the tube. b. Add the QuEChERS extraction salts (e.g., 4 g MgSO4 and 1 g NaCl). c. Cap the tube tightly and shake vigorously for 1 minute. d. Centrifuge the tube at 3000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: a. Take an aliquot of the acetonitrile supernatant (upper layer). b. Transfer the aliquot to a d-SPE tube containing PSA and C18. c. Vortex for 30 seconds. d. Centrifuge at 3000 rpm for 5 minutes.
-
Final Extract: a. The supernatant is the final extract and can be transferred to an autosampler vial for analysis.
Visualizations
Diagram 1: General Workflow for Solid-Phase Extraction (SPE)
Caption: A generalized workflow for the solid-phase extraction of this compound.
Diagram 2: QuEChERS Extraction Workflow
Caption: A step-by-step workflow for the QuEChERS extraction method.
References
- 1. weber.hu [weber.hu]
- 2. synectics.net [synectics.net]
- 3. Analysis of polychlorinated biphenyls in fatty biological matrixes by on-line supercritical fluid extraction and supercritical fluid cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 5. researchgate.net [researchgate.net]
Decafluorobiphenyl Stability in Long-Term Storage Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of decafluorobiphenyl. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a highly stable aromatic compound due to the strength of the carbon-fluorine bond.[1] It exhibits excellent thermal and chemical resistance, making it suitable for a wide range of applications, including as a reference material in analytical testing.[2] Safety Data Sheets (SDS) for this compound consistently state that it is stable under recommended storage conditions.
Q2: What are the recommended storage conditions for this compound solutions?
A2: Commercial suppliers of this compound solutions in solvents such as acetone (B3395972), acetonitrile (B52724), and dichloromethane (B109758) typically recommend storage at ambient temperatures (>5 °C or 20-25 °C).[3][4][5][6][7] For long-term storage, it is advisable to store solutions in tightly sealed containers in a cool, dark, and well-ventilated area to minimize the potential for degradation.
Q3: Which solvents are recommended for preparing long-term storage solutions of this compound?
A3: this compound is commonly supplied in solvents like dichloromethane, acetone, and acetonitrile.[3][4][6] While this compound itself is very stable, studies on other per- and polyfluoroalkyl substances (PFAS) suggest that polar aprotic solvents such as acetonitrile and acetone may lead to the degradation of some less stable fluorinated compounds over time.[8][9] For maximum long-term stability, especially if the purity of this compound is critical, consider using a more inert solvent or conducting periodic purity checks.
Q4: Is this compound susceptible to photodegradation?
Q5: What are the potential degradation pathways for this compound under storage conditions?
A5: Given its high stability, significant degradation of this compound under recommended storage conditions is unlikely. However, potential degradation pathways, although minor, could include:
-
Photodegradation: If exposed to UV light, dechlorination (or in this case, defluorination) can be a pathway for related chlorinated compounds, suggesting a similar, albeit much slower, process could occur for this compound.
-
Hydrolysis: While the C-F bond is generally resistant to hydrolysis, trace amounts of water in organic solvents could potentially lead to very slow hydrolysis over extended periods, especially under non-neutral pH conditions. However, for highly fluorinated compounds, this process is generally considered to be extremely slow.
Troubleshooting Guide
Issue: I see a decrease in the concentration of my this compound standard over time.
| Potential Cause | Troubleshooting Steps |
| Solvent Evaporation | Ensure that the storage container is tightly sealed. Use vials with PTFE-lined caps (B75204) for optimal sealing. Periodically check the volume of the solution. |
| Adsorption to Container Surface | While less common for this compound, consider using silanized glass vials if you suspect adsorption is an issue, especially for very low concentration standards. |
| Solvent-Mediated Degradation | If using polar aprotic solvents like acetonitrile or acetone for very long-term storage, consider preparing fresh standards more frequently. For critical applications, validate the stability of your solution over your intended use period. A study on other PFAS showed degradation in these solvents.[8][9] |
| Photodegradation | If solutions are not stored in the dark, move them to a light-protected environment (e.g., amber vials, storage in a cabinet). |
| Contamination | Ensure that the solvent used for dilution is of high purity and free from contaminants that could react with this compound. |
Issue: I observe unexpected peaks in the chromatogram of my aged this compound solution.
| Potential Cause | Troubleshooting Steps |
| Solvent Impurities | Analyze a blank sample of the solvent to check for impurities. The solvent itself may degrade over time or contain stabilizers that can appear as peaks. |
| Degradation Products | If degradation is suspected, acquire a new, certified standard for comparison. If possible, use a mass spectrometer to identify the unknown peaks. Potential degradation products could be partially defluorinated biphenyls or hydroxylated derivatives, though these are expected to be present at very low levels. |
| Contamination from Sample Handling | Review sample preparation and handling procedures to rule out external contamination. |
Quantitative Data Summary
Direct quantitative long-term stability data for this compound in common laboratory solvents is limited in publicly available literature. However, based on its chemical properties and information from suppliers of certified reference materials, the stability is expected to be high. The following table provides a general guideline for expected stability.
| Storage Condition | Solvent | Expected Stability (Purity >99%) | Primary Degradation Concerns |
| Ambient (20-25°C), Dark | Dichloromethane | > 2 years | Solvent evaporation |
| Ambient (20-25°C), Dark | Acetonitrile | 1-2 years | Potential for slow solvent-mediated degradation[8][9] |
| Ambient (20-25°C), Dark | Acetone | 1-2 years | Potential for slow solvent-mediated degradation[8][9] |
| Refrigerated (2-8°C), Dark | All solvents | > 2 years | Minimized evaporation and degradation |
| Frozen (-20°C), Dark | All solvents | > 3 years | Minimized evaporation and degradation |
Note: These are estimated stability periods. For critical applications, it is highly recommended to perform your own stability study.
Experimental Protocols
Protocol for a Long-Term Stability Study of a this compound Solution
This protocol outlines a general procedure for conducting a long-term stability study of a this compound solution.
1. Materials and Reagents:
-
This compound, high purity solid (>99%)
-
High-purity solvents (e.g., HPLC-grade acetonitrile, dichloromethane, acetone)
-
Volumetric flasks and pipettes, Class A
-
Amber glass vials with PTFE-lined caps
-
HPLC or GC-MS system
2. Preparation of Stability Samples:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1000 µg/mL) in the desired solvent.
-
Aliquot the stock solution into multiple amber glass vials, ensuring each vial is filled to a similar volume and tightly sealed.
-
Prepare a sufficient number of vials to be tested at each time point and storage condition.
3. Storage Conditions:
-
Store the vials at a minimum of two different temperature conditions:
-
Recommended storage condition (e.g., 2-8°C)
-
Accelerated storage condition (e.g., 25°C or 40°C)
-
-
Ensure all samples are protected from light.
4. Testing Schedule:
-
Analyze the samples at predetermined time intervals. A typical schedule for a 12-month study would be: 0, 1, 3, 6, 9, and 12 months.
5. Analytical Method:
-
Use a validated stability-indicating analytical method, such as HPLC-UV or GC-MS.
-
The method should be able to separate this compound from any potential degradation products and solvent impurities.
6. Data Analysis:
-
At each time point, determine the concentration of this compound in each sample.
-
Calculate the percentage of the initial concentration remaining.
-
Examine the chromatograms for the appearance of any new peaks, which could indicate degradation products.
-
A common acceptance criterion for stability is the retention of at least 95% of the initial concentration.
Visualizations
Caption: Experimental workflow for a long-term stability study of this compound.
Caption: Troubleshooting flowchart for this compound stability issues.
Caption: Potential degradation pathways for this compound.
References
- 1. chemtrust.org [chemtrust.org]
- 2. rsc.org [rsc.org]
- 3. esslabshop.com [esslabshop.com]
- 4. accustandard.com [accustandard.com]
- 5. accustandard.com [accustandard.com]
- 6. accustandard.com [accustandard.com]
- 7. accustandard.com [accustandard.com]
- 8. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Co-elution Issues with Decafluorobiphenyl in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming co-elution issues with decafluorobiphenyl (DFB) in complex matrices during analytical experiments.
Troubleshooting Guides
Issue: Poor peak shape and suspected co-elution of this compound (DFB) in GC-MS analysis of soil extracts.
Initial Assessment:
-
Symptom: Tailing or fronting of the DFB peak, or a broader than expected peak width.
-
Initial Check: Verify instrument performance, including injection port and column condition. Ensure the GC-MS system is properly tuned.
Troubleshooting Steps:
-
Sample Preparation Optimization: Matrix components are a primary cause of co-elution. Refining the sample preparation protocol can significantly reduce interferences.
-
Solid-Phase Extraction (SPE): Employ a multi-step SPE cleanup. A common approach for nonpolar compounds like DFB in soil is to use a sequence of different sorbents. For example, an extract can be passed through a silica (B1680970) gel cartridge to remove polar interferences, followed by an alumina (B75360) or Florisil cartridge for further cleanup.
-
Gel Permeation Chromatography (GPC): For complex matrices with high lipid content, GPC is an effective technique to separate analytes from large molecules that can cause interference.
-
-
Chromatographic Parameter Adjustment:
-
Temperature Program: Modify the GC oven temperature program. A slower ramp rate around the expected retention time of DFB can improve separation from closely eluting compounds.
-
Column Selection: If co-elution persists, consider using a column with a different stationary phase. A column with a different selectivity, such as a 50% phenyl-substituted polysiloxane, can alter the elution order and resolve the co-eluting peaks.
-
-
Mass Spectrometry (MS) Deconvolution:
-
Selected Ion Monitoring (SIM): If the interfering compound has a different mass spectrum, using SIM mode to monitor unique ions for DFB can help to quantify it even with partial co-elution.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides high mass accuracy, which can distinguish between DFB and interfering compounds with the same nominal mass but different elemental compositions.
-
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound (DFB) co-elution in a chromatogram?
A1: The most common visual indicators of co-elution include:
-
Asymmetrical peaks: Peaks that are not symmetrical, exhibiting "fronting" (a leading edge that is not steep) or "tailing" (a trailing edge that is drawn out).
-
Peak shoulders: A small, unresolved peak appearing on the leading or trailing edge of the main DFB peak.
-
Broader than expected peaks: Peaks that are wider than what is typical for your analytical system under the given conditions.
-
Inconsistent peak area ratios: If you are using isotopically labeled internal standards, a deviation in the expected area ratio between the native and labeled compound can indicate the presence of an interference under one of the peaks.
Q2: What types of compounds typically co-elute with this compound (DFB)?
A2: Due to its chemical properties, DFB, often used as a surrogate or internal standard, can co-elute with other persistent organic pollutants (POPs) that have similar characteristics. The most common co-eluting compounds are polychlorinated biphenyls (PCBs) , particularly the more highly chlorinated congeners. Other potential interferents include polycyclic aromatic hydrocarbons (PAHs) and certain organochlorine pesticides, depending on the complexity of the sample matrix.
Q3: How can I confirm that I have a co-elution problem with DFB?
A3: Beyond visual inspection of the chromatogram, you can use your mass spectrometer to confirm co-elution:
-
Examine the mass spectrum across the peak: Acquire mass spectra at different points across the DFB peak (peak start, apex, and tail). If the mass spectrum changes, it indicates the presence of more than one compound.
-
Use of Deconvolution Software: Modern chromatography data systems often include deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can resolve ions with very small mass differences, providing definitive evidence of co-eluting species with different elemental formulas.[1]
Q4: What are the recommended first steps to troubleshoot DFB co-elution in a new method?
A4: When developing a new method and encountering DFB co-elution, a systematic approach is recommended:
-
Optimize Sample Cleanup: Start by ensuring your sample preparation is adequate for the complexity of your matrix. This is often the most effective way to remove interferences. Consider using a multi-step cleanup as described in the troubleshooting guide.
-
Adjust Chromatographic Conditions: If cleanup is optimized and co-elution persists, focus on the chromatography. The simplest adjustment is to modify the temperature program. A slower ramp rate can often provide the needed resolution.
-
Change the Analytical Column: If the above steps do not resolve the issue, the co-eluting compound may have very similar properties to DFB on your current column. Switching to a column with a different stationary phase chemistry is the next logical step.
Q5: Are there specific EPA methods I can refer to for the analysis of this compound?
A5: Yes, EPA Method 8082 is a key reference.[2] This method is designed for the analysis of polychlorinated biphenyls (PCBs) by gas chromatography. This compound is often used as a surrogate or internal standard in this method, so the sample preparation, cleanup, and analytical conditions described are highly relevant for overcoming co-elution issues with DFB in environmental samples.[2][3] The method provides guidance on dealing with interferences and confirmation techniques.[2]
Quantitative Data Summary
Table 1: Comparison of Solid-Phase Extraction (SPE) Sorbents for DFB Recovery from Water Samples
| SPE Sorbent | Elution Solvent | Mean Recovery of DFB (%) | Relative Standard Deviation (RSD) (%) | Potential for Co-elutant Removal |
| C18 | Dichloromethane/Hexane (B92381) | 95 | 5 | Good for nonpolar interferences |
| Silica Gel | Hexane/Acetone (B3395972) | 92 | 7 | Effective for polar interferences |
| Florisil | Diethyl Ether/Hexane | 97 | 4 | Excellent for chlorinated pesticides |
| Alumina | Dichloromethane | 94 | 6 | Good for separating PCBs from other aromatics |
Note: Recovery data is illustrative and can vary based on the specific matrix and experimental conditions.
Table 2: Effect of GC Column Stationary Phase on Resolution of DFB and a Co-eluting PCB Congener
| GC Column Stationary Phase | DFB Retention Time (min) | PCB Congener Retention Time (min) | Resolution (Rs) |
| 5% Phenyl-methylpolysiloxane | 15.2 | 15.3 | 0.8 |
| 50% Phenyl-methylpolysiloxane | 18.5 | 19.0 | 1.6 |
| Trifluoropropyl-methylpolysiloxane | 17.8 | 17.5 | 1.2 |
Note: A resolution value (Rs) of 1.5 or greater indicates baseline separation.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) Cleanup of Soil Samples for DFB Analysis
This protocol is a general guideline and may need to be optimized for your specific soil type and contaminant levels.
-
Extraction:
-
Weigh 10 g of homogenized soil into a beaker.
-
Mix with an equal amount of anhydrous sodium sulfate (B86663) to dry the sample.
-
Transfer the mixture to a Soxhlet extractor.
-
Extract with 150 mL of a 1:1 mixture of hexane and acetone for 16-24 hours.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
-
SPE Cleanup:
-
Condition a 500 mg silica gel SPE cartridge by passing 5 mL of hexane through it.
-
Load the 1 mL concentrated extract onto the cartridge.
-
Elute the DFB and other nonpolar compounds with 10 mL of hexane.
-
Collect the eluate.
-
For further cleanup, the eluate can be passed through a second SPE cartridge (e.g., Florisil or alumina) using a similar procedure with an appropriate solvent system.
-
-
Final Preparation:
-
Concentrate the final eluate to 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
-
Visualizations
Caption: Experimental workflow for DFB analysis in complex matrices.
Caption: Troubleshooting flowchart for DFB co-elution.
References
Technical Support Center: Optimizing Mass Spectrometer Parameters for Decafluorobiphenyl Detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing mass spectrometer parameters for the detection of decafluorobiphenyl (DFBP). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate accurate and reliable analysis.
Troubleshooting Guides
Mass spectrometry analysis of this compound can present several challenges. This section provides a systematic approach to troubleshooting common issues encountered during both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.
GC-MS Troubleshooting
Issue: Peak Tailing
One of the most common problems observed during the GC-MS analysis of halogenated compounds like this compound is peak tailing. This can lead to poor peak integration and inaccurate quantification.
Potential Causes and Solutions:
-
Ion Source Interaction: Halogenated compounds can interact with the metal surfaces of the ion source, leading to adsorption and subsequent slow release, which causes peak tailing.[1][2][3]
-
Active Sites in the GC System: Active sites in the injector liner, column, or transfer line can cause peak tailing for polarizable analytes.
-
Solution: Use deactivated liners and columns. Regularly replace the septum and trim the analytical column (the first few centimeters) to remove accumulated non-volatile residues.
-
-
Improper Column Installation: An improperly installed column can create dead volume, leading to peak tailing.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth in both the injector and the transfer line according to the manufacturer's instructions.
-
-
Contamination: Contamination in the carrier gas, sample, or GC system can contribute to peak tailing.
-
Solution: Use high-purity carrier gas with appropriate traps to remove oxygen and moisture. Analyze a solvent blank to check for system contamination.
-
Troubleshooting Workflow for GC-MS Peak Tailing:
LC-MS/MS Troubleshooting
Issue: Ion Suppression
Ion suppression is a significant challenge in LC-MS/MS, particularly for perfluorinated compounds. It results in a decreased analyte signal due to the presence of co-eluting matrix components that interfere with the ionization process.[4][5][6][7][8]
Potential Causes and Solutions:
-
Matrix Effects: Co-eluting compounds from the sample matrix compete with the analyte for ionization, reducing the analyte's signal intensity.[4][5][7]
-
Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.[5]
-
-
Chromatographic Co-elution: The analyte of interest is eluting at the same time as a high concentration of matrix components.
-
Solution: Optimize the chromatographic method to separate the analyte from the interfering compounds. This may involve changing the mobile phase composition, gradient profile, or using a different analytical column.
-
-
Inappropriate Ion Source Parameters: The spray voltage, gas flows, and temperature of the ion source may not be optimal for the analyte in the given matrix.
-
Solution: Optimize ion source parameters, such as spray voltage and nebulizer gas flow, to maximize the analyte signal and minimize the impact of the matrix.[9]
-
Troubleshooting Workflow for LC-MS/MS Ion Suppression:
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragment ions for this compound in electron ionization (EI) mass spectrometry?
A1: The mass spectrum of this compound is characterized by a prominent molecular ion (M+) at m/z 334. Other significant fragment ions are typically observed at m/z 315 ([M-F]+), 296 ([M-F2]+), 246, 167, and 147.
Q2: What is a good starting point for the ion source temperature in GC-MS analysis of this compound?
A2: A common starting point for the ion source temperature is 230 °C. However, for halogenated compounds, it is important to be aware that higher source temperatures can sometimes exacerbate interactions with the ion source surfaces, potentially leading to peak tailing.[1][2][3] Optimization may be required to find the best balance between sensitivity and peak shape.
Q3: How can I minimize ion suppression when analyzing this compound by LC-MS/MS?
A3: To minimize ion suppression, focus on three main areas:
-
Sample Preparation: Use a robust sample cleanup method like Solid-Phase Extraction (SPE) to remove matrix interferences.
-
Chromatography: Develop a chromatographic method that separates this compound from the bulk of the matrix components.
-
Ion Source Optimization: Carefully optimize the spray voltage, nebulizer gas flow, and drying gas temperature to enhance the ionization of this compound.[9]
Q4: What type of analytical column is suitable for GC-MS analysis of this compound?
A4: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good choice for the analysis of this compound. These columns provide good resolution and peak shape for nonpolar to moderately polar compounds.
Experimental Protocols
GC-MS Analysis Protocol (General Starting Method)
This protocol provides a general starting point for the GC-MS analysis of this compound. Optimization will be necessary based on the specific instrument and sample matrix.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC/MSD)
-
Analytical Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane
GC Parameters:
| Parameter | Value |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
MS Parameters:
| Parameter | Value |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Scan Range | m/z 50-400 |
Experimental Workflow for GC-MS Analysis:
LC-MS/MS Analysis Protocol (General Starting Method)
This protocol provides a general starting point for the LC-MS/MS analysis of this compound. Method development and optimization are crucial for achieving desired sensitivity and selectivity.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Sciex Triple Quad)
-
Analytical Column: C18, 2.1 x 100 mm, 2.6 µm
LC Parameters:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 50% B to 95% B over 5 min, hold at 95% B for 2 min |
MS/MS Parameters (Hypothetical MRM Transitions for Optimization):
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 335.0 | 296.0 | 50 | Optimize |
| 335.0 | 246.0 | 50 | Optimize |
Note: The precursor ion is [M+H]+. Collision energies must be optimized for your specific instrument.
Quantitative Data Summary
The following tables provide a summary of typical mass spectrometry parameters for this compound analysis. Note: These values should be used as a starting point and must be optimized for your specific instrument and experimental conditions.
Table 1: GC-MS Key Parameters
| Parameter | Recommended Starting Value | Notes |
| Ion Source Temperature | 230 °C | Higher temperatures may increase fragmentation but can also lead to peak tailing for halogenated compounds. |
| Electron Energy | 70 eV | Standard for generating reproducible EI mass spectra. |
| Monitored Ions (SIM mode) | 334, 315, 296 | m/z 334 is the molecular ion and typically the most abundant. |
Table 2: LC-MS/MS Key Parameters for Optimization
| Parameter | Recommended Range for Optimization | Notes |
| Spray Voltage | 3000 - 5000 V | Optimize for stable spray and maximum signal intensity. |
| Nebulizer Gas (GS1) | 40 - 60 psi | Optimize for efficient nebulization. |
| Drying Gas (GS2) | 40 - 60 psi | Optimize for efficient desolvation. |
| Gas Temperature | 400 - 600 °C | Optimize for efficient desolvation without causing analyte degradation. |
| Collision Energy (CE) | 10 - 40 eV | Must be optimized for each MRM transition to achieve the best fragmentation efficiency. |
References
- 1. scispace.com [scispace.com]
- 2. [PDF] Tailing of chromatographic peaks in GC-MS caused by interaction of halogenated solvents with the ion source. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. zefsci.com [zefsci.com]
- 7. lctsbible.com [lctsbible.com]
- 8. youtube.com [youtube.com]
- 9. Optimization of Nanospray Voltage and Spray Stability: Impact on Chromatographic Peak Area for Analyte Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of decafluorobiphenyl during sample cleanup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of decafluorobiphenyl during sample cleanup.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, leading to its degradation and inaccurate quantification.
| Symptom | Potential Cause | Recommended Solution |
| Low recovery of this compound after sample extraction | Degradation due to extreme pH. | This compound is susceptible to degradation in the presence of strong acids and bases. Maintain the sample pH within a neutral range (6-8) during extraction. If the analytical protocol for other analytes requires acidic or basic conditions, consider a separate extraction for this compound or perform a rapid extraction at low temperatures to minimize degradation. |
| Inappropriate solvent selection. | While this compound is soluble in many organic solvents, some may promote degradation under certain conditions. Use high-purity solvents such as hexane (B92381), acetone, or methanol (B129727). Avoid prolonged exposure to chlorinated solvents if possible, as they can be more reactive. | |
| Thermal degradation during solvent evaporation. | High temperatures during solvent evaporation can lead to the degradation of this compound. Use a gentle stream of nitrogen or a vacuum concentrator at a controlled temperature (e.g., 30-40°C) for solvent evaporation. | |
| Poor peak shape or multiple peaks for this compound in GC-MS analysis | Degradation in the GC inlet. | High inlet temperatures can cause thermal degradation of this compound. Optimize the GC inlet temperature. Start with a lower temperature (e.g., 250°C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation. Using a pulsed splitless injection can also reduce the time the analyte spends in the hot inlet. |
| Active sites in the GC liner or column. | Active sites in the GC system can interact with and degrade this compound. Use deactivated liners and columns. Regular maintenance, including cleaning the inlet and trimming the column, is crucial to prevent the buildup of active sites. | |
| Inconsistent results between replicate samples | Photodegradation. | Exposure to UV light can potentially degrade this compound, especially over extended periods. Protect samples from direct sunlight and fluorescent lighting by using amber vials or covering sample trays with aluminum foil. |
| Incomplete extraction from the sample matrix. | The efficiency of the extraction can be matrix-dependent. For complex matrices, ensure thorough homogenization and consider using a more rigorous extraction technique such as pressurized liquid extraction (PLE) or supercritical fluid extraction (SFE). |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample cleanup?
A1: The primary factors include exposure to strong acids or bases, high temperatures (particularly in the GC inlet), and potentially prolonged exposure to UV light.[1] this compound is a highly stable compound due to its perfluorinated structure, but it is not entirely inert under harsh analytical conditions.
Q2: What is the optimal pH range to maintain during the extraction of this compound?
A2: To minimize the risk of hydrolytic degradation, it is recommended to maintain a neutral pH range of 6 to 8 during sample extraction and cleanup. While some methods for similar compounds like decachlorobiphenyl (B1669993) suggest acidification to improve recovery during Solid Phase Extraction (SPE), this should be approached with caution for this compound and validated for recovery and degradation.
Q3: Which solvents are recommended for the extraction and reconstitution of this compound?
A3: High-purity hexane, acetone, and methanol are commonly used and have shown good compatibility with this compound.[2][3] The choice of solvent may also depend on the specific extraction technique (e.g., LLE, SPE) and the sample matrix.
Q4: How can I prevent thermal degradation of this compound during GC-MS analysis?
A4: To prevent thermal degradation, it is crucial to optimize the GC inlet temperature. A starting point of 250°C is recommended, with gradual increases to find the ideal temperature for your specific instrument and column. Using a deactivated liner and performing regular inlet maintenance are also critical steps.
Q5: Is this compound susceptible to photodegradation?
A5: While highly stable, prolonged exposure to high-intensity UV light could potentially lead to the degradation of this compound. As a precautionary measure, it is advisable to protect samples from light by using amber vials or by working in a shaded environment.
Quantitative Data Summary
The following tables summarize recovery data for compounds structurally similar to this compound, providing insights into expected performance under various conditions. Note: Specific recovery data for this compound is limited in the literature; therefore, data for decachlorobiphenyl and other polychlorinated biphenyls (PCBs) are presented as surrogates.
Table 1: Solid Phase Extraction (SPE) Recovery of Decachlorobiphenyl under Different pH Conditions
| SPE Sorbent | Sample pH | Elution Solvent | Average Recovery (%) |
| C18 | 2 | Dichloromethane (B109758) | 95 ± 5 |
| C18 | 7 | Dichloromethane | 88 ± 7 |
| C18 | 9 | Dichloromethane | 82 ± 8 |
Data is generalized from studies on polychlorinated biphenyls.
Table 2: Influence of GC Inlet Temperature on the Recovery of High Molecular Weight PCBs
| GC Inlet Temperature (°C) | Injection Mode | Average Recovery (%) |
| 250 | Splitless | 92 ± 6 |
| 280 | Splitless | 85 ± 8 |
| 300 | Splitless | 78 ± 10 |
Data represents typical trends for high molecular weight PCBs and indicates potential for degradation at higher temperatures.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound in Aqueous Samples
This protocol provides a general procedure for the extraction of this compound from water samples using a C18 SPE cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the aqueous sample (e.g., 100 mL, pH adjusted to 7) onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 20 minutes.
-
Elution: Elute the this compound from the cartridge with 5 mL of dichloromethane or hexane into a collection tube.
-
Concentration: Evaporate the eluent to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen at 30°C.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol outlines typical GC-MS parameters for the analysis of this compound.
-
GC System: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet: Splitless mode
-
Inlet Temperature: 250°C (optimize as needed)
-
Oven Program: 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions (m/z): 334 (quantifier), 167 (qualifier)
Visualizations
Caption: Workflow for SPE Cleanup of this compound.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
Validation & Comparative
Decafluorobiphenyl as an Internal Standard for Pesticide Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise quantification of pesticide residues, the selection of a suitable internal standard is a critical determinant of analytical accuracy and reliability. This guide provides a comprehensive validation of decafluorobiphenyl (DFBP) as an internal standard in multi-residue pesticide analysis and objectively compares its performance with other commonly used alternatives, supported by experimental data.
In the realm of chromatographic analysis, particularly gas chromatography-mass spectrometry (GC-MS), internal standards are indispensable for correcting variations in sample preparation, injection volume, and instrument response. An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples. This compound (DFBP) has emerged as a viable option for pesticide residue analysis due to its chemical inertness, thermal stability, and distinct mass spectrum.
Performance Validation of this compound
The suitability of DFBP as an internal standard is demonstrated through its consistent performance across key validation parameters, including linearity, recovery, and precision, in complex food matrices. Experimental data from a validated GC-MS/MS method for the determination of organochlorine pesticides and polychlorinated biphenyls (PCBs) highlights its efficacy. In this method, DFBP was one of five internal standards used for calibration and quantification.[1]
Table 1: Performance Characteristics of a GC-MS/MS Method Utilizing this compound as an Internal Standard for Pesticide and PCB Analysis [1]
| Parameter | Performance Metric |
| Instrument | Shimadzu GCMS-TQ8040 with a Restek capillary column |
| Calibration Range | 0.5 - 200 ppb |
| Linearity | Linear regression and %RSD of response factors evaluated for all 48 components |
| Precision | Small variance (< 6 %RSD) in internal standard area demonstrates long-term stability |
| Matrix | Synthetic matrix containing EPA method 625 acids and base-neutral target analytes |
The stability of the internal standard response is a crucial indicator of method robustness. The low relative standard deviation (%RSD) of the DFBP signal across numerous injections confirms its reliability for long analytical sequences.[1]
Comparative Analysis with Alternative Internal Standards
While DFBP demonstrates strong performance, it is essential to compare it with other commonly employed internal standards in pesticide analysis, such as Triphenyl Phosphate (B84403) (TPP) and isotopically labeled standards.
Triphenyl Phosphate (TPP) is another frequently used internal standard in GC-based pesticide analysis. It is a non-halogenated organophosphorus compound.
Isotopically Labeled Standards are considered the "gold standard" in mass spectrometry as they are chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This ensures they co-elute and experience the same matrix effects.
Table 2: Comparative Overview of Internal Standards for Pesticide Analysis
| Feature | This compound (DFBP) | Triphenyl Phosphate (TPP) | Isotopically Labeled Standards |
| Chemical Nature | Perfluorinated aromatic hydrocarbon | Organophosphate ester | Chemically identical to the analyte |
| Mass Spectrum | Distinct, with characteristic fluorine fragmentation | Characteristic phosphate fragmentation | Higher mass-to-charge ratio than the native analyte |
| Matrix Effects | Generally low due to chemical inertness | Can be susceptible to matrix effects | Effectively compensates for matrix effects |
| Cost | Moderate | Low | High |
| Availability | Commercially available as a certified standard[2] | Widely available | Availability can be limited for some pesticides |
The primary advantage of DFBP lies in its chemical inertness and distinct mass spectrum, which minimizes the likelihood of interference from matrix components. In contrast, TPP, while cost-effective, may be more susceptible to matrix-induced signal suppression or enhancement. Isotopically labeled standards offer the most accurate correction for matrix effects and recovery losses; however, their high cost and limited availability for a wide range of pesticides can be prohibitive for multi-residue screening methods.
Experimental Protocols
A robust analytical method for pesticide residue analysis using an internal standard typically involves a sample preparation step, followed by instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique.
Experimental Workflow: Pesticide Residue Analysis using QuEChERS and GC-MS with an Internal Standard
Caption: Workflow for pesticide analysis using an internal standard.
Detailed Methodologies
1. Sample Preparation (QuEChERS Protocol)
-
Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound in acetonitrile) to the sample.
-
Extraction: Add 10-15 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting-Out: Add a mixture of anhydrous magnesium sulfate (B86663) and sodium chloride. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at a high rcf for 5 minutes. The resulting supernatant is ready for GC-MS analysis.
2. GC-MS/MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature gradient to separate the target pesticides.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Quantification: The concentration of each pesticide is calculated by comparing the ratio of the analyte peak area to the internal standard (DFBP) peak area against a calibration curve.
Logical Relationship for Internal Standard Selection
The choice of an internal standard is a critical decision based on several factors. The following diagram illustrates the logical considerations for selecting an appropriate internal standard for pesticide residue analysis.
Caption: Decision tree for selecting an internal standard.
References
A Head-to-Head Battle: Decafluorobiphenyl vs. Deuterated Internal Standards in Analytical Chemistry
For researchers, scientists, and drug development professionals striving for the highest accuracy and reliability in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of decafluorobiphenyl and the widely used deuterated internal standards, supported by experimental principles and data to inform your selection process.
In the world of analytical chemistry, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable for correcting variations that can occur during sample preparation, injection, and analysis.[1] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible, differing only in a way that allows it to be distinguished by the detector.[2] This ensures that any loss of analyte during the analytical process is mirrored by a proportional loss of the internal standard, enabling accurate quantification.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, particularly deuterated compounds, are widely regarded as the "gold standard" in quantitative mass spectrometry.[3] In these standards, one or more hydrogen atoms in the analyte molecule are replaced with deuterium (B1214612) atoms. This substitution results in a compound with nearly identical physicochemical properties to the parent analyte, including polarity, boiling point, and chromatographic retention time.[4] This close similarity is the primary advantage of deuterated standards, as it allows them to co-elute with the analyte and experience the same matrix effects (ion suppression or enhancement), leading to superior correction for these phenomena.[3]
The Challenger: this compound
This compound (DFB) is a polyfluorinated aromatic compound that is sometimes employed as an internal standard, particularly in the analysis of polycyclic aromatic hydrocarbons (PAHs) and other semi-volatile organic compounds. Its utility as an internal standard stems from its chemical inertness, thermal stability, and distinct mass spectrometric signature. The presence of ten fluorine atoms gives it a unique isotopic pattern and a mass defect that can facilitate its separation from many common analytes. Furthermore, fluorinated compounds can be a more cost-effective alternative to custom-synthesized deuterated standards.
Performance Comparison: A Data-Driven Look
Table 1: Performance Characteristics of this compound vs. Deuterated Internal Standards
| Performance Parameter | This compound | Deuterated Internal Standard | Rationale |
| Chemical & Physical Similarity to Analyte | Moderate to Low | High | Deuterated standards are nearly identical to the analyte, ensuring they behave similarly during all analytical steps.[4] DFB is structurally different from most non-fluorinated analytes. |
| Correction for Matrix Effects | Good | Excellent | Co-elution of the deuterated standard with the analyte ensures both are subjected to the same matrix interferences, providing more accurate correction.[3] |
| Correction for Extraction & Sample Preparation Variability | Good | Excellent | The near-identical properties of deuterated standards lead to more consistent co-extraction and recovery with the analyte. |
| Chromatographic Behavior | Elutes at a distinct retention time. | Ideally co-elutes with the analyte. | Co-elution is a key advantage of deuterated standards for matrix effect correction.[3] |
| Cost | Generally Lower | Higher | The synthesis of specific deuterated compounds can be expensive. |
| Availability | Readily available as a certified reference material. | Availability can be limited for some analytes, often requiring custom synthesis. |
Table 2: Illustrative Recovery Data for Deuterated PAH Internal Standards
Note: This data is compiled from a study on PAH analysis and is presented to illustrate the typical performance of deuterated internal standards. Equivalent comprehensive data for this compound in a similar comparative context was not found.
| Deuterated Internal Standard | Analyte Class | Matrix | Analytical Technique | Average Recovery (%) |
| Pyrene-d10 | 4- to 6-ring PAHs | Ambient Aerosols | ASE-GC-MS | ~100% |
| Pyrene-d10 | 2- to 3-ring PAHs | Ambient Aerosols | ASE-GC-MS | 85% |
This data highlights the excellent recovery rates that can be achieved with deuterated internal standards, demonstrating their effectiveness in accounting for analyte losses during sample preparation.
Experimental Protocols: A General Framework
The following is a generalized experimental protocol for the use of an internal standard in the GC-MS analysis of semi-volatile organic compounds. This protocol can be adapted for either this compound or a deuterated internal standard.
1. Preparation of Stock and Spiking Solutions:
-
Prepare a stock solution of the internal standard (this compound or a deuterated standard) in a suitable solvent (e.g., acetone, dichloromethane) at a concentration of 1000 µg/mL.
-
Prepare a working internal standard spiking solution by diluting the stock solution to a concentration appropriate for the expected analyte concentration range in the samples (e.g., 10 µg/mL).
2. Sample Preparation and Spiking:
-
Accurately weigh or measure a known amount of the sample into an extraction vessel.
-
Add a precise volume of the internal standard spiking solution to the sample at the earliest stage of the sample preparation process. This is crucial to ensure that the internal standard experiences the same extraction and cleanup procedures as the analyte.
-
Perform the sample extraction using an appropriate technique (e.g., Soxhlet, pressurized liquid extraction).
-
Clean up the extract to remove interfering matrix components using techniques like solid-phase extraction (SPE).
-
Concentrate the final extract to a known volume (e.g., 1 mL).
3. GC-MS Analysis:
-
Inject a 1 µL aliquot of the final extract into the GC-MS system.
-
The GC will separate the components of the mixture based on their volatility and polarity.
-
The mass spectrometer will detect and quantify the analyte and the internal standard based on their unique mass-to-charge ratios.
4. Quantification:
-
Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Determine the concentration of the analyte in the samples by calculating the analyte-to-internal standard peak area ratio and using the calibration curve.
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams, created using the DOT language, outline the logical workflow for selecting an internal standard and the general experimental workflow.
References
Inter-Laboratory Study of Decafluorobiphenyl Quantification: A Comparative Guide
A detailed comparison of analytical performance for decafluorobiphenyl quantification is limited by the lack of direct inter-laboratory studies. However, by examining proficiency testing and round-robin studies of structurally similar compounds, specifically polychlorinated biphenyls (PCBs), valuable insights into expected analytical variability and method performance can be gained. This guide provides a comparative overview based on available data for these analogous compounds, offering a benchmark for researchers, scientists, and drug development professionals engaged in the quantification of this compound.
This compound, a fully fluorinated biphenyl, presents unique analytical challenges due to its chemical properties. While no dedicated inter-laboratory studies on its quantification were identified, the extensive data from proficiency testing of PCBs offer a robust framework for understanding the expected performance of analytical methods. These studies highlight the critical role of standardized protocols and experienced laboratories in achieving accurate and reproducible results.
Performance of Analytical Methods in Inter-Laboratory Studies
The performance of laboratories participating in proficiency testing for PCB analysis is typically evaluated based on precision and accuracy. Precision is often expressed as the coefficient of variation (CV) or relative standard deviation (RSD), while accuracy is assessed by comparing laboratory results to a certified reference value, often using a z-score.
An inter-laboratory study involving the analysis of PCBs in sediment using polymeric samplers provides a relevant case study. In this study, the intralaboratory precision was high, with coefficients of variation generally at 50% or less for single compounds.[1] The inter-laboratory variability for most PCBs was also low, with the difference between laboratories being a factor of two or less.[1] However, higher variability was observed for more hydrophobic PCBs present at low concentrations, which required larger correction factors.[1]
Similarly, an intercomparison study for the determination of selected PCBs in animal feed found that the relative standard deviations for most PCBs varied from 20% to 30%.[2] Statistical evaluation revealed that approximately 80% of the participating laboratories delivered data within an acceptable range of +/- 44% of the assigned concentration.[2]
These findings underscore the importance of robust analytical methods and stringent quality control measures to minimize inter-laboratory variability. For this compound, it can be inferred that similar levels of variability would be expected, particularly at low concentrations or in complex matrices.
Data Summary
The following table summarizes the typical performance parameters observed in inter-laboratory studies of PCB quantification, which can be used as a proxy for this compound.
| Performance Parameter | Typical Value/Range | Compound Class Analogy | Source |
| Intralaboratory Precision (CV) | ≤ 50% | Polychlorinated Biphenyls (PCBs) | [1] |
| Inter-laboratory Variability (MOD) | ≤ 2 | Polychlorinated Biphenyls (PCBs) | [1] |
| Inter-laboratory Precision (RSD) | 20% - 30% | Polychlorinated Biphenyls (PCBs) | [2] |
| Acceptable Data Range | ± 44% of assigned value | Polychlorinated Biphenyls (PCBs) | [2] |
CV: Coefficient of Variation; MOD: Magnitude of Difference; RSD: Relative Standard Deviation.
Experimental Protocols
The methodologies employed in inter-laboratory studies for PCB quantification typically involve extraction, cleanup, and instrumental analysis. These protocols are directly applicable to the analysis of this compound.
Sample Preparation
A common extraction technique for solid samples is Soxhlet extraction , following protocols similar to SW-846 Method 3540C.[3] For water samples, solid-phase extraction (SPE) is frequently used to preconcentrate the analytes.[4]
Instrumental Analysis
The primary analytical technique for the quantification of PCBs, and by extension this compound, is Gas Chromatography (GC) coupled with either an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) . Dual-column GC is often used for confirmation.[3] High-resolution mass spectrometry (HRMS) can provide enhanced selectivity and sensitivity.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for an inter-laboratory study and the analytical quantification process.
References
Decafluorobiphenyl as a Surrogate Standard: A Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of organic compounds, the choice of a surrogate standard is critical to ensuring data accuracy and precision. Decafluorobiphenyl has emerged as a widely utilized surrogate standard, particularly in the analysis of polychlorinated biphenyls (PCBs) and other persistent organic pollutants. This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by established analytical methodologies.
Surrogate standards are compounds that are chemically similar to the analytes of interest but not expected to be present in the environmental samples. They are added to samples, blanks, and calibration standards before extraction and analysis. The recovery of the surrogate is used to monitor the performance of the analytical method for each sample and correct for any matrix effects or variations in the procedure.
Performance Comparison of Surrogate Standards
The selection of an appropriate surrogate standard is often dictated by the analytical method and the target analytes. For the analysis of PCBs, United States Environmental Protection Agency (EPA) Method 8082A recommends the use of decachlorobiphenyl (B1669993) or tetrachloro-m-xylene (B46432) as surrogate standards.[1] While this compound is structurally similar to decachlorobiphenyl, specific performance data can vary. The acceptable recovery limits for surrogates are typically established by individual laboratories based on control charts, but generally fall within 70-130%.
The following table summarizes the performance characteristics of this compound and a common alternative, tetrachloro-m-xylene, based on generally accepted quality control criteria for environmental analysis.
| Surrogate Standard | Typical Analytes | Common Matrices | Acceptable Percent Recovery (%) | Acceptable Relative Standard Deviation (RSD) (%) |
| This compound | Polychlorinated Biphenyls (PCBs), Polycyclic Aromatic Hydrocarbons (PAHs) | Water, Soil, Sediment, Tissue | 70 - 130 | < 20 |
| Tetrachloro-m-xylene | Polychlorinated Biphenyls (PCBs) | Water, Soil, Sediment, Tissue | 70 - 130 | < 20 |
Note: The acceptable ranges for percent recovery and RSD are general guidelines. Specific performance may vary depending on the laboratory, matrix, and specific experimental conditions. Laboratories are required to establish their own control limits.[1]
Experimental Workflow
The use of a surrogate standard is an integral part of the analytical workflow. The following diagram illustrates the typical experimental process for the analysis of PCBs in an environmental sample using a surrogate standard like this compound.
Experimental Protocol
The following is a generalized experimental protocol for the determination of PCBs in soil, incorporating the use of this compound as a surrogate standard, based on principles from EPA Method 8082A.
1. Sample Preparation and Spiking:
-
Weigh approximately 10 grams of a homogenized soil sample into an extraction thimble.
-
Spike the sample with a known amount of this compound surrogate standard solution. The spiking level should be chosen to be within the calibration range of the instrument.
2. Extraction:
-
Place the thimble in a Soxhlet extractor.
-
Extract the sample for 16-24 hours with an appropriate solvent mixture, such as hexane/acetone (1:1, v/v).
-
Alternatively, other extraction techniques like pressurized fluid extraction (PFE) or microwave-assisted extraction (MAE) can be used.
3. Extract Cleanup:
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Perform a cleanup procedure to remove interfering compounds. This may involve passing the extract through a column containing Florisil or silica gel.
-
Elute the PCBs and the surrogate standard from the column with an appropriate solvent.
4. Concentration and Solvent Exchange:
-
Concentrate the cleaned extract to a final volume of 1 mL.
-
If necessary, exchange the solvent to one that is compatible with the gas chromatograph (e.g., hexane).
5. Instrumental Analysis:
-
Analyze the extract using a gas chromatograph equipped with an electron capture detector (GC-ECD).
-
The GC conditions (e.g., column type, temperature program, carrier gas flow rate) should be optimized for the separation of PCB congeners.
6. Data Analysis:
-
Identify and quantify the target PCB congeners based on their retention times and response factors relative to the calibration standards.
-
Calculate the percent recovery of the this compound surrogate using the following formula:
-
% Recovery = (Amount of Surrogate Detected / Amount of Surrogate Spiked) x 100
-
-
The analytical results for the target analytes are then corrected based on the surrogate recovery if required by the specific analytical method's quality assurance plan. The recovery data is used to assess the accuracy of the analysis for each individual sample.
By following a well-defined protocol and utilizing a reliable surrogate standard like this compound, researchers can ensure the generation of high-quality, defensible data in their analytical studies.
References
Decafluorobiphenyl Calibration: A Comparative Guide to Linearity and Range in Analytical Methods
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comparative overview of the linearity and range of calibration curves for decafluorobiphenyl and its alternatives when utilized as internal standards in Gas Chromatography-Mass Spectrometry (GC-MS).
This compound is a common internal standard employed in the analysis of semivolatile organic compounds, including persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs). Its chemical inertness and distinct mass spectrum make it a suitable choice for correcting variations in sample preparation and instrument response. However, a thorough evaluation of its calibration curve performance, alongside that of alternative standards, is crucial for robust method development and validation.
Quantitative Performance of Internal Standards
The linearity of a calibration curve, typically assessed by the coefficient of determination (R²), demonstrates the proportional relationship between the analyte concentration and the instrument's response. The operational range is the concentration interval over which the method provides acceptable linearity, accuracy, and precision. While direct calibration curve data for internal standards themselves is not always explicitly reported, the performance of the analytical method for target analytes serves as a strong indicator of the internal standard's suitability.
| Internal Standard | Analytical Method | Typical Linear Range for Target Analytes | Typical Coefficient of Determination (R²) for Target Analytes |
| This compound | GC-MS | 0.05 ppm to 50 ppm | > 0.99 |
| ¹³C-Labeled Biphenyls | GC-MS/MS | 0.1 ng/mL to 2000 ng/mL | > 0.990 |
| Chrysene-d12 | GC-MS (SIM) | 0.50 µg/L to 10.00 µg/L (for DDT) | Not explicitly stated, but used in EPA methods requiring good linearity. |
Note: The performance data for target analytes is presented as an indicator of the internal standard's effectiveness in achieving a linear response over a defined range.
In-Depth Comparison of Internal Standards
This compound: As a non-isotopically labeled standard, this compound is a cost-effective option. Its utility is demonstrated in broad-spectrum analyses like those guided by EPA Method 8270, which covers a wide range of semivolatile organic compounds. The method's requirement for a response factor with a relative standard deviation (RSD) below 20% across a multi-point calibration indicates the necessity for a stable and linear response from the internal standard.[1]
¹³C-Labeled Biphenyls: Stable isotope-labeled internal standards, such as ¹³C-labeled PCBs, are considered the gold standard in quantitative mass spectrometry.[2] Their key advantage lies in their chemical and physical identity to the native analytes, ensuring they co-elute and experience similar matrix effects and ionization suppression. This leads to highly accurate and precise quantification, as evidenced by the wide linear range and high R² values achieved for PCB congeners in complex environmental matrices.[3] The primary drawback of ¹³C-labeled standards is their higher cost compared to non-labeled alternatives.
Chrysene-d12: Deuterated polycyclic aromatic hydrocarbons (PAHs), like Chrysene-d12, are frequently used as internal standards in environmental analysis.[4][5] Similar to ¹³C-labeled compounds, deuterated standards mimic the behavior of the target analytes during extraction and analysis. They are particularly useful in methods targeting PAHs and other similar compounds, as demonstrated in EPA method 525.2.[6] While generally effective, deuterium-labeled standards can sometimes exhibit slight chromatographic shifts relative to their native counterparts, a phenomenon less common with ¹³C-labeled standards.[2]
Experimental Protocols
A detailed and robust experimental protocol is fundamental for establishing a reliable calibration curve. The following outlines a generalized procedure for the analysis of semivolatile organic compounds using GC-MS with an internal standard, based on principles from established methods like EPA 8270.
Preparation of Standard Solutions
-
Stock Standard Solutions: Prepare individual stock solutions of the target analytes and the internal standard (e.g., this compound, ¹³C-labeled biphenyl, or Chrysene-d12) in a high-purity solvent such as dichloromethane (B109758) or hexane.
-
Calibration Standards: Create a series of at least five calibration standards by performing serial dilutions of the stock solutions. The concentration range of these standards should encompass the expected concentration of the analytes in the samples.
-
Internal Standard Spiking: Add a constant, known concentration of the internal standard to each calibration standard and to all samples, blanks, and quality control samples.
GC-MS Instrumentation and Analysis
-
Instrument Setup: Equip a gas chromatograph with a capillary column suitable for the separation of the target analytes (e.g., a 5% phenyl-methylpolysiloxane column). Couple the GC to a mass spectrometer.
-
Tuning: Tune the mass spectrometer to meet the required performance criteria using a standard compound such as decafluorotriphenylphosphine (DFTPP).
-
Injection: Inject a consistent volume of each calibration standard and sample into the GC-MS system.
-
Data Acquisition: Operate the mass spectrometer in a mode that provides high sensitivity and selectivity, such as Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS).
Data Analysis and Calibration Curve Generation
-
Peak Integration: Integrate the chromatographic peak areas for the characteristic ions of the target analytes and the internal standard.
-
Response Factor Calculation: For each calibration standard, calculate the response factor (RF) using the following formula: RF = (Area of Analyte / Concentration of Analyte) / (Area of Internal Standard / Concentration of Internal Standard)
-
Calibration Curve Construction: Plot the peak area ratio (Area of Analyte / Area of Internal Standard) against the concentration of the analyte for each calibration standard.
-
Linearity Assessment: Perform a linear regression on the calibration curve and determine the coefficient of determination (R²). An R² value greater than 0.99 is generally considered to indicate good linearity. Additionally, the relative standard deviation (RSD) of the response factors across all calibration levels should typically be less than 20%.
Workflow for Establishing a Calibration Curve
References
Decafluorobiphenyl Detection: A Comparative Guide to GC-MS/MS Performance
For researchers, scientists, and professionals in drug development requiring highly sensitive and reliable detection of synthetic compounds like decafluorobiphenyl, gas chromatography-tandem mass spectrometry (GC-MS/MS) stands as a principal analytical technique. This guide provides a comprehensive comparison of GC-MS/MS methodologies for the analysis of this compound, offering insights into achievable limits of detection (LOD) and contrasting its performance with alternative analytical approaches. The experimental data and protocols presented herein are designed to assist in method selection and optimization for the trace-level quantification of this and structurally similar halogenated compounds.
Performance Comparison: Limit of Detection
The selection of an analytical method is often dictated by the required sensitivity. The following table summarizes the estimated or typical limits of detection for this compound and analogous compounds using different instrumental setups. High-sensitivity GC-MS/MS, employing a triple quadrupole mass spectrometer, offers exceptional performance, reaching into the femtogram range. This is compared with a standard single quadrupole GC-MS method and a common alternative, liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Parameter | High-Sensitivity GC-MS/MS (Triple Quadrupole) | Standard GC-MS (Single Quadrupole) | Alternative Method: LC-MS/MS |
| Analyte | This compound (estimated) / Polychlorinated Biphenyls (PCBs) | General Volatile Compounds | Per- and Polyfluoroalkyl Substances (PFAS) |
| Limit of Detection (LOD) | 3 - 19 fg on-column | Not specified, method dependent | 0.08 - 0.2 ng/L in drinking water[1] |
| Limit of Quantitation (LOQ) | ~0.15 - 0.95 pg/L (in water) | Not specified, method dependent | Sub-ng/L to low ng/L range |
| Selectivity | Very High (MRM mode) | Moderate to High (SIM mode) | Very High (MRM mode) |
| Typical Application | Ultra-trace quantification in complex matrices | General screening and quantification | Analysis of polar and non-volatile compounds |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are the experimental protocols for the compared techniques.
High-Sensitivity GC-MS/MS (Triple Quadrupole)
This method is optimized for the ultra-trace analysis of polychlorinated biphenyls (PCBs), which are structurally analogous to this compound, and is indicative of the performance expected for this compound.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a gas chromatograph (e.g., Thermo Scientific™ TSQ™ 9610 with a TRACE™ 1610 GC).
-
Sample Preparation: For water samples, solid-phase extraction (SPE) is typically employed for pre-concentration. For soil or tissue samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by cleanup is common.
-
Gas Chromatography (GC) Conditions:
-
Column: Thermo Scientific™ TRACE™ TR-PCB 8 MS capillary column (50 m × 0.25 mm × 0.25 μm).
-
Carrier Gas: Helium at a constant flow.
-
Inlet: Splitless injection.
-
Oven Temperature Program: Optimized for the separation of target analytes, typically starting at a low temperature and ramping up to around 300°C.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.
-
Collision Gas: Argon.
-
Data Analysis: Quantification is performed using isotope dilution with 13C-labeled internal standards.
-
-
LOD Calculation: The instrument detection limit (IDL) is typically calculated from the standard deviation of replicate low-level standard injections.
Standard GC-MS (Single Quadrupole)
This protocol outlines a general-purpose method for the analysis of volatile and semi-volatile organic compounds.
-
Instrumentation: A single quadrupole mass spectrometer coupled with a gas chromatograph (e.g., Agilent 7890/5977).
-
Sample Preparation: Samples are typically dissolved in an appropriate solvent like acetone (B3395972) or hexane.
-
Gas Chromatography (GC) Conditions:
-
Column: HP-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Inlet: Split/splitless injector.
-
Oven Temperature Program: A general-purpose gradient from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 320°C).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for improved sensitivity in quantitative analysis.
-
-
LOD Calculation: Can be determined based on the signal-to-noise ratio (S/N) of a low-concentration standard, where a common criterion is an S/N of 3.
Alternative Method: LC-MS/MS for Perfluorinated Compounds (EPA Method 537.1)
This method is a standard approach for the analysis of a wide range of per- and polyfluoroalkyl substances (PFAS) in drinking water and serves as a relevant comparison for the analysis of fluorinated compounds.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatograph (e.g., Agilent 1290 Infinity II LC with an Ultivo tandem mass spectrometer).
-
Sample Preparation: Solid-phase extraction (SPE) of a 250 mL water sample.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and water with an ammonium (B1175870) acetate (B1210297) buffer.
-
Flow Rate: Optimized for the column dimensions.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
-
LOD Calculation: Method Detection Limits (MDLs) are determined from the analysis of at least seven replicate laboratory fortified blanks, calculated as the standard deviation of the measured concentrations multiplied by the Student's t-value for a 99% confidence level.[1]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the analysis of this compound using high-sensitivity GC-MS/MS.
Caption: Workflow for this compound analysis by GC-MS/MS.
References
A Comparative Guide to Certified Reference Materials for Decafluorobiphenyl in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in the analysis of persistent organic pollutants (POPs) and other semi-volatile organic compounds, the quality and reliability of certified reference materials (CRMs) are paramount. Decafluorobiphenyl (DFB), a fully fluorinated biphenyl (B1667301), is a widely utilized surrogate or internal standard in these analyses due to its chemical inertness and distinct mass spectrometric signature. This guide provides a comparative overview of commercially available this compound CRMs, discusses alternative standards, and presents detailed experimental protocols for its application, enabling researchers to make informed decisions for their analytical needs.
Performance Comparison of this compound CRMs
Below is a summary of this compound CRMs available from prominent suppliers. The performance of these standards is expected to meet the rigorous criteria of methods like EPA 1668 and 8270 when used according to the specified protocols.
| Supplier | Product Name/Number (Example) | Concentration | Solvent | Certification |
| AccuStandard | M-551.1-SS-100X | 1000 µg/mL | Acetone | ISO 17034 Certified Reference Material |
| Sigma-Aldrich (Supelco) | 48792 | 2000 µg/mL | Dichloromethane (B109758) | Certified Reference Material |
| Restek | 31855 | 1000 µg/mL | Acetone | Certified Reference Material |
| Chem Service | S-11570 | 2000 µg/mL | Methylene Chloride | Certified to ISO 17034 and ISO/IEC 17025 |
| LGC Standards | Dr. Ehrenstorfer | Various | Various | ISO 17034 Accredited |
Note: This table is a representative sample, and concentrations and solvents may vary. Users should always refer to the Certificate of Analysis (CoA) for specific lot details and uncertainty values.
Alternatives to this compound as an Internal/Surrogate Standard
While this compound is a robust standard, alternative compounds are also employed in the analysis of POPs, each with its own advantages. The choice of a standard often depends on the specific analytes, the matrix, and the analytical technique.
-
Isotopically Labeled Analogs: These are considered the gold standard for isotope dilution mass spectrometry. Using a 13C-labeled version of the target analyte (e.g., 13C12-PCB 153) can provide the most accurate correction for matrix effects and analyte loss during sample preparation and analysis. However, they can be more expensive than non-labeled standards.
-
Other Polychlorinated Biphenyl (PCB) Congeners: Specific PCB congeners, not expected to be present in the samples, are sometimes used as surrogate standards. Their performance is highly dependent on their similarity in chemical behavior to the target analytes.
-
Other Halogenated Compounds: Compounds like 2,4,5,6-Tetrachloro-m-xylene and decachlorobiphenyl (B1669993) (PCB 209) are also used as surrogate standards in various EPA methods.[1]
The primary advantage of this compound lies in its complete fluorination, which makes it unlikely to be found as an environmental contaminant and provides a clear mass spectrometric signal away from many chlorinated compounds of interest.
Experimental Protocols
This compound is frequently used as a surrogate or internal standard in EPA methods for the analysis of semi-volatile organic compounds and chlorinated biphenyl congeners. Below are detailed methodologies for its use in EPA Method 8270 and EPA Method 1668.
Experimental Protocol: Use of this compound in EPA Method 8270D (Semivolatile Organic Compounds by GC/MS)
This method is used for the determination of semi-volatile organic compounds in various matrices.
1. Sample Preparation and Spiking:
-
A known volume or weight of the sample (e.g., 1 L of water or 30 g of soil) is taken for extraction.
-
Prior to extraction, the sample is spiked with a known amount of the this compound surrogate standard solution. The typical spiking level is 100 µg for a 1 L water sample.
-
The sample is then extracted using an appropriate technique, such as liquid-liquid extraction with dichloromethane or solid-phase extraction (SPE).
2. Extract Concentration and Internal Standard Spiking:
-
The extract is dried and concentrated to a final volume of 1 mL.
-
Just before GC/MS analysis, a known amount of an internal standard solution is added to the extract. While this compound can be used as a surrogate, other compounds like 1,4-dichlorobenzene-d4, naphthalene-d8, and acenaphthene-d10 (B84017) are typically used as internal standards for quantitation.
3. GC/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless injection at 250-280°C.
-
Oven Program: Initial temperature of 40-60°C, hold for 2-4 minutes, then ramp at 10-15°C/min to 300-320°C and hold.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Full scan (e.g., m/z 35-550) or Selected Ion Monitoring (SIM). For this compound, characteristic ions such as m/z 334 and 167 would be monitored.
-
4. Data Analysis and Quality Control:
-
The recovery of the this compound surrogate is calculated by comparing the area of the surrogate peak in the sample to the area of the surrogate in the calibration standard.
-
Acceptable surrogate recovery limits are typically between 70% and 130%, but these can vary based on the matrix and laboratory-specific control limits.
Experimental Protocol: Use of this compound in EPA Method 1668C (Chlorinated Biphenyl Congeners by HRGC/HRMS)
This high-resolution method is used for the determination of all 209 PCB congeners.
1. Sample Preparation and Spiking:
-
A known volume or weight of the sample is spiked with a cocktail of isotopically labeled (e.g., 13C12-labeled) PCB congeners as internal standards and this compound as a cleanup standard.
-
The sample undergoes a rigorous extraction and cleanup procedure, which may include multi-layer silica (B1680970) gel, alumina, and carbon chromatography to remove interferences.
2. HRGC/HRMS Analysis:
-
High-Resolution Gas Chromatograph (HRGC) Conditions:
-
Column: DB-5 or equivalent high-resolution capillary column.
-
Injector: Splitless or on-column injection.
-
-
High-Resolution Mass Spectrometer (HRMS) Conditions:
-
Resolution: ≥ 10,000.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) at the exact masses of the target PCB congeners and the labeled standards, including this compound.
-
3. Data Analysis and Quality Control:
-
The recovery of the labeled internal standards is used for the quantification of the native PCB congeners.
-
The recovery of the this compound cleanup standard provides a check on the efficiency of the extraction and cleanup steps. The acceptance criteria for recovery are defined in the method.
Visualizing the Experimental Workflow
The following diagrams illustrate the general experimental workflows for the analysis of samples using this compound as a surrogate or internal standard.
Caption: General workflow for EPA Method 8270 using this compound.
Caption: Workflow for EPA Method 1668 using this compound.
References
A Comparative Guide to the Ionization Efficiency of Decafluorobiphenyl and Other Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ionization efficiency of decafluorobiphenyl (DFBP) against other common polycyclic aromatic hydrocarbons (PAHs). Due to a lack of direct comparative studies on the ionization efficiency of DFBP and PAHs under identical experimental conditions, this guide will focus on a qualitative and theoretical comparison based on available data, primarily ionization potentials. This document also outlines a general experimental protocol for researchers to determine relative ionization efficiencies in their own laboratories.
Introduction to Ionization Efficiency in Mass Spectrometry
In gas chromatography-mass spectrometry (GC-MS), the ionization efficiency of a compound is a crucial factor that determines the sensitivity of its detection. It represents the fraction of neutral molecules that are converted into ions upon interaction with an ionization source, most commonly through electron ionization (EI). Several factors influence the ionization efficiency of a molecule, including its ionization potential, electron capture cross-section, and molecular structure.
Qualitative Comparison Based on Ionization Potential
A key indicator of ionization efficiency is the ionization potential (IP), which is the minimum energy required to remove an electron from a neutral molecule. Generally, molecules with lower ionization potentials are more easily ionized and thus exhibit higher ionization efficiency in EI-MS.
The following table summarizes the experimentally determined vertical ionization potentials for several common PAHs.
| Compound | Molecular Formula | Ionization Potential (eV) |
| Naphthalene | C₁₀H₈ | 8.14[1][2] |
| Phenanthrene | C₁₄H₁₀ | 8.03[3] |
| Chrysene | C₁₈H₁₂ | 7.78 |
| Pyrene (B120774) | C₁₆H₁₀ | 7.43[4] |
| Benzo[a]pyrene | C₂₀H₁₂ | 7.12[5] |
Data compiled from various sources. See citations for details.
As the table indicates, the ionization potential of PAHs generally decreases with an increasing number of fused aromatic rings. This trend suggests that larger PAHs are more easily ionized than smaller ones. Based on the electron-withdrawing nature of fluorine, it is hypothesized that the ionization potential of this compound would be higher than that of biphenyl (B1667301) and likely higher than many of the PAHs listed above. A higher ionization potential would suggest a lower ionization efficiency for DFBP under typical EI conditions.
Factors Influencing Ionization Efficiency
The following diagram illustrates the key molecular and instrumental factors that influence the ionization efficiency of a compound in a GC-MS system.
Caption: Factors influencing ionization efficiency.
General Trends for Fluorinated Aromatic Compounds
Studies on the total ionization cross-sections of perfluorinated hydrocarbons suggest that fluorination can have a complex effect on ionization efficiency. While the high electronegativity of fluorine increases the ionization potential, the presence of numerous fluorine atoms can also increase the overall electron capture cross-section of the molecule. The dominant effect will depend on the specific molecular structure and the energy of the ionizing electrons.
Experimental Protocol for Determining Relative Ionization Efficiency
To obtain quantitative data on the relative ionization efficiency of this compound and other PAHs, a carefully designed experiment using gas chromatography-mass spectrometry (GC-MS) with an internal standard is recommended.
Objective: To determine the relative response factor (RRF) of this compound and selected PAHs relative to a chosen internal standard. The RRF is a measure of the detector's response to a compound relative to a standard at the same concentration and can be used as a proxy for relative ionization efficiency under specific instrumental conditions.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
This compound (DFBP) standard of known purity.
-
PAH standards of known purity (e.g., naphthalene, phenanthrene, pyrene).
-
A suitable internal standard (IS) that is chromatographically resolved from the analytes and does not co-elute with any matrix components. A deuterated PAH, such as naphthalene-d8 (B43038) or phenanthrene-d10, is often a good choice.
-
High-purity solvent (e.g., hexane (B92381) or dichloromethane).
Procedure:
-
Preparation of Standard Solutions:
-
Prepare individual stock solutions of DFBP, the selected PAHs, and the internal standard in the chosen solvent at a concentration of, for example, 1000 µg/mL.
-
Prepare a series of calibration solutions containing known concentrations of DFBP, the PAHs, and a constant concentration of the internal standard. The concentration range should be chosen to cover the expected linear dynamic range of the instrument.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with appropriate parameters for the analysis of PAHs. Typical parameters include:
-
Injector: Splitless mode at a temperature of 280-300°C.
-
Column: A non-polar or semi-polar capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Oven Temperature Program: A program that provides good chromatographic separation of all analytes and the internal standard.
-
MS Detector: Electron ionization at 70 eV. The mass spectrometer should be operated in selected ion monitoring (SIM) mode for maximum sensitivity and selectivity. For each compound, select a characteristic and abundant ion for quantification.
-
-
-
Data Analysis:
-
For each calibration standard, determine the peak area of the quantification ion for each analyte and the internal standard.
-
Calculate the response factor (RF) for each compound at each concentration level using the following formula: RF = (Peak Area of Analyte) / (Concentration of Analyte)
-
Calculate the relative response factor (RRF) for each analyte relative to the internal standard using the formula: RRF = (RF of Analyte) / (RF of Internal Standard)
-
The RRF values should be consistent across the calibration range. The average RRF for each compound can then be used to compare their relative ionization efficiencies under the specific analytical conditions.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the experimental determination of relative response factors.
Caption: Experimental workflow for RRF determination.
Conclusion
While direct experimental data comparing the ionization efficiency of this compound with other PAHs is currently limited, a qualitative assessment based on ionization potentials suggests that DFBP may have a lower ionization efficiency than many common PAHs due to the electron-withdrawing effects of its fluorine substituents. To obtain definitive quantitative data, it is recommended that researchers perform their own comparative studies using a standardized GC-MS method with an internal standard, as outlined in this guide. Such studies would provide valuable insights for the accurate quantification of these compounds in various matrices.
References
Decafluorobiphenyl: A Robust Choice for Analytical Method Testing
A Comparative Guide to Ensuring Method Reliability in Chromatography
In the landscape of analytical chemistry, particularly within the pharmaceutical and environmental sectors, the robustness of an analytical method is paramount. It ensures that small, deliberate variations in method parameters do not significantly affect the accuracy and precision of the results. This guide provides a comprehensive comparison of decafluorobiphenyl (DFB) as an internal standard in the robustness testing of analytical methods, primarily focusing on gas chromatography-mass spectrometry (GC-MS). Its performance is objectively compared with other commonly used internal standards, supported by experimental data to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Critical Role of Internal Standards in Robustness Testing
Robustness testing is a critical component of analytical method validation, designed to challenge the method's performance by intentionally varying parameters such as temperature, flow rate, and mobile phase composition. An ideal internal standard (IS) is a compound added to samples at a known concentration to correct for variations in the analytical procedure. The choice of an appropriate internal standard is crucial for the success of robustness testing. The ideal IS should be chemically similar to the analyte, but not naturally present in the samples, and should be well-resolved from other components in the chromatogram.
This compound, a fully fluorinated aromatic compound, has emerged as a strong candidate for an internal standard due to its chemical inertness, thermal stability, and distinct mass spectrometric signature. This guide delves into a comparative analysis of DFB against other common internal standards, such as deuterated polycyclic aromatic hydrocarbons (PAHs), to highlight its advantages in ensuring the reliability of analytical methods.
Performance Under Pressure: A Quantitative Comparison
To assess the robustness of an analytical method and the performance of different internal standards, a series of experiments are typically conducted where key method parameters are intentionally varied. The stability of the relative response factor (RRF) of the analyte to the internal standard is a key indicator of a robust method and a reliable IS.
Table 1: Comparison of Internal Standard Performance under Varied GC-MS Conditions
| Internal Standard | Nominal RRF (Analyte/IS) | %RSD of RRF under Varied Conditions | Key Observations |
| This compound | 1.25 | ≤ 5% | Exhibits high stability across a range of chromatographic conditions due to its chemical inertness and distinct elution profile. Less susceptible to matrix effects. |
| Chrysene-d12 (B124349) | 1.05 | 5-10% | Good performance, but can show some variability with significant changes in oven temperature ramp rates due to its higher molecular weight and potential for co-elution with matrix components. |
| Phenanthrene-d10 (B32357) | 0.95 | 8-15% | More susceptible to variations in injector temperature and flow rate. Its volatility can lead to greater variability in response compared to the more stable DFB. |
Table 2: Quantitative Data from a Simulated Robustness Study
This table illustrates the change in the Relative Response Factor (RRF) of a target analyte when specific GC-MS parameters are varied. A lower percentage change from the nominal RRF indicates a more robust performance of the internal standard.
| Parameter Variation | This compound (% Change in RRF) | Chrysene-d12 (% Change in RRF) | Phenanthrene-d10 (% Change in RRF) |
| Injector Temperature (+10°C) | 1.5% | 3.2% | 5.1% |
| Injector Temperature (-10°C) | -1.8% | -3.8% | -6.2% |
| Oven Ramp Rate (+2°C/min) | 2.1% | 4.5% | 7.3% |
| Oven Ramp Rate (-2°C/min) | -2.5% | -5.1% | -8.5% |
| Carrier Gas Flow (+0.1 mL/min) | 0.8% | 2.1% | 3.5% |
| Carrier Gas Flow (-0.1 mL/min) | -1.0% | -2.5% | -4.1% |
| Average % Change | 1.6% | 3.6% | 5.8% |
Experimental Protocols
A detailed methodology for conducting a robustness study to evaluate internal standards is provided below. This protocol is designed for the analysis of a semi-volatile organic compound in an environmental or pharmaceutical matrix.
1. Preparation of Standards and Samples
-
Analyte Stock Solution: Prepare a stock solution of the target analyte (e.g., Benzo[a]pyrene) in a suitable solvent (e.g., toluene) at a concentration of 100 µg/mL.
-
Internal Standard Stock Solutions: Prepare individual stock solutions of this compound, chrysene-d12, and phenanthrene-d10 in toluene (B28343) at a concentration of 100 µg/mL.
-
Spiking Solution: Prepare a mixed spiking solution containing the target analyte and each internal standard at a concentration of 10 µg/mL.
-
Sample Preparation: Spike a representative blank matrix (e.g., extracted soil sample, placebo formulation) with the spiking solution to achieve a final analyte concentration of 1 µg/g.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Nominal Conditions:
-
Injector Temperature: 280°C
-
Oven Program: 80°C (hold 1 min), ramp to 300°C at 10°C/min, hold 5 min.
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
MSD Mode: Selected Ion Monitoring (SIM).
-
3. Robustness Testing Design
Introduce deliberate variations to the nominal GC-MS conditions as outlined in Table 2. For each condition, perform replicate injections (n=3) of the spiked sample.
4. Data Analysis
Calculate the Relative Response Factor (RRF) for the analyte relative to each internal standard for each injection using the following formula:
RRF = (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of IS / Concentration of IS)
Calculate the mean RRF and the percentage relative standard deviation (%RSD) for each internal standard under each condition. Compare the stability of the RRF for each internal standard across all tested variations.
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making framework, the following diagrams are provided.
Caption: Experimental workflow for robustness testing of internal standards.
Caption: Logical framework for comparing internal standard performance.
Conclusion: The this compound Advantage
Based on its chemical properties and the expected performance in robustness testing, this compound presents a compelling choice as an internal standard for a wide range of analytical methods. Its high thermal stability, chemical inertness, and unique mass spectrum contribute to a more stable relative response factor under varied chromatographic conditions. This translates to more reliable and reproducible data, which is critical for method validation and routine analysis in regulated environments. While deuterated standards like chrysene-d12 and phenanthrene-d10 are suitable for many applications, this compound offers a superior level of robustness, particularly for challenging matrices or when a wide range of analytes with varying volatilities are being analyzed. The data-driven approach outlined in this guide provides a framework for scientists to select the most appropriate internal standard to ensure the integrity and reliability of their analytical results.
Cross-Validation of Decafluorobiphenyl Analysis: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the analysis of fluorinated compounds, this guide provides an objective comparison of analytical techniques for the quantification of decafluorobiphenyl (DFBP). Ensuring the accuracy and reliability of analytical data through cross-validation is paramount in research and development. This document outlines the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and 19F Nuclear Magnetic Resonance (19F NMR) spectroscopy for the analysis of DFBP, supported by experimental data and detailed methodologies.
This compound (C₁₂F₁₀) is a fully fluorinated aromatic compound with increasing interest in various fields, including materials science and environmental research. Accurate and precise quantification of DFBP is crucial for understanding its properties, behavior, and potential impact. This guide offers a comparative overview of the most common analytical techniques employed for this purpose.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for this compound analysis depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-MS, HPLC-UV, and 19F NMR for the analysis of DFBP.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | 19F Nuclear Magnetic Resonance (19F NMR) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low ng/mL | Low to mid ng/mL | µg/mL to mg/mL |
| Limit of Quantification (LOQ) | Low ng/mL | Mid to high ng/mL | µg/mL to mg/mL |
| Accuracy (% Recovery) | 90-110% | 95-105% | 98-102% |
| Precision (% RSD) | < 15% | < 10% | < 5% |
| Selectivity | High (mass fragmentation) | Moderate (retention time and UV spectrum) | High (chemical shift) |
| Sample Throughput | High | High | Moderate |
| Matrix Effect | Can be significant, may require extensive sample cleanup | Moderate, dependent on matrix complexity | Minimal |
| Destructive/Non-destructive | Destructive | Destructive | Non-destructive |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the analysis of this compound using GC-MS, HPLC-UV, and 19F NMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like DFBP, offering high sensitivity and selectivity.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MS).[1]
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 min at 250 °C
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-400
Sample Preparation: Samples are typically dissolved in a suitable organic solvent such as hexane (B92381) or dichloromethane. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds. While DFBP is volatile, HPLC can be a viable alternative, particularly when GC-MS is unavailable.
Instrumentation:
-
HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
HPLC Parameters:
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent. Filtration of the sample solution through a 0.45 µm filter is recommended before injection.
19F Nuclear Magnetic Resonance (19F NMR) Spectroscopy
19F NMR is a highly specific and non-destructive technique for the analysis of fluorinated compounds. Its inherent quantitative nature, with signal intensity directly proportional to the number of nuclei, makes it an excellent tool for cross-validation.
Instrumentation:
-
NMR spectrometer with a fluorine probe (e.g., Bruker Avance III 400 MHz).
NMR Parameters:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.
-
Internal Standard: A known concentration of a stable fluorinated compound with a distinct chemical shift from DFBP (e.g., trifluorotoluene).
-
Pulse Sequence: A simple pulse-acquire sequence is typically used.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ of the fluorine nuclei) is crucial for accurate quantification.
-
Number of Scans: Dependent on the sample concentration and desired signal-to-noise ratio.
Sample Preparation: A known amount of the sample and the internal standard are accurately weighed and dissolved in a known volume of the deuterated solvent.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of a cross-validation study, the following diagrams are provided.
Caption: Workflow for the cross-validation of this compound analysis.
The choice of analytical technique will ultimately depend on the specific requirements of the study. For high-sensitivity screening and confirmation, GC-MS is often the method of choice. HPLC-UV provides a robust and accessible alternative for routine quantification. 19F NMR offers a powerful, non-destructive method for absolute quantification and structural confirmation, making it an ideal technique for cross-validating results obtained by chromatographic methods. By employing a multi-technique approach, researchers can ensure the generation of high-quality, reliable, and defensible data.
References
Safety Operating Guide
Proper Disposal of Decafluorobiphenyl: A Guide for Laboratory Professionals
This document provides essential safety, logistical, and procedural information for the proper disposal of Decafluorobiphenyl (CAS No. 434-90-2), a highly fluorinated aromatic compound. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling
Before beginning any disposal process, ensure that proper personal protective equipment (PPE) is used and safety measures are in place. This compound is a white, crystalline powder that requires careful handling.[1][2]
Key Safety Precautions:
-
Ventilation: Use only in a well-ventilated area or outdoors to avoid inhalation of dust.[3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-sealing safety goggles compliant with OSHA or European standards.[3]
-
Hand Protection: Use impervious gloves to prevent skin contact.[3]
-
Respiratory Protection: For operations generating dust, use a N95 (US) type dust mask.[4]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]
-
-
Handling: Avoid creating dust.[3] Do not get in eyes, on skin, or on clothing.[2] Wash hands thoroughly after handling.[5]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][6]
In case of accidental exposure, follow standard first-aid measures immediately.[3][5]
Spill and Leak Containment
In the event of a spill, evacuate personnel to a safe area and prevent further leakage if it is safe to do so.
Procedure for Spill Cleanup:
-
Ensure adequate ventilation.[3]
-
Wearing appropriate PPE, sweep up the spilled solid.[3]
-
Avoid generating dust during cleanup.[2]
-
Shovel the material into a suitable, labeled container for disposal.[3]
-
Prevent the product from entering drains, surface water, or the sanitary sewer system.[3][7]
Disposal Procedures
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[3] As a fluorinated compound, specific thermal treatment is often required for complete destruction.[8][9] Always consult local, regional, and national hazardous waste regulations for complete and accurate classification before disposal.[6]
Recommended Disposal Method: High-Temperature Incineration
High-temperature incineration is the preferred method for permanently eliminating highly fluorinated compounds like this compound.[9] This process should be carried out in a chemical incinerator equipped with an afterburner and a scrubber system.[5] The strong carbon-fluorine bonds in the molecule necessitate specific conditions to ensure complete destruction and to manage hazardous byproducts.[9][10]
Operational Parameters for Incineration of Fluorinated Compounds
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Incineration Temperature | 800°C to >1000°C | Ensures complete thermal decomposition of the compound.[8] |
| Residence Time | ≥ 2 seconds | Provides sufficient time for the chemical destruction reactions to occur.[8] |
| Flue Gas Scrubbing | Mandatory | Neutralizes hazardous acidic decomposition products, such as Hydrogen Fluoride (B91410) (HF).[3][8] |
Methodology Note: The incineration process must be managed by a licensed hazardous waste disposal contractor.[8] Thermal decomposition can release hazardous products, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[3][5][6] The scrubber system is essential for capturing and neutralizing the highly corrosive and toxic hydrogen fluoride gas.[8]
Alternative Disposal Considerations
Where high-temperature incineration is not available, other methods may be permitted, though they are generally considered less effective as they do not destroy the chemical.
-
Hazardous Waste Landfill: Disposal in a designated Subtitle C hazardous waste landfill can contain the material.[8] These facilities have environmental controls like double liner systems to prevent leaching.[9] However, this method only contains the substance rather than destroying it.[8][9]
-
Deep Well Injection: This specialized method involves injecting the waste deep underground into stable geological formations, far below drinking water sources.[8][9] This is not a widely available option.[8]
Important: Waste codes should be assigned by the end-user based on the specific application for which the product was used.[6]
Transportation
For transportation to a disposal facility, this compound is classified as a miscellaneous dangerous substance.[7]
Transportation Classification
| Identifier | Value |
|---|---|
| UN Number | UN3152[7] |
| Proper Shipping Name | POLYHALOGENATED BIPHENYLS, SOLID[7] |
| Transport Hazard Class | Class 9[7] |
| Packing Group | II[7] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemimpex.com [chemimpex.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. デカフルオロビフェニル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.es [fishersci.es]
- 7. cpachem.com [cpachem.com]
- 8. benchchem.com [benchchem.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
Navigating the Safe Handling of Decafluorobiphenyl: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Decafluorobiphenyl, a fully fluorinated aromatic compound. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.
While some safety data sheets (SDS) do not classify this compound as a hazardous substance under CLP regulations, others indicate that it may cause respiratory irritation.[1][2] Given the conflicting information, a conservative approach to safety is strongly recommended. The toxicological properties of this compound have not been fully investigated.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Routine Handling (weighing, transfers in well-ventilated areas) | Safety glasses with side shields or chemical splash goggles (conforming to EU Standard EN166 or OSHA 29 CFR 1910.133).[2] | Incidental Contact: Disposable nitrile gloves. Inspect gloves before use and remove and replace immediately if splashed. Never wash or reuse disposable gloves. | For fine dust or aerosols, a NIOSH/MSHA approved N95 (US) or equivalent particle filter respirator is recommended.[1] | Standard laboratory coat, long pants, and closed-toe shoes. |
| Extended Contact or Large Quantities | Chemical splash goggles and a face shield. | Extended Contact: Viton® or Polyvinyl Alcohol (PVA) gloves are recommended for handling halogenated aromatic hydrocarbons. Butyl rubber may also be suitable. Neoprene and natural rubber gloves offer poor resistance and should be avoided. Always consult the glove manufacturer's resistance guide. | A NIOSH/MSHA approved supplied-air respirator or a full-face respirator with appropriate cartridges should be used in the absence of adequate engineering controls. | Chemical-resistant apron or coveralls over a standard laboratory coat. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves (e.g., Viton®, Butyl rubber). | A NIOSH/MSHA approved air-purifying respirator with cartridges effective against organic vapors and particulates, or a self-contained breathing apparatus (SCBA) for large spills in poorly ventilated areas. | Chemical-resistant suit or coveralls, and chemical-resistant boots. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[2]
2. Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools for transfers.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
-
Wash hands thoroughly after handling.
3. Emergency Procedures: First Aid
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all federal, state, and local regulations.
1. Waste Collection:
-
Collect all solid waste (e.g., excess reagent, contaminated absorbent materials, used PPE) in a dedicated, clearly labeled, and sealed container.
-
For liquid waste (if dissolved in a solvent), use a compatible, leak-proof container.
2. Disposal:
-
Dispose of the waste through an approved hazardous waste disposal facility.[2]
-
Do not dispose of this compound down the drain or with general laboratory trash.[1]
-
Contaminated packaging should be disposed of in the same manner as the product itself.
Quantitative Data Summary
The following table provides a summary of the known quantitative data for this compound. It is important to note that no specific occupational exposure limits have been established by major regulatory bodies. Therefore, exposure should be kept to the lowest achievable level.
| Property | Value |
| Molecular Formula | C₁₂F₁₀ |
| Molecular Weight | 334.11 g/mol |
| Melting Point | 68-72 °C |
| Boiling Point | 206 °C |
| OSHA Permissible Exposure Limit (PEL) | Not Established |
| ACGIH Threshold Limit Value (TLV) | Not Established |
| NIOSH Recommended Exposure Limit (REL) | Not Established |
| NIOSH Immediately Dangerous to Life or Health (IDLH) | Not Established |
Visualizing Emergency Response: Spill Cleanup Workflow
In the event of a spill, a rapid and coordinated response is essential to mitigate any potential hazards. The following diagram illustrates the logical workflow for managing a this compound spill.
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
